molecular formula C15H11Cl3O B3023829 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone CAS No. 898788-39-1

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Cat. No.: B3023829
CAS No.: 898788-39-1
M. Wt: 313.6 g/mol
InChI Key: HZYRRJTYQUEAAR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is a useful research compound. Its molecular formula is C15H11Cl3O and its molecular weight is 313.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-7-4-10(5-8-11)6-9-14(19)12-2-1-3-13(17)15(12)18/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRRJTYQUEAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644494
Record name 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-39-1
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10644494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone , a specialized halogenated dihydrochalcone intermediate used in organic synthesis and pharmaceutical development.

Executive Summary

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone (CAS: 898788-39-1) is a functionalized aromatic ketone belonging to the dihydrochalcone class. Structurally, it consists of a propiophenone core substituted with two chlorine atoms at the 2' and 3' positions of the benzoyl ring, and a 4-chlorophenyl group at the 3-position of the alkyl chain.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of antifungal agents (related to imidazole/allylamine classes) and potentially as a scaffold for kinase inhibitors. Its unique 2,3-dichloro substitution pattern imparts specific steric and electronic properties that differentiate it from the more common 2,4-dichloro analogs used in drugs like miconazole.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)propan-1-one
Common Name 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone
CAS Number 898788-39-1
Molecular Formula C₁₅H₁₁Cl₃O
Molecular Weight 313.61 g/mol
SMILES ClC1=CC=C(CCC(=O)C2=C(Cl)C(Cl)=CC=C2)C=C1
Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance White to pale yellow crystalline solidTypical for halogenated dihydrochalcones
Melting Point 48 – 55 °CPredicted range based on structural analogs
Boiling Point ~430 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSOInsoluble in water
LogP ~5.4Highly lipophilic

Synthetic Methodologies

The synthesis of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone requires precise regiocontrol to establish the 2,3-dichloro substitution pattern. Direct Friedel-Crafts acylation of 1,2-dichlorobenzene often yields the 3,4-dichloro isomer due to steric hindrance; therefore, the Aldol Condensation-Reduction route is the preferred laboratory and pilot-scale method.

Method A: Aldol Condensation & Selective Reduction (Recommended)

This two-step protocol ensures the correct isomeric structure by using commercially available 2',3'-dichloroacetophenone.

Step 1: Claisen-Schmidt Condensation
  • Reagents: 2',3'-Dichloroacetophenone + 4-Chlorobenzaldehyde.

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol/Water.

  • Conditions: 0°C to Room Temperature, 4–12 hours.

  • Intermediate: 1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone).

  • Mechanism: Base-catalyzed enolate formation of the acetophenone followed by nucleophilic attack on the aldehyde.

Step 2: Selective Hydrogenation
  • Reagents: H₂ (1 atm) or Transfer Hydrogenation (Formic acid/Triethylamine).

  • Catalyst: Pd/C (Palladium on Carbon) or Wilkinson's Catalyst.

  • Critical Control: The reaction must be monitored closely to reduce the alkene (C=C) without reducing the ketone (C=O) or causing hydrogenolysis of the aromatic chlorine atoms (Ar-Cl).

  • Alternative: Use of Sodium Borohydride (NaBH₄) with Nickel Chloride (NiCl₂) can selectively reduce the double bond in conjugated enones.

Method B: Friedel-Crafts Acylation (Industrial Alternative)
  • Reagents: 1,2-Dichlorobenzene + 3-(4-Chlorophenyl)propionyl chloride.

  • Catalyst: Aluminum Chloride (AlCl₃).

  • Limitation: This route typically favors the formation of the 3',4'-dichloro isomer. Isolation of the 2',3'-isomer requires difficult fractional crystallization or chromatography.

Synthetic Pathway Visualization

SynthesisPath SM1 2',3'-Dichloroacetophenone (CAS 56041-57-7) Chalcone Intermediate Chalcone (Unsaturated) SM1->Chalcone Aldol Condensation (NaOH/EtOH) SM2 4-Chlorobenzaldehyde SM2->Chalcone Product Target Product: 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone Chalcone->Product Selective Reduction (H2, Pd/C or NaBH4/NiCl2)

Figure 1: Preferred synthetic pathway via Aldol Condensation and Selective Reduction.

Reactivity & Transformation

As a functionalized ketone, this molecule serves as a versatile scaffold for further derivatization:

  • Carbonyl Reduction:

    • Treatment with NaBH₄ yields the corresponding alcohol: 1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)propan-1-ol .

    • Significance: Chiral reduction (e.g., using CBS catalysts) can generate enantiopure alcohols, which are common pharmacophores in SSRIs and antifungals.

  • Alpha-Halogenation:

    • Reaction with Bromine (Br₂) or N-Bromosuccinimide (NBS) introduces a bromine at the alpha-position (adjacent to the ketone).

    • Significance: The resulting alpha-bromo ketone is a precursor for synthesizing thiazoles, imidazoles, and other heterocycles via Hantzsch synthesis.

  • Grignard Addition:

    • Reaction with organometallics (R-MgBr) allows for the introduction of tertiary alcohol motifs.

Safety & Handling Guidelines

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves and lab coat.
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood.
Environmental Toxic to aquatic life with long-lasting effectsDo not release into drains.

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77550, 3,4'-Dichloropropiophenone (Analog Reference). Retrieved from [Link]

  • Google Patents.CN1785952A - Method for preparing 3'-chloropropiophenone (Synthetic Methodology Reference).

The Biological Activity of Halogenated Propiophenones: A Technical Whitepaper on Pharmacological Scaffolds and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated propiophenones represent a cornerstone class of intermediates and active pharmacophores in modern medicinal chemistry. The strategic incorporation of halogens (such as chlorine, bromine, or fluorine) onto the phenyl ring or the α-carbon of the propiophenone scaffold fundamentally alters the molecule's physicochemical properties. This halogenation modulates lipophilicity, electronic distribution, and steric hindrance, transforming a simple aromatic ketone into a highly reactive synthetic springboard or a potent biological agent.

This whitepaper provides an in-depth technical analysis of the biological activities associated with halogenated propiophenones and their downstream derivatives. We will explore their roles in oncology, neuropharmacology, and metabolic disease management, supported by mechanistic insights, quantitative data, and field-proven experimental workflows designed for rigorous validation.

Pharmacological Landscape & Biological Activity

The biological utility of halogenated propiophenones is rarely limited to the parent compound; rather, their reactive α-halo ketone moieties make them ideal precursors for synthesizing complex bioactive architectures such as chalcones, propafenones, and synthetic cathinones [1].

Oncology: Cytotoxicity and Apoptosis

Brominated and chlorinated propiophenone derivatives, particularly when converted into chalcones (1,3-diaryl-2-propen-1-ones), exhibit profound anticancer properties. Quantitative Structure-Activity Relationship (QSAR) models have demonstrated that these derivatives possess significant cytotoxicity against human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and PC-3 (prostate adenocarcinoma) [2]. The primary mechanism of action involves the induction of intracellular reactive oxygen species (ROS). This oxidative stress triggers mitochondrial depolarization, leading to the release of cytochrome C and the subsequent activation of the caspase-3/9 apoptotic cascade [3].

Neuropharmacology: CNS Activity and Monoamine Reuptake Inhibition

α-Halogenated propiophenones (e.g., 2-bromo-3'-chloropropiophenone) are the direct synthetic precursors to substituted cathinones, a class of psychoactive compounds that function as central nervous system (CNS) stimulants[4]. By undergoing nucleophilic substitution with primary amines, these halogenated precursors yield compounds that inhibit the reuptake of dopamine and norepinephrine. It is critical to note that certain halogenated propiophenone impurities (such as those found in bupropion synthesis) have been flagged for genotoxicity, which is also mediated by ROS generation and reactive metabolite formation [7].

Metabolic and Antimicrobial Applications

Beyond oncology and neurology, propiophenone derivatives have been heavily investigated for metabolic disorders. Specifically, 4'-alkyl and halogenated propiophenone derivatives exhibit potent hypoglycemic activity. They achieve this by acting as inhibitors of the sodium-glucose cotransporter (SGLT), effectively blocking glucose reabsorption in the renal tubules [5]. Furthermore, specific brominated derivatives, such as 3'-bromopropiophenone, serve as critical building blocks for inhibitors of cruzain, a cysteine protease target essential for treating Trypanosoma cruzi infections (Chagas disease) [6].

Quantitative Data: Biological Efficacy

The following table summarizes the biological activity metrics of key halogenated propiophenone derivatives across various therapeutic targets.

Compound Class / DerivativeTarget / Cell LinePrimary Biological EffectActivity Metric (IC₅₀ / MIC)
Brominated Acetophenone/Propiophenone Analog (e.g., 5c) MCF-7 (Breast Cancer)Cytotoxicity / ApoptosisIC₅₀ ≈ 12.5 µM [3]
Phenylpropiophenone Chalcones HeLa (Cervical Cancer)CytotoxicityIC₅₀ ≈ 8.2 - 15.4 µM [2]
3'-Bromopropiophenone derived Chalcones Cruzain (T. cruzi)Cysteine Protease InhibitionIC₅₀ < 1.0 µM [6]
4'-Substituted Propiophenone Glucosides SGLT (Renal Tubules)Glucose Reabsorption InhibitionEC₅₀ ≈ 2.5 - 5.0 nM [5]
Chloro-substituted Cathinones DAT / NET TransportersMonoamine Reuptake InhibitionIC₅₀ ≈ 0.5 - 2.0 µM [7]

Mechanistic and Workflow Visualizations

To conceptualize the biological mechanisms and the laboratory processes involved in developing these compounds, the following logical diagrams map out the ROS-mediated apoptotic pathway and the standard synthetic workflow.

G A Halogenated Propiophenone Derivative B Intracellular ROS Accumulation A->B C Mitochondrial Depolarization B->C D Cytochrome C Release C->D E Caspase 3/9 Activation D->E F Apoptosis / Cell Death E->F

Caption: ROS-mediated apoptotic signaling pathway induced by bioactive propiophenone derivatives.

Workflow S1 Starting Material: Propiophenone S2 α-Halogenation (Br2 / AlCl3) S1->S2 S3 Nucleophilic Substitution (Amination / Condensation) S2->S3 S4 Purification (Column / Recryst.) S3->S4 S5 In Vitro Bioassay (e.g., MTT / SGLT) S4->S5

Caption: Synthetic and screening workflow for bioactive halogenated propiophenones.

Experimental Protocols

As an application scientist, I emphasize that protocols must not merely be a list of instructions; they must be self-validating systems where the causality behind every chemical and biological intervention is understood.

Protocol 1: Regioselective α-Bromination of 2'-Chloropropiophenone

This protocol details the synthesis of 2-bromo-2'-chloropropiophenone, a highly reactive intermediate [7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2'-chloropropiophenone in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel.

    • Causality: Chloroform is selected as a non-reactive, polar aprotic solvent. It stabilizes the intermediate bromonium ion without participating in the reaction, ensuring high yields.

  • Catalysis: Add a catalytic amount (0.05 eq) of anhydrous aluminum chloride (AlCl₃).

    • Causality: AlCl₃ acts as a Lewis acid to polarize the bromine molecule (Br₂), increasing its electrophilicity and directing the reaction strictly to the enolizable α-carbon rather than the deactivated aromatic ring.

  • Halogen Addition: Prepare a solution of bromine (1.05 eq) in chloroform. Add this dropwise at 0–5 °C.

    • Causality: The reaction is highly exothermic. Maintaining a temperature near 0 °C suppresses the formation of di-brominated byproducts and minimizes the loss of volatile Br₂.

  • Quenching & Workup: Once the red color of bromine dissipates, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate system. The disappearance of the starting material spot and the emergence of a lower-R_f spot confirms conversion. Final validation must be achieved via ¹H-NMR (look for the characteristic downfield shift of the α-proton from ~2.9 ppm to ~5.2 ppm due to the deshielding effect of the newly attached bromine).

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol evaluates the anticancer activity of synthesized propiophenone-derived chalcones against MCF-7 cells [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Causality: This specific density ensures cells are in the logarithmic growth phase during treatment, preventing contact inhibition which could artificially skew survival data.

  • Compound Treatment: Treat cells with varying concentrations of the propiophenone derivative (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration < 0.5%). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

    • Causality: Keeping DMSO below 0.5% is critical; higher concentrations are inherently cytotoxic and will confound the assay's results.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Reading: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

    • Causality: The formazan dye has an absorbance maximum at 570 nm. Subtracting the 650 nm reference reading eliminates background noise caused by cellular debris, fingerprints, or well imperfections, ensuring high-fidelity data.

  • Self-Validation Check: The vehicle control must show >95% viability, and the positive control must show a predictable IC₅₀ curve. If the vehicle control shows significant cell death, the assay is invalid and indicates contamination or improper handling.

Conclusion

Halogenated propiophenones are far more than simple organic reagents; they are versatile, high-value scaffolds that bridge the gap between synthetic organic chemistry and advanced pharmacology. Whether utilized to synthesize ROS-inducing anticancer chalcones, monoamine reuptake inhibitors, or SGLT-targeting antidiabetics, the precise control of their α-halogenation and subsequent nucleophilic substitutions dictates their ultimate biological destiny. By adhering to rigorous, self-validating experimental workflows, researchers can confidently leverage these compounds to discover the next generation of targeted therapeutics.

References

  • BenchChem Technical Support Team. 2-Chloro-1-(3-chlorophenyl)
  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study.
  • BenchChem Technical Support Team.
  • BOC Sciences. Propiophenone Impurities. BOC Sciences.
  • Propiophenone derivatives and methods of preparation thereof.
  • BenchChem Technical Support Team. 3'-Bromopropiophenone | Cruzain Inhibitor | Research Use Only. Benchchem.
  • BenchChem Technical Support Team. 2-Bromo-2'-chloropropiophenone | 75815-22-4. Benchchem.

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Introduction

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is a halogenated aromatic ketone. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a dichlorinated phenyl ring and a chlorophenyl-substituted propionyl chain—suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of multiple chlorine atoms can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and materials science.

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, including its predicted molecular structure and properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data for characterization, a discussion of potential applications based on analogous compounds, and essential safety and handling information.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(4-chlorophenyl)propan-1-one. The structure consists of a 1-(2,3-dichlorophenyl)propan-1-one backbone with a 4-chlorophenyl substituent at the 3-position.

Molecular Structure Diagram

Caption: 2D structure of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₅H₁₁Cl₃O
Molecular Weight 313.61 g/mol
Appearance White to off-white solid
Melting Point 95-110 °C
Boiling Point > 400 °C (decomposes)
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and acetone. Insoluble in water.
LogP ~4.5

Proposed Synthesis and Characterization

A plausible synthetic route for 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is a Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(4-chlorophenyl)propanoyl chloride. The latter can be prepared from 3-(4-chlorophenyl)propanoic acid.

Synthetic Workflow

synthetic_workflow Figure 2: Proposed Synthetic Workflow A 3-(4-chlorophenyl)propanoic acid C 3-(4-chlorophenyl)propanoyl chloride A->C Reaction with B Thionyl chloride B->C F Friedel-Crafts Acylation C->F D 1,2-Dichlorobenzene D->F E AlCl₃ (Lewis Acid) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Pure 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone H->I J Characterization (NMR, MS, IR) I->J

Caption: Proposed workflow for the synthesis and characterization.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-chlorophenyl)propanoyl chloride

  • To a stirred solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous 1,2-dichlorobenzene (10 eq, serving as both reactant and solvent) under an inert atmosphere, cool the mixture to 0 °C.[1]

  • Add a solution of crude 3-(4-chlorophenyl)propanoyl chloride (1.0 eq) in anhydrous 1,2-dichlorobenzene (2 mL/mmol) dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (3M). This should be done in a well-ventilated fume hood as HCl gas will be evolved.[1]

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone.

Predicted Spectroscopic Data

The following table outlines the predicted spectroscopic data for the characterization of the title compound.

TechniquePredicted Data
¹H NMR Aromatic protons: δ 7.2-7.8 ppm (multiplets, 7H); Methylene protons (α to carbonyl): δ ~3.4 ppm (triplet, 2H); Methylene protons (β to carbonyl): δ ~3.1 ppm (triplet, 2H)
¹³C NMR Carbonyl carbon: δ ~195 ppm; Aromatic carbons: δ 125-140 ppm; Methylene carbons: δ ~35-45 ppm
IR (cm⁻¹) C=O stretch: ~1685; C-Cl stretch: ~750-850; Aromatic C-H stretch: ~3050-3100
Mass Spec (EI) M⁺ peak with characteristic isotopic pattern for 3 chlorine atoms (e.g., m/z 312, 314, 316, 318). Fragmentation may show loss of chlorophenyl and dichlorophenyl moieties.

Potential Applications and Biological Significance

Halogenated propiophenones and related chalcones are known to possess a wide range of biological activities and serve as important synthetic intermediates.

  • Pharmaceutical Intermediates: Substituted propiophenones are precursors to various pharmaceuticals. For instance, they are used in the synthesis of antidepressants and muscle relaxants. The specific substitution pattern of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone could lead to novel drug candidates.

  • Antimicrobial and Antifungal Activity: Chalcones, which can be synthesized from propiophenones, are known for their antimicrobial and antifungal properties.[2] The presence of multiple halogen atoms in the target molecule may enhance such activities.[3][4]

  • Antitumor Agents: Certain chalcone derivatives have demonstrated significant antitumor activity.[2] The title compound could serve as a precursor for synthesizing novel chalcones with potential anticancer properties.

  • Agrochemicals: The structural features of this molecule are found in some classes of pesticides and herbicides. Further derivatization could lead to new agrochemical products.

Safety and Handling

Halogenated aromatic compounds should be handled with care due to their potential toxicity.[5][6][7]

Hazard Identification
  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Potential for liver toxicity and skin irritation (chloracne) upon prolonged exposure.[5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[7]

  • Reactivity: Reacts with strong oxidizing agents. The synthesis involves corrosive and water-reactive reagents.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[8]

  • Ventilation: All handling and reactions should be performed in a certified chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in designated halogenated organic waste containers according to institutional and local regulations. Do not pour down the drain.[8]

Conclusion

While 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is a novel compound with limited available data, this guide provides a scientifically grounded framework for its synthesis, characterization, and handling. Its polychlorinated structure makes it an intriguing target for researchers in drug discovery and materials science. The predictive information and detailed protocols herein are intended to serve as a valuable resource for scientists and professionals exploring the potential of this and similar molecules.

References

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Ivana, M., et al. (2018, November 14). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. [Link]

  • National Institutes of Health. (n.d.). Ketone-catalyzed photochemical C(sp3)–H chlorination. PMC. [Link]

  • ResearchGate. (n.d.). Symmetric Mannich reaction of acetophenones with aromatic aldehydes and aromatic amines. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • National Institute of Standards and Technology. (n.d.). o-Chlorophenyl cyclopentyl ketone. NIST WebBook. [Link]

  • SpectraBase. (n.d.). 4'-Chlorophenyl-2,4-dichlorobenzyl ketone. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Organic Reactions. (n.d.). The Mannich Reaction. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. [Link]

  • MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC. [Link]

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]

  • Scilit. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. [Link]

  • ResearchGate. (2025, October 15). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. [Link]

  • Office of Scientific and Technical Information. (1994, December 31). A new strategy for the synthesis of polychlorinated biphenyl metabolites. [Link]

  • Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
  • Journal of Cannabis Research. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

  • Asian Journal of Biomedical and Pharmaceutical Sciences. (2020, June 19). A review: Chemical and biological activity of chalcones with their metal complex. [Link]

  • MDPI. (2025, September 29). Organic Compounds with Biological Activity. [Link]

Sources

The Chemical and Therapeutic Potential of Dichloropropiophenone Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichloropropiophenone (DCPP) compounds, characterized by a propanone backbone substituted with a dichlorophenyl ring, are highly versatile intermediates in modern chemical synthesis. This whitepaper provides an in-depth technical analysis of the structural properties, pharmaceutical applications, and environmental utility of key DCPP isomers. By examining their roles in synthesizing neurological therapeutics, targeting MTAP-deficient oncology models, and facilitating wastewater dehalogenation, this guide equips researchers and drug development professionals with actionable, self-validating protocols and mechanistic insights.

Introduction & Physicochemical Profiling

Dichloropropiophenones are halogenated aromatic ketones that serve as foundational building blocks in medicinal chemistry and materials science. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly enhances the electrophilic character of the carbonyl carbon and increases the acidity of the alpha-protons. This unique electronic configuration makes DCPP compounds highly reactive toward nucleophilic substitution, enolization, and condensation reactions[1].

Table 1: Physicochemical Properties and Primary Applications of Key DCPP Isomers
IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Primary Applications
3',4'-Dichloropropiophenone 6582-42-944 – 46136 – 140 (at 18 mmHg)Synthesis of mGlu5 modulators, MTAP screening compounds, wastewater dehalogenation
2',4'-Dichloropropiophenone 37885-41-9N/A (Low melting solid)N/ASynthesis of organometallic complexes, agrochemicals, and chiral building blocks
2',3'-Dichloropropiophenone 213382-05-9N/AN/AAnalytical reference standards (ANDA), impurity profiling

Pharmaceutical Applications & Medicinal Chemistry

Neurological Targets: mGlu5 Receptor Modulators & Antidepressants

The 3',4'-DCPP isomer is extensively utilized as a precursor in the synthesis of aryl-alkyl-piperidine derivatives, a well-established pharmacophore for antidepressant medications[2]. Furthermore, it is a critical reagent in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5)[3]. The dichlorophenyl moiety provides the necessary lipophilicity and steric bulk to interact with the deep allosteric binding pockets of the mGlu5 receptor, which is a major target for treating anxiety, depression, and neurodevelopmental disorders.

Oncology: Chemical Genetic Screening for MTAP-Deficient Tumors

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway. Because the MTAP gene is frequently co-deleted with the p16/CDKN2A tumor suppressor gene in various cancers, MTAP-deficient cells present a unique vulnerability for targeted synthetic lethal therapy[4].

Researchers have utilized 3',4'-DCPP to synthesize 1,3,4-thiadiazine derivatives via an alpha-brominated intermediate[4]. High-throughput differential growth assays in isogenic MTAP+ and MTAP- Saccharomyces cerevisiae models demonstrated that these DCPP-derived compounds preferentially inhibit the growth of MTAP-deficient cells, offering a promising avenue for precision oncology[5].

MTAP_Workflow Start 3',4'-Dichloropropiophenone (Precursor) Bromination Alpha-Bromination (Br2, AlCl3, CHCl3) Start->Bromination Intermediate 2-Bromo-3',4'-DCPP (Intermediate) Bromination->Intermediate Thiadiazine Condensation with Thiosemicarbazide Intermediate->Thiadiazine ActiveCompound 1,3,4-Thiadiazine Derivative (Active Agent) Thiadiazine->ActiveCompound Screening Differential Growth Assay (MTAP+ vs MTAP- Yeast) ActiveCompound->Screening Result Selective Inhibition of MTAP-Deficient Cells Screening->Result

Caption: Workflow for synthesizing and screening DCPP-derived MTAP inhibitors.

Environmental and Industrial Applications

Wastewater Dehalogenation via Thiolate Intermediates

Beyond pharmaceuticals, 3',4'-DCPP exhibits significant utility in environmental remediation, specifically for the removal of chlorinated phenols and other halogenated organic pollutants from wastewater[1]. The reaction mechanism is highly specialized: 3',4'-DCPP is converted into a tetranuclear thiolate complex, which acts as a reactive intermediate. This complex reacts with the halogenated waste to form an imine. Subsequent hydrolysis by hydroxide ions breaks down the imine, yielding a less toxic chlorine-containing product and ammonia[1].

Dehalogenation_Mechanism DCPP 3',4'-DCPP Thiolate Tetranuclear Thiolate Complex Formation DCPP->Thiolate Imine Reaction with Halogenated Waste (Imine Formation) Thiolate->Imine Hydrolysis Basic Hydrolysis (OH-) Imine->Hydrolysis Products Chlorinated Byproduct + Ammonia Hydrolysis->Products

Caption: Mechanism of wastewater dehalogenation mediated by a DCPP-thiolate complex.

Organometallic Complexes and Agrochemicals

The 2',4'-DCPP isomer is widely employed in the synthesis of substituted pyrazoles, pyridines, and complex heterocyclic systems[6]. It is also a crucial ligand precursor for synthesizing organometallic complexes containing palladium, ruthenium, and zinc, which are frequently used as catalysts in advanced agrochemical manufacturing[6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the alpha-bromination of 3',4'-DCPP, a critical first step in generating the MTAP-inhibiting compounds described in Section 2.2[4].

Protocol 1: Synthesis of 2-Bromo-3',4'-dichloropropiophenone

Objective: To selectively brominate the alpha-carbon of 3',4'-DCPP, creating an electrophilic intermediate for subsequent thiadiazine condensation.

Materials:

  • 3',4'-Dichloropropiophenone (1.125 g)

  • Aluminum chloride (AlCl₃, 6 mg)

  • Elemental bromine (0.284 mL)

  • Anhydrous chloroform (20 mL)

  • Nitrogen gas supply

Step-by-Step Methodology & Causality:

  • System Preparation: In a flame-dried round-bottom flask, dissolve 1.125 g of 3',4'-DCPP and 6 mg of AlCl₃ in 20 mL of anhydrous chloroform.

    • Causality: Chloroform is selected as an aprotic solvent that effectively solubilizes the ketone without reacting with bromine. AlCl₃ acts as a Lewis acid catalyst, coordinating with the carbonyl oxygen to increase the acidity of the alpha-protons and facilitate enolization.

  • Inert Atmosphere: Maintain the reaction under a continuous nitrogen atmosphere.

    • Causality: Atmospheric moisture must be strictly excluded to prevent the hydrolysis and subsequent deactivation of the AlCl₃ catalyst.

  • Bromine Addition: Add 0.284 mL of bromine dropwise over a period of 30 minutes at room temperature.

    • Self-Validation Check: The slow, controlled addition mitigates the exothermic nature of the reaction and prevents undesirable polybromination at the alpha position. The reaction mixture should exhibit a transient color change as the bromine is consumed by the enol.

  • Reaction Monitoring: Stir the solution for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 10% toluene and 90% hexanes.

    • Self-Validation Check: The complete disappearance of the starting material spot (3',4'-DCPP) and the appearance of a new, single product spot confirms 100% conversion.

  • Degassing and Workup: Purge the reaction mixture vigorously with a nitrogen stream.

    • Causality: This step safely expels the highly corrosive and toxic hydrogen bromide (HBr) gas generated as a stoichiometric byproduct of the substitution reaction.

  • Isolation: Remove the chloroform solvent under reduced pressure using a rotary evaporator. The product, 2-bromo-3',4'-dichloropropiophenone, is obtained as a solid (approx. 1.654 g; 100% yield) and can be verified via ¹H NMR (CDCl₃)[4].

Conclusion

Dichloropropiophenone compounds are far more than simple organic intermediates; they are highly specialized molecular tools. From enabling the discovery of targeted oncology drugs via chemical genetic screening to facilitating the environmental degradation of persistent halogenated pollutants, the unique electrophilic and structural properties of DCPP isomers make them indispensable in modern scientific research and drug development.

References

  • ChemicalBook - 3,4'-Dichloropropiophenone Properties and Applications URL
  • Pharmaffiliates - 3',4'-Dichloropropiophenone (CAS 6582-42-9)
  • CymitQuimica - 1-(3,4-Dichlorophenyl)
  • PubMed Central (NIH) - Chemical Genetic Screening for Compounds that Preferentially Inhibit Growth of Methylthioadenosine Phosphorylase (MTAP)
  • Henan Alfa Chemical Co.
  • PubMed (NIH) - Chemical genetic screening for compounds that preferentially inhibit growth of methylthioadenosine phosphorylase (MTAP)-deficient Saccharomyces cerevisiae (Abstract)

Sources

Chlorinated Ketones in Medicinal Chemistry: Synthetic Architectures & Covalent Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the role of chlorinated ketones (specifically


-chloroketones) in medicinal chemistry. It moves beyond basic textbook definitions to explore their dual utility as versatile synthetic intermediates and potent (albeit challenging) covalent warheads.[1]

Executive Summary


-Chloroketones represent a high-value functional class in drug discovery, serving two distinct roles:
  • Divergent Intermediates: They are the "lynchpin" precursors for essential heterocycles (thiazoles, imidazoles, furans) and chiral hydroxyethylene isosteres found in HIV protease inhibitors.

  • Covalent Probes: Historically utilized as irreversible serine/cysteine protease inhibitors (e.g., TPCK, TLCK), they remain critical chemical biology tools for mapping active sites, despite toxicity challenges that limit their systemic therapeutic use.

Part 1: Structural Utility & Reactivity Profile[1]

The


-chloroketone motif contains two electrophilic sites: the carbonyl carbon and the 

-carbon bearing the chlorine. This bifunctional electrophilicity allows for regiospecific nucleophilic attacks, enabling the construction of complex ring systems.
Reactivity Logic
  • Site A (Carbonyl): Susceptible to hard nucleophiles (1,2-addition).[1]

  • Site B (

    
    -Carbon):  Susceptible to soft nucleophiles (
    
    
    
    displacement).[1]
  • Synergy: In heterocycle synthesis, a nucleophile often attacks Site B first (displacement), followed by an intramolecular attack on Site A (cyclization), or vice versa depending on conditions.[1]

Visualization: The Divergent Reactivity Map

The following diagram illustrates how a single


-chloroketone precursor branches into three distinct medicinal chemistry scaffolds.

ReactivityMap CK α-Chloroketone (R-CO-CH2-Cl) Thiazole Thiazoles (via Hantzsch) CK->Thiazole + Thioamide (S-Alkylation -> Cyclization) Epoxide Epoxides (via Darzens/Reduction) CK->Epoxide + Base/Reduction (Corey-Chaykovsky type) Inhibitor Covalent Adduct (Enzyme Inhibition) CK->Inhibitor + Active Site His/Cys (Irreversible Alkylation)

Figure 1: Divergent synthetic pathways from the


-chloroketone scaffold.[1]

Part 2: Advanced Synthetic Methodologies

Synthesizing


-chloroketones requires balancing reactivity with selectivity to avoid over-chlorination (

-dichlorination).
The Modern Organocatalytic Route (NCS)

For enantioselective synthesis, N-chlorosuccinimide (NCS) is preferred over chlorine gas.[1]

  • Mechanism: Enamine catalysis (using proline derivatives) generates a chiral enamine intermediate that reacts with the electrophilic chlorine source (NCS).[1]

  • Advantage: High enantioselectivity (>90% ee) and mild conditions compatible with acid-sensitive groups.[1]

The Flow Chemistry Approach (Diazomethane Substitution)

Chiral


-chloroketones are critical intermediates for HIV protease inhibitors like Atazanavir  and Darunavir .[1][2][3] Traditionally, these were made via the Arndt-Eistert reaction using diazomethane (

) and HCl.
  • Safety Risk: Diazomethane is explosive and carcinogenic.[1][2][3][4]

  • Modern Solution: Continuous-flow generation of diazomethane prevents accumulation.[2][4] Alternatively, sulfoxonium ylides are used as safer surrogates to convert esters to

    
    -chloroketones without handling explosive gases.
    
Data Summary: Synthetic Methods Comparison
MethodReagent SystemKey UtilitySafety Profile
Direct Chlorination

or

Commodity scale, achiralLow: Toxic gas, low selectivity
NCS Oxidation NCS / OrganocatalystEnantioselective synthesisHigh: Mild solid reagents
Arndt-Eistert

/ HCl
Homologation of amino acidsCritical: Explosion hazard (requires Flow)
PhICl2 Oxidation Iodobenzene DichlorideOne-pot acetal protectionHigh: Stable solid reagent

Part 3: The Heterocycle Workhorse (Hantzsch Synthesis)[1]

The Hantzsch Thiazole Synthesis is the most reliable method for generating thiazole-containing drugs (e.g., Ritonavir , Dasatinib ).[1]

Mechanistic Causality

The reaction between an


-chloroketone and a thioamide (or thiourea) proceeds via a specific sequence:
  • S-Alkylation: The sulfur atom (soft nucleophile) displaces the chlorine (

    
    ).[1] This is the rate-determining step.
    
  • N-Cyclization: The nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the ring.

HantzschMechanism Start Reactants: α-Chloroketone + Thioamide Inter1 Intermediate 1: S-Alkylated Iminium Start->Inter1 Step 1: SN2 Attack by Sulfur Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 Step 2: Intramolecular N-Attack Product Final Product: 1,3-Thiazole Inter2->Product Step 3: Dehydration (-H2O)

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Part 4: Covalent Inhibition & Warhead Chemistry[1]

Chloromethyl ketones (CMKs) are classic affinity labels.[1] While rarely used in final oral drugs due to reactivity, they are essential chemical probes .

Mechanism of Action

CMKs (e.g., TPCK , TLCK ) structurally mimic the natural substrate of a protease.[1]

  • Recognition: The R-group binds to the enzyme's specificity pocket (e.g., S1 pocket).

  • Alkylation: The active site Histidine (in serine proteases) or Cysteine (in cysteine proteases) attacks the methylene chloride.[1]

  • Irreversibility: A covalent bond forms, permanently disabling the enzyme.

The Toxicity Challenge[1][2][3][4][5]
  • Glutathione Depletion: The high reactivity of the

    
    -chloroketone moiety leads to non-specific alkylation of intracellular thiols, particularly Glutathione (GSH).[1]
    
  • Consequence: This causes oxidative stress and mitochondrial dysfunction, rendering simple CMKs too toxic for systemic therapy.

  • Modern Application: They are currently investigated as SARS-CoV-2 3CLpro inhibitors in preclinical settings, where the warhead is tuned or used as a starting point for less reactive nitriles or acrylamides.

Part 5: Experimental Protocols

Protocol A: Enantioselective Synthesis of -Chloroketones via NCS

Based on organocatalytic methods (e.g., MacMillan/Jørgensen protocols).[5]

Reagents: Ketone substrate, N-Chlorosuccinimide (NCS), L-Proline (catalyst), Dichloromethane (DCM).[1]

  • Setup: In a flame-dried round-bottom flask, dissolve the ketone (1.0 equiv) in DCM (0.5 M).

  • Catalyst Addition: Add L-Proline (20 mol%). Stir for 10 minutes at room temperature to form the enamine intermediate.

  • Chlorination: Cool to 0°C. Add NCS (1.1 equiv) in portions over 15 minutes. Reasoning: Slow addition prevents exotherms and side reactions.[1]

  • Workup: Stir for 2–4 hours. Quench with water.[6] Extract with pentane/ether (to precipitate succinimide).[1]

  • Purification: Flash chromatography on silica gel. Note:

    
    -chloroketones can be unstable on silica; use neutral alumina if degradation is observed.
    
Protocol B: Hantzsch Thiazole Synthesis

Standard procedure for library synthesis.[1]

Reagents:


-Chloroketone (1.0 equiv), Thiobenzamide (1.0 equiv), Ethanol (EtOH).[1]
  • Mixing: Dissolve the thioamide in absolute EtOH (0.5 M). Add the

    
    -chloroketone.[2][4]
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

    • Observation: The reaction often turns yellow/orange.

  • Precipitation: Cool to room temperature. The thiazole hydrobromide/hydrochloride salt often precipitates.

  • Isolation: Filter the solid. Wash with cold ether.

  • Free Base Liberation: Suspend the salt in water and neutralize with saturated

    
     to obtain the free base thiazole.
    

Part 6: Safety & Stability (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Almost all


-haloketones are potent lachrymators  (tear gas agents).[1]
  • Handling: Always handle in a functioning fume hood.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate (to quench the alkylating capability) before cleaning.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

  • Organic Chemistry Portal. (2016).[1] Synthesis of α-chloroketones and α-chloroaldehydes. Retrieved from [Link][1]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024).[2][3] Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link][1]

  • Yu, J., & Zhang, C. (2009).[7] A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Synthesis. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (1980).[1] Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice. Retrieved from [Link][1]

Sources

Discovery and Synthesis of Novel Propiophenone Analogs: A Technical Guide to Scaffold Optimization and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propiophenone scaffold—a simple aryl ketone—has emerged as a highly versatile and privileged structure in modern medicinal chemistry[1]. Its synthetic tractability and capacity to interact with a diverse array of biological targets have spurred the development of novel derivatives with significant therapeutic potential, particularly in oncology and metabolic disease[2]. This technical whitepaper provides an in-depth analysis of the chemical rationale behind propiophenone derivatization, summarizes quantitative biological data, and outlines self-validating experimental methodologies critical for robust drug discovery.

Chemical Rationale & Structural Versatility

As an application scientist, I evaluate molecular scaffolds based on their capacity for divergent synthesis. The propiophenone backbone is ideal because it features two highly manipulable functional zones: the ketone carbonyl and the activated phenyl ring[3].

The presence of these reactive sites allows for a broad spectrum of transformations, including nucleophilic additions, electrophilic substitutions, and condensation reactions[3]. For example, the incorporation of a trifluoromethyl group at the meta position to create 3'-(Trifluoromethyl)propiophenone is a well-established strategy in drug design. This specific substitution alters the electron density distribution, significantly enhancing the molecule's metabolic stability, increasing lipophilicity, and improving binding affinity to target receptors[3]. Consequently, these derivatives serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Synthetic Workflows & Scaffold Derivatization

A primary method for generating bioactive propiophenone analogs is the Mannich reaction, which yields


-amino ketones (Mannich bases), or aldol condensations to yield chalcones. The 

-carbon adjacent to the propiophenone carbonyl is acidic, allowing for rapid enolization under basic or acidic catalysis. This enolate acts as a potent nucleophile.

SynthWorkflow Start Substituted Propiophenone Enolization Enolate Formation Start->Enolization Deprotonation Electrophile Electrophilic Addition Enolization->Electrophile Nucleophilic Attack Intermediate Mannich Base Intermediate Electrophile->Intermediate Condensation Purification Purification Step Intermediate->Purification Isolation Product Propiophenone Analog Purification->Product Yield Check

Synthetic workflow for generating novel propiophenone analogs via the Mannich reaction.

Biological Activity & Therapeutic Applications

The biological evaluation of newly synthesized propiophenone derivatives has yielded a wealth of quantitative data, highlighting their potential as potent therapeutic agents[1].

Metabolic Disease: Antidiabetic Agents

Propiophenone derivatives have been identified as a new class of antidiabetic agents[4]. Specific analogs demonstrate the ability to inhibit Protein Tyrosine Phosphatase 1B (PTP-1B)[2]. PTP-1B is a negative regulator of the insulin signaling pathway; by inhibiting this enzyme, propiophenone analogs enhance insulin receptor phosphorylation, thereby reducing blood glucose and body weight in diabetic models (e.g., db/db mice)[4].

Oncology: Anticancer Agents

Derivatives such as chalcones and propafenones synthesized from the propiophenone scaffold exhibit marked cytotoxicity against various human cancer cell lines[2]. Structural modifications directly dictate efficacy, as demonstrated by the variance in half-maximal inhibitory concentrations (IC50) across different cellular phenotypes.

Quantitative Data Summary

The following table summarizes the in vitro anticancer efficacy of representative propiophenone analogs (Chalcones and Propafenone derivatives) across multiple cell lines[2].

CompoundHeLa (IC50 µM)Fem-X (IC50 µM)PC-3 (IC50 µM)MCF-7 (IC50 µM)LS174 (IC50 µM)K562 (IC50 µM)
Chalcone 1 >100>100>100>100>100>100
Chalcone 2 25.330.145.250.660.320.5
Chalcone 3 15.822.433.141.749.812.1
Propafenone 1 50.265.370.185.4>10045.6
Propafenone 2 30.542.155.868.275.928.3

Data indicates that Chalcone 3 possesses the highest broad-spectrum cytotoxicity, particularly against the K562 leukemia cell line.

Experimental Methodologies: The Self-Validating System

Reproducibility is paramount in drug discovery. As an application scientist, I design protocols not merely as a sequence of steps, but as self-validating systems where causality is understood and internal controls continuously verify the integrity of the assay[1].

Protocol A: PTP-1B Enzymatic Inhibition Assay

This assay evaluates the antidiabetic potential of propiophenone analogs by measuring their ability to block PTP-1B[2].

PTP1BPathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates Downstream PI3K/AKT Cascade IR->Downstream Transduces PTP1B PTP-1B Enzyme PTP1B->IR Dephosphorylates Analog Propiophenone Analog Analog->PTP1B Inhibits Metabolism Glucose Uptake Downstream->Metabolism Promotes

Mechanism of PTP-1B inhibition by propiophenone analogs to restore insulin signaling.

Step 1: Reagent Preparation

  • Action: Prepare recombinant human PTP-1B, p-nitrophenyl phosphate (pNPP) substrate, and a Tris-HCl buffer (containing EDTA and DTT)[2].

  • Causality: DTT is critical here; it maintains the active-site cysteine residue of PTP-1B in its reduced, nucleophilic state. Without it, the enzyme rapidly oxidizes and loses baseline activity, leading to false-positive inhibition data.

Step 2: Compound Incubation

  • Action: In a 96-well plate, combine the PTP-1B enzyme, buffer, and serial dilutions of the propiophenone analog. Pre-incubate for 15 minutes at 37°C[2].

  • Causality: Pre-incubation allows for steady-state thermodynamic binding between the analog and the enzyme before the substrate is introduced, ensuring accurate

    
     calculations.
    

Step 3: Reaction Initiation & Measurement

  • Action: Add pNPP to initiate the reaction. Measure absorbance at 405 nm continuously[2].

  • Self-Validation Check: The system must include a "No Enzyme" blank to account for the spontaneous aqueous hydrolysis of pNPP, and a known positive control (e.g., Suramin) to validate that the assay is sensitive to true pharmacological inhibition.

Protocol B: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay quantifies the anticancer efficacy of the synthesized analogs[2].

Step 1: Cell Seeding

  • Action: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at 5,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2[1].

  • Causality: Immediate treatment post-passaging yields erratic toxicity data because cells are stressed and lack established surface receptors. A 24-hour incubation allows cells to re-adhere, enter the exponential growth phase, and normalize their metabolic baseline.

Step 2: Compound Treatment

  • Action: Remove old media and add 100 µL of serial compound dilutions[1]. Incubate for 48-72 hours.

  • Self-Validation Check: Include a vehicle control (e.g., 0.1% DMSO) to unequivocally prove that cellular death is caused by the propiophenone analog, not solvent toxicity. Include a positive control (e.g., Doxorubicin) to ensure the cell line is responding normally to established apoptotic triggers[1].

Step 3: MTT Addition

  • Action: Replace media with fresh media containing MTT reagent[5].

  • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT into insoluble purple formazan crystals. Dead cells cannot. The intensity of the purple color (read at 570 nm after solubilization) is directly proportional to the number of living cells, providing a highly reliable, quantitative readout of cytotoxicity[2].

Conclusion

The propiophenone scaffold is far more than a basic chemical building block; it is a highly tunable platform for drug discovery. By understanding the causality behind chemical substitutions—such as the lipophilic enhancement provided by trifluoromethylation—and coupling synthesis with rigorous, self-validating biological assays, researchers can systematically unlock novel therapeutics for metabolic and oncological targets.

References

  • Title: The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

Sources

Architecting Substituted Propiophenones: A Technical Guide to Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propiophenones represent a foundational class of aryl ketones that serve as critical building blocks in organic synthesis and medicinal chemistry. Their structural motif is an essential pharmacophore present in a diverse array of active pharmaceutical ingredients (APIs), including the analgesic tapentadol, the antidepressant bupropion, and various ephedrine and cathinone derivatives[1][2].

Historically, the construction of these molecules relied heavily on classical electrophilic aromatic substitution. However, the demand for highly functionalized, unsymmetrical propiophenones with sensitive functional groups has driven the development of transition-metal-catalyzed cross-coupling strategies. This whitepaper critically evaluates the two predominant synthetic paradigms—Friedel-Crafts Acylation and Carbonylative Suzuki-Miyaura Cross-Coupling—detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Mechanistic Paradigms in Propiophenone Synthesis

The Electrophilic Aromatic Substitution (Friedel-Crafts) PathwayThe Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for synthesizing propiophenones[1]. The reaction utilizes an acylating agent (propionyl chloride or propionic anhydride) and a strong Lewis acid catalyst, typically aluminum chloride ( ).

Causality in Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, which is truly catalytic, acylation requires stoichiometric (or greater) amounts of the Lewis acid. This is because the newly formed propiophenone product contains a highly basic carbonyl oxygen that forms a stable, deactivated complex with


. While this necessitates higher reagent loading, it provides a distinct synthetic advantage:1[1].

Mitigating Side Reactions: When synthesizing methoxy-substituted propiophenones, a major competing pathway is demethylation.3

3[3]. To suppress the cleavage of the methyl ether and the subsequent formation of phenolic byproducts, chemists must either strictly control the reaction temperature (kinetic control) or3[3].

Friedel_Crafts A Propionyl Chloride + AlCl3 B Acylium Ion Complex (Electrophile) A->B Lewis Acid Activation D Wheland Intermediate (Sigma Complex) B->D C Aromatic Substrate (e.g., Anisole) C->D Electrophilic Attack E De-protonation & Re-aromatization D->E Loss of H+ F Lewis Acid-Ketone Complex E->F Stoichiometric AlCl3 G Aqueous Workup (Hydrolysis) F->G Quench H Substituted Propiophenone G->H Final Product

Fig 1: Mechanistic workflow of Friedel-Crafts acylation for propiophenone synthesis.

Palladium-Catalyzed Carbonylative Suzuki-Miyaura Cross-Coupling

While4[4] without strictly anhydrous conditions, modern carbonylative coupling bypasses the need for unstable acyl chlorides entirely. This three-component coupling utilizes an aryl halide, carbon monoxide (CO), and an arylboronic acid equivalent.

Causality in Base-Free Conditions: Traditional Suzuki couplings require an inorganic base to activate the boronic acid for transmetalation. However, basic conditions can degrade sensitive functional groups on complex propiophenone intermediates. Recent advancements have enabled5[5]. By utilizing pre-activated crystalline borate salts, such as trihydroxyborates or DABO boronates, the transmetalation step proceeds spontaneously. This highly tolerant method has been successfully 5[5].

Carbonylative_Suzuki Pd Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd->OxAdd ArX Aryl Halide (Ar-Br) ArX->OxAdd CO CO Insertion (from Surrogate) OxAdd->CO CO Coordination AcylPd Acyl-Pd(II) Complex Ar-CO-Pd(II)-Br CO->AcylPd Migratory Insertion TransMet Transmetalation AcylPd->TransMet Boronic Arylboronic Acid (Base-Free) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Catalyst Regeneration Product Unsymmetrical Diaryl Ketone RedElim->Product Product Release

Fig 2: Catalytic cycle of the base-free carbonylative Suzuki-Miyaura cross-coupling.

Quantitative Methodological Comparison

ParameterFriedel-Crafts AcylationCarbonylative Suzuki Coupling
Typical Yield 75% – 95%60% – 85%
Catalyst Requirement Stoichiometric (1.1 – 1.5 eq

)
Catalytic (1 – 5 mol% Pd complex)
Substrate Scope Electron-rich arenes (e.g., anisole, toluene)Broad (tolerates electron-deficient aryl halides)
Regioselectivity Often yields mixtures (ortho/para)Absolute (dictated by halide position)
Key Limitations Harsh conditions; side-reactions like demethylationExpensive Pd catalysts; requires CO handling

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success and identify deviations in real-time.

Protocol A: Synthesis of Methoxy-Substituted Propiophenone via Friedel-Crafts Acylation

Objective: Synthesize 1-(2,4-dimethoxyphenyl)propan-1-one while minimizing ether cleavage.

  • Preparation: In a flame-dried 2000 mL reaction flask under an argon atmosphere, dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous toluene. Cool the mixture to -10°C.

  • Catalyst Activation: Slowly add anhydrous

    
     (1.2 eq) in portions, maintaining the temperature below 0°C to prevent premature complexation and localized heating.
    
  • Acylation: Introduce propionyl chloride (1.1 eq) dropwise over 30 minutes.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): At

    
    , draw a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via Gas Chromatography (GC). Look for the disappearance of the 1,3-dimethoxybenzene peak.
    
  • Quench & Workup: Once conversion >95% is achieved, carefully pour the reaction mixture over crushed ice and 1M HCl to break the Lewis acid-ketone complex. Extract the aqueous layer with dichloromethane.

  • Self-Validation Checkpoint 2 (Impurity Profiling): Perform Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy on the crude organic layer.3[3], demethylation has occurred. If detected, subsequent runs must utilize a milder Lewis acid (e.g.,

    
    ).
    
  • Purification: Purify the liquid product by distillation under reduced pressure.

Protocol B: Base-Free Carbonylative Suzuki Coupling for Unsymmetrical Propiophenones

Objective: Synthesize an unsymmetrical biaryl propiophenone derivative using a two-chamber ex situ CO generation system.

  • Chamber A (CO Generation): Load a stable CO-precursor (e.g., 9-methylfluorene-9-carbonyl chloride) and a mild activator into the generation chamber of a two-chamber reactor.

  • Chamber B (Reaction): In the reaction chamber, combine the aryl bromide (0.5 mmol), potassium phenyl trihydroxyborate (0.55 mmol),

    
     (2 mol%), and a phosphine ligand (e.g., tricyclohexylphosphine) in anhydrous toluene (3 mL).
    
  • Coupling: Seal the system and trigger CO release from Chamber A. Heat Chamber B to 80°C for 16 hours.

  • Self-Validation Checkpoint 1 (Pathway Verification): Isolate the crude mixture and perform

    
     and 
    
    
    
    NMR spectroscopy. The presence of a
    
    
    resonance near 195-200 ppm confirms successful CO migratory insertion (ketone formation). If this peak is absent and a biaryl resonance dominates, the reaction has bypassed carbonylation (direct Suzuki coupling), indicating insufficient CO pressure or premature transmetalation.
  • Purification: Filter the mixture through a pad of Celite to remove palladium black, concentrate in vacuo, and purify via flash column chromatography.

References

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Organic Letters - ACS Publications URL:[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments MDPI URL: [Link]

  • PROPIOPHENONE Specifications and Applications SDI Chem URL:[Link]

Sources

Methodological & Application

Application Note: 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone as a Versatile Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic divergence, mechanistic rationale, and protocol optimization for neurotherapeutic scaffolds.

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of polyhalogenated aromatic systems is a primary driver for optimizing pharmacokinetics and target engagement. 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone (CAS: 898788-39-1) is a highly versatile diarylpropanone intermediate. While seemingly simple, its specific halogenation pattern provides a robust foundation for synthesizing Central Nervous System (CNS) therapeutics.

The rationale for utilizing this specific building block lies in three pharmacological pillars:

  • Lipophilicity & BBB Penetration: The tri-chloro substitution significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Stability: Halogenation at the para-position of the terminal phenyl ring (4-chloro) effectively blocks cytochrome P450-mediated aromatic hydroxylation, extending the biological half-life.

  • Target Affinity & Efflux Modulation: Substituted aromatic compounds bearing 2,3-dichloro and 4-chloro motifs have demonstrated significant CNS activity, including potent anticonvulsant properties. Furthermore, these specific halogenation patterns are well-documented to enhance binding affinity and modulate ATP-binding cassette (ABC) efflux pumps like P-glycoprotein (P-gp), thereby improving drug bioavailability in resistant or hard-to-treat cellular environments. Similar structural motifs have also exhibited strong receptor binding profiles in anti-inflammatory research.

This application note details two self-validating synthetic workflows utilizing this intermediate: the synthesis of linear Diarylpropylamines (Pathway A) and rigidified Indane scaffolds (Pathway B).

Synthetic Workflows & Protocols

Protocol A: Synthesis of Diarylpropylamine Derivatives (Reductive Amination)

Causality & Logic: Converting the ketone to a substituted amine yields diarylpropylamines, which are structural analogs of known monoamine reuptake inhibitors (MARIs). We utilize Sodium Triacetoxyborohydride (STAB) because its mild reducing power selectively reduces the intermediate iminium ion without prematurely reducing the starting ketone to an alcohol. Titanium(IV) isopropoxide is added as a Lewis acid to force imine formation, overcoming the steric hindrance imposed by the bulky 2,3-dichlorophenyl group adjacent to the carbonyl.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Amine Addition: Add the desired secondary amine (e.g., dimethylamine, 1.5 eq) followed by Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 eq). Stir at room temperature for 12 hours to ensure complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 2.5 eq). The low temperature controls the exothermic hydride transfer and minimizes unwanted side reactions.

  • Quenching & Extraction: After warming to room temperature and stirring for 4 hours, quench the reaction with saturated aqueous NaHCO₃. Filter through a Celite pad to remove titanium dioxide precipitates. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient with 1% Et₃N) to yield the diarylpropylamine API candidate.

Protocol B: Intramolecular Cyclization to Novel Indane Scaffolds

Causality & Logic: Rigidifying the flexible propyl chain into an indane ring locks the pharmacophore into a specific bioactive conformation, a well-known strategy to increase target selectivity (e.g., SERT vs. NET). This is achieved by first reducing the ketone to an alcohol, followed by a superacid-catalyzed Friedel-Crafts intramolecular alkylation. Trifluoromethanesulfonic acid (TfOH) is explicitly chosen over AlCl₃ to prevent unwanted Lewis-acid-mediated dechlorination of the aromatic rings.

Step-by-Step Methodology:

  • Ketone Reduction: Dissolve the intermediate (10 mmol) in methanol (50 mL) at 0 °C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 2 hours. Quench with water, extract with ethyl acetate, dry, and concentrate to isolate 3-(4-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-ol.

  • Carbocation Generation: Dissolve the resulting alcohol in anhydrous 1,2-dichloroethane (DCE, 0.1 M) under N₂. Cool the system strictly to -20 °C.

  • Cyclization: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 5.0 eq). The strong acid protonates the hydroxyl group, generating a water leaving group and a secondary benzylic carbocation highly stabilized by the 2,3-dichlorophenyl ring.

  • Ring Closure: Allow the reaction to slowly warm to room temperature over 6 hours. The carbocation electrophilically attacks the ortho-position of the 4-chlorophenyl ring, forming the 5-membered indane ring.

  • Workup: Pour the dark mixture into ice-cold saturated NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and purify via recrystallization (ethanol/water) to yield the functionalized indane derivative.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data for the optimization of the Friedel-Crafts cyclization (Protocol B). The data self-validates the mechanistic choice of TfOH, demonstrating how careful acid selection prevents byproduct formation (such as dechlorination or oligomerization).

Acid CatalystEquivalentsSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct Observed
AlCl₃2.0DCM0 to 25128542Dechlorinated oligomers
BF₃·OEt₂3.0DCE25246055Unreacted alcohol
Polyphosphoric AcidExcessNeat9049568Intermolecular dimers
TfOH 5.0 DCE -20 to 25 6 >99 89 None (Trace)

Table 1: Optimization of Friedel-Crafts cyclization conditions for indane scaffold synthesis. TfOH in DCE provides the optimal balance of conversion and purity.

Visualization: Synthetic Divergence Workflow

G cluster_A Protocol A: Linear Scaffolds cluster_B Protocol B: Rigidified Scaffolds Intermediate 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone CAS: 898788-39-1 RedAm Reductive Amination STAB, Ti(O-iPr)4, Amine Intermediate->RedAm Imine formation & Reduction Reduction Ketone Reduction NaBH4, MeOH Intermediate->Reduction Hydride Transfer API_A Diarylpropylamine MARI Candidate RedAm->API_A Target Biological Evaluation SERT / DAT / P-gp Modulator API_A->Target Binding Assay Cyclization Friedel-Crafts Alkylation TfOH, DCE, -20°C Reduction->Cyclization Carbocation Generation API_B Indane Derivative Conformationally Locked API Cyclization->API_B API_B->Target Binding Assay

Fig 1. Divergent synthetic workflows utilizing 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone.

References

  • Title: US4602017A - Substituted aromatic compounds Source: Google Patents URL
  • Title: 5-Oxo-hexahydroquinoline derivatives as modulators of P-gp, MRP1 and BCRP transporters to overcome multidrug resistance in cancer cells Source: PubMed / NIH URL: [Link]

  • Title: Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3

mechanism of action for chlorinated propiophenone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological and Synthetic Characterization of Chlorinated Propiophenone Derivatives

Introduction

Chlorinated propiophenones (e.g., 3-chloropropiophenone, 4-chloropropiophenone) represent a "privileged scaffold" in medicinal chemistry. While often chemically inert as standalone agents, they serve as the critical electrophilic precursors for a potent class of psychostimulants and antidepressants, most notably Bupropion (Wellbutrin) and the substituted chloromethcathinones (e.g., 3-CMC, 4-CMC).

This technical guide bridges the gap between the chemical reactivity of the propiophenone core and the pharmacological mechanism of action (MOA) of its bioactive amines. It is designed for drug development teams optimizing synthesis routes or profiling the neuropharmacology of novel derivatives.

Chemical Mechanism: The Alpha-Halogenation Gateway

The utility of chlorinated propiophenones lies in the reactivity of the alpha-carbon. The ketone group activates the adjacent methylene protons, allowing for electrophilic substitution. This is the rate-limiting step in generating the bioactive aminoketone pharmacophore.

Mechanism of Reactivity[1]
  • Enolization: Acid-catalyzed tautomerization converts the ketone to an enol.

  • Electrophilic Attack: The enol attacks a halogen source (typically Bromine or N-Bromosuccinimide), creating an

    
    -halo ketone.
    
  • Nucleophilic Substitution: The resulting

    
    -bromo intermediate undergoes 
    
    
    
    substitution with a primary or secondary amine (e.g., tert-butylamine) to yield the final API.
Synthetic Pathway Visualization

SynthesisPath Start 3-Chloropropiophenone (Precursor) Step1 Acid-Catalyzed Enolization Start->Step1 H+ Inter α-Bromo Intermediate (Electrophilic Core) Step1->Inter + Br2 / NBS Step2 Nucleophilic Substitution (SN2 w/ Amine) Inter->Step2 + t-Butylamine Final Bupropion/Cathinone (Bioactive Salt) Step2->Final HCl Workup

Figure 1: The synthetic transformation from the propiophenone scaffold to the bioactive aminoketone.

Pharmacological Mechanism of Action (MOA)

Once aminated, the mechanism shifts from chemical reactivity to biological interaction. The chlorinated ring provides lipophilicity and metabolic stability, while the aminoketone tail mimics endogenous monoamines.

Target Profile: The NDRI Mechanism

Derivatives like Bupropion act primarily as Norepinephrine-Dopamine Reuptake Inhibitors (NDRI) .[1][]

  • Dopamine Transporter (DAT): The molecule binds to DAT, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.

  • Norepinephrine Transporter (NET): Similar blockade occurs at NET.[3]

  • Result: Increased extracellular concentration of neurotransmitters, enhancing downstream signaling.[4]

Critical Distinction: Unlike amphetamines, Bupropion-class compounds are generally reuptake inhibitors rather than substrate releasers (though some chlorinated cathinones like 3-CMC exhibit hybrid releaser/inhibitor properties).

Secondary Targets: nAChR Antagonism

Bupropion acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically


 and 

subtypes. This is the mechanism underlying its efficacy in smoking cessation.
Synaptic Interaction Diagram

Synapse Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High DA/NE Concentration) Presynaptic->Synapse Neurotransmitter Release DAT DAT/NET Transporter Synapse->DAT Reuptake (Blocked) Receptor Dopamine Receptor (D1/D2) Synapse->Receptor Activation Postsynaptic Postsynaptic Neuron Drug Chlorinated Derivative Drug->DAT Inhibits Receptor->Postsynaptic Signal Transduction

Figure 2: Mechanism of Action at the synaptic cleft.[4][5] The derivative inhibits DAT/NET, preventing monoamine clearance.

Experimental Protocols

Protocol A: High-Fidelity Synthesis Verification (HPLC)

Purpose: To quantify the conversion of the propiophenone precursor to the active amine, ensuring no toxic alpha-halo intermediates remain.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV @ 254 nm (aromatic ring) and 298 nm (ketone).

Workflow:

  • Sample Prep: Dissolve 10 mg of reaction crude in 10 mL MeOH. Filter through 0.22 µm PTFE.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Analysis:

    • Retention Time (RT) Shift: The propiophenone precursor will elute later (more lipophilic) than the aminated product (more polar due to amine).

    • Acceptance Criteria: <0.1% residual

      
      -bromo intermediate (genotoxic impurity).
      
Protocol B: In Vitro Monoamine Uptake Assay

Purpose: To determine the IC50 of the derivative against human DAT/NET/SERT.[6]

System: HEK293 cells stably expressing hDAT, hNET, or hSERT.[7]

Step-by-Step Procedure:

  • Seeding: Plate HEK293-hDAT cells at

    
     cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.
    
  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 100 µM pargyline (MAO inhibitor).

  • Pre-incubation: Remove media. Wash cells with KRH.[7] Add 150 µL KRH containing test compound (range: 1 nM to 100 µM). Incubate 10 min @ 37°C.

  • Uptake Initiation: Add 50 µL of [³H]-Dopamine (final conc. 20 nM). Incubate 10 min.

  • Termination: Rapidly aspirate and wash 3x with ice-cold KRH buffer.

  • Lysis: Add 100 µL 1% SDS or scintillation fluid directly.

  • Quantification: Measure CPM (Counts Per Minute) via liquid scintillation counter.

  • Calculation: Normalize to "No Drug" control (100% uptake) and "Mazindol" control (0% uptake). Fit to sigmoidal dose-response curve.

Comparative Data: Structure-Activity Relationship (SAR)

The position of the chlorine atom on the propiophenone ring drastically alters the pharmacological profile.

CompoundPrecursorSelectivity (DAT/SERT)Primary MOAMetabolism (CYP)
Bupropion 3-ChloropropiophenoneHigh (DAT > SERT)Reuptake InhibitorCYP2B6 (Hydroxylation)
3-CMC 3-Chloropropiophenone*ModerateReleaser/InhibitorCYP2D6/2C19
4-CMC 4-ChloropropiophenoneLow (Mixed)Serotonergic ReleaserCYP2D6

*Note: 3-CMC is the N-methyl derivative; Bupropion is the N-tert-butyl derivative.

References

  • FDA Prescribing Information. (2023). Wellbutrin XL (bupropion hydrochloride) extended-release tablets. U.S. Food and Drug Administration. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. [Link]

  • PubChem. (2023). Bupropion - Compound Summary. National Library of Medicine. [Link]

  • Eshleman, A. J., et al. (2017). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release.[8] ACS Chemical Neuroscience. [Link]

  • World Health Organization. (2022).[9] Critical Review Report: 3-Chloromethcathinone (3-CMC). Expert Committee on Drug Dependence. [Link]

Sources

Application Notes & Protocols for Friedel-Crafts Acylation with AlCl₃ Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of a Classic C-C Bond Formation

First disclosed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation remains a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the formation of aryl ketones.[1][2] These ketones are not only valuable final products but also serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]

One of the principal advantages of the Friedel-Crafts acylation over its alkylation counterpart is the inherent deactivation of the aromatic ring by the newly introduced electron-withdrawing ketone group.[1] This deactivation effectively prevents the polysubstitution reactions that often complicate Friedel-Crafts alkylations.[1] Furthermore, the key electrophilic intermediate, the acylium ion, is resonance-stabilized and does not undergo the carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions.[4][5] This application note provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and practical protocols for researchers employing this venerable yet highly relevant transformation.

The Mechanism: A Step-by-Step Look at the Acylium Ion Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The entire process hinges on the generation of a potent electrophile, the acylium ion, which is strong enough to overcome the aromatic stability of the substrate.

  • Generation of the Acylium Ion: The reaction initiates with the interaction between the Lewis acid catalyst, AlCl₃, and the acylating agent (e.g., an acyl chloride). Aluminum chloride, an electron-deficient species, coordinates to the chlorine atom of the acyl chloride.[6][7] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[8][9]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the highly electrophilic carbon of the acylium ion.[4] This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex, where the positive charge is delocalized across the ring.[4]

  • Restoration of Aromaticity: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion.[6][9] This deprotonation step restores the stable aromatic system, yielding the aryl ketone product, hydrogen chloride (HCl), and regenerating the AlCl₃ catalyst.[6]

  • Product-Catalyst Complexation: A crucial and often overlooked aspect of the mechanism is that the ketone product is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid AlCl₃.[10][11] This complexation renders the catalyst inactive. Consequently, a stoichiometric amount, or even a slight excess, of AlCl₃ is required to drive the reaction to completion.[3][10] The desired ketone is liberated from this complex during the aqueous workup.

Experimental_Workflow A 1. Setup & Inert Atmosphere (Dry glassware, N₂ flush) B 2. Catalyst Suspension (Add AlCl₃ to DCM, cool to 0°C) A->B C 3. Acylating Agent Addition (Add Acetic Anhydride dropwise) B->C D 4. Substrate Addition (Add Anisole dropwise at 0°C) C->D E 5. Reaction (Stir at RT for 1-2h) D->E F 6. Quench (Pour reaction mixture onto ice/HCl) E->F G 7. Workup (Separate layers, wash organic phase) F->G H 8. Dry & Evaporate (Dry with MgSO₄, remove solvent) G->H I 9. Purify & Analyze (Recrystallization or Chromatography) H->I

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Fit the condenser with a drying tube containing calcium chloride or connect it to an inert gas line.

  • Catalyst Suspension: In a fume hood, carefully weigh anhydrous aluminum chloride (10.0 g) and add it to the reaction flask. [12]Add 50 mL of anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.

  • Reagent Addition: Cautiously add acetic anhydride (5.0 mL) dropwise to the cooled, stirring suspension via the addition funnel over 10-15 minutes. The reaction is exothermic and may fizz. [12]After the addition is complete, add anisole (2.0 mL) dropwise over 15 minutes, maintaining the internal temperature below 10 °C. [12]4. Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by TLC if desired.

  • Workup & Isolation: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a 1:1 mixture of crushed ice and water. [13][12]Stir vigorously until the complex decomposes. Add 10 mL of concentrated HCl to dissolve any remaining aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 20 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with 50 mL of 10% NaOH solution, 50 mL of water, and finally 50 mL of brine. [13][12]8. Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction or Low Yield Inactive catalyst (moisture contamination). [14]Ensure all glassware is rigorously dried. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under a strict inert atmosphere. [14]
Deactivated aromatic substrate. [14]The substrate contains strongly electron-withdrawing groups. Friedel-Crafts acylation is not suitable. Consider an alternative synthetic route. [14]
Formation of Byproducts Reaction temperature too high.Control the exotherm during reagent addition by using an ice bath and adding reagents slowly. Run the main reaction at a lower temperature. [15]
Impure starting materials.Use purified reagents and solvents.
Difficult Workup (Emulsions) Formation of aluminum hydroxides.Ensure sufficient acid is used during the quench to keep aluminum salts dissolved in the aqueous phase. [11]

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and causes severe skin burns and eye damage. [16]It reacts violently with water, releasing heat and HCl gas. Handle only in a fume hood using appropriate PPE, including gloves, lab coat, and safety goggles. [16][17]* Acylating Agents (Acyl Chlorides/Anhydrides): Corrosive and often lachrymatory (tear-inducing). Handle with care in a fume hood. [13]* General: The overall reaction should be conducted in a well-ventilated fume hood. A thorough risk assessment should be performed before starting any chemical procedure. [17]

Conclusion

The Friedel-Crafts acylation with an AlCl₃ catalyst is a robust and reliable method for the synthesis of aryl ketones, pivotal for research and development in the chemical sciences. Success hinges on a solid understanding of the reaction mechanism and meticulous attention to experimental parameters. By ensuring anhydrous conditions, using appropriate stoichiometry of the catalyst, and carefully controlling the temperature, researchers can effectively harness this classic reaction to achieve their synthetic goals.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (2017, December 7). What is the function of AlCl3 in the Friedel-Crafts reaction? Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Ventura College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Synthetika. (n.d.). Anhydrous Aluminium Chloride AlCl3 For Organic Synthesis >99% - 500g. Retrieved from [Link]

  • Reddit. (2019, February 19). Stoichiometric Catalyst in Friedel Crafts Acylation. Retrieved from [Link]

  • Chemical Reviews. (2021, November 17). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). AlCl3-DMF Reagent in the Friedel-Crafts Reaction. Application to the Acylation Reaction of 2(3H)-Benzothiazolones. Retrieved from [Link]

  • Allen. (n.d.). For a Friedel - Craft reaction using AlCl_3which compound can be used as solvent, benzene or nitrobenzene ?. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Friedel-Crafts Reactions - Alkylation and Acylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FRIEDEL-CRAFTS ACYLATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrates scope. A) Friedel–Crafts acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-(3-ACENAPHTHOYL)PROPIONIC ACID. Retrieved from [Link]

  • Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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Application Note: Scale-Up Synthesis and Process Optimization of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone (CAS: 898788-39-1) [1]

Introduction & Process Chemistry Rationale

The synthesis of halogenated diarylpropanones, such as 3-(4-chlorophenyl)-2',3'-dichloropropiophenone, presents a unique chemoselectivity challenge during scale-up. These compounds serve as critical building blocks and intermediates in the development of active pharmaceutical ingredients (APIs).

The most atom-economical and scalable retrosynthetic approach involves a Claisen-Schmidt (aldol) condensation between 2,3-dichloroacetophenone and 4-chlorobenzaldehyde to form a chalcone intermediate, followed by the reduction of the


-unsaturated double bond.
The Chemoselectivity Challenge (Causality in Reagent Selection)

Standard industrial reduction methods for conjugated double bonds typically employ catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel). However, applying Pd/C to a substrate containing three aryl chloride bonds will inevitably lead to competitive hydrodehalogenation (cleavage of the C-Cl bonds), generating a complex mixture of des-chloro impurities that are nearly impossible to separate via crystallization.

The Solution: To establish a self-validating, high-yield system, we bypass transition-metal catalysis entirely. Instead, we utilize Sodium Dithionite (Na₂S₂O₄) under Phase-Transfer Catalysis (PTC) conditions [2]. Sodium dithionite is a mild, inexpensive, and highly chemoselective reducing agent that exclusively reduces the conjugated C=C double bond via a single-electron transfer (SET) mechanism, leaving the carbonyl group and all three aryl chlorides completely intact.

Synthetic Pathway

Synthesis SM Starting Materials 2,3-Dichloroacetophenone + 4-Chlorobenzaldehyde Condensation Claisen-Schmidt Condensation NaOH, EtOH/H2O, 0-25°C SM->Condensation Chalcone Chalcone Intermediate (E)-3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)prop-2-en-1-one Condensation->Chalcone Reduction Chemoselective Reduction Na2S2O4, NaHCO3, TBAB Toluene/H2O, 80°C Chalcone->Reduction Target Target Product 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone Reduction->Target

Two-step synthesis of 3-(4-chlorophenyl)-2',3'-dichloropropiophenone via aldol condensation.

Quantitative Process Data

The following table summarizes the stoichiometric parameters and expected outputs for a 1.0-mole scale validation batch.

Material / ParameterMW ( g/mol )EquivalentsMass / VolumeExpected YieldPurity (HPLC)
Step 1: Aldol Condensation
2,3-Dichloroacetophenone189.041.00189.0 g--
4-Chlorobenzaldehyde140.571.02143.4 g--
NaOH (10% aq. solution)40.001.20480.0 mL--
Chalcone Intermediate311.59--~286 g (92%)>98.0%
Step 2: PTC Reduction
Chalcone Intermediate311.591.00286.0 g--
Sodium Dithionite (85%)174.114.00819.0 g--
NaHCO₃ (Buffer)84.016.00462.0 g--
TBAB (Phase Transfer Cat.)322.370.0514.8 g--
Target Propiophenone313.60--~253 g (88%)>99.5%

Experimental Protocols

Step 1: Synthesis of (E)-3-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)prop-2-en-1-one

Mechanistic Note: The base-catalyzed aldol condensation relies on the acidity of the methyl ketone. The subsequent dehydration is thermodynamically driven by the formation of the highly conjugated chalcone system, which readily precipitates from the alcoholic solvent, driving the reaction to completion.

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Dissolution: Charge the reactor with 2,3-dichloroacetophenone (189.0 g, 1.0 mol) and 4-chlorobenzaldehyde (143.4 g, 1.02 mol). Add absolute ethanol (1.2 L) and stir at 300 rpm until a homogenous solution is achieved.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Base Addition: Place 480 mL of 10% w/w aqueous NaOH (1.2 mol) into the addition funnel. Add the base dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Maturation: Remove the cooling and allow the reaction to warm to 20–25 °C. Stir for 4 to 6 hours. A thick, pale-yellow precipitate will form.

  • In-Process Control (IPC): Monitor via HPLC or TLC (Hexanes:EtOAc 8:2). Proceed when the ketone is ≤ 1.0% area.

  • Isolation: Filter the resulting slurry through a sintered glass Buchner funnel. Wash the filter cake sequentially with cold ethanol/water (1:1, 2 × 300 mL) and cold heptane (200 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the chalcone intermediate.

Step 2: Chemoselective Reduction to 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Mechanistic Note: Sodium dithionite is highly water-soluble but insoluble in organic solvents, whereas the chalcone is highly lipophilic. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the dithionite anion into the toluene layer. Sodium bicarbonate is critical; dithionite rapidly decomposes into toxic SO₂ gas in acidic or neutral aqueous media, so maintaining a pH > 8 is mandatory.

  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Biphasic System Preparation: Charge the reactor with the Chalcone intermediate (286.0 g, ~0.91 mol) and Toluene (1.5 L). Stir to dissolve.

  • Aqueous Buffer: In a separate vessel, prepare a solution of NaHCO₃ (462.0 g, 5.5 mol) in deionized water (1.5 L). Transfer this aqueous solution to the reactor.

  • Catalyst Addition: Add TBAB (14.8 g, 45.9 mmol) to the biphasic mixture.

  • Heating & Reagent Addition: Heat the vigorously stirred biphasic mixture to an internal temperature of 75–80 °C. Carefully add Sodium Dithionite (819.0 g, ~4.0 mol based on 85% tech grade) in four equal portions over 2 hours. Caution: Mild effervescence will occur.

  • Maturation: Stir the reaction at 80 °C for 6–8 hours.

  • IPC: Sample the organic layer and analyze via HPLC. The reaction is complete when the chalcone is ≤ 0.5%. (The reduction of the double bond shifts the UV absorption maximum significantly, providing a clear visual indicator on the chromatogram).

  • Workup: Cool the reactor to 25 °C. Stop stirring and allow the phases to separate for 30 minutes. Drain the lower aqueous layer (route to appropriate sulfur-containing waste).

  • Washing: Wash the organic layer with water (2 × 500 mL) and brine (500 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to approximately 400 mL.

  • Crystallization: Heat the toluene concentrate to 70 °C and slowly add heptane (800 mL) as an anti-solvent. Cool the mixture slowly to 0 °C at a rate of 10 °C/hour to promote the growth of high-purity crystals.

  • Isolation: Filter the white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40 °C to constant weight.

Analytical Characterization Standards

To validate the integrity of the final product, ensure the batch meets the following analytical specifications:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: ≥ 99.5% (UV detection at 254 nm).

  • Mass Spectrometry (ESI+): Expected

    
     for [M+H]⁺ is 313.0 (with characteristic isotopic splitting pattern for Cl₃: 313, 315, 317 in a ~27:27:9 ratio).
    
  • ¹H NMR (400 MHz, CDCl₃):

    • Absence of vinylic protons (no doublets at ~7.4–7.8 ppm).

    • Presence of two distinct methylene triplets (or multiplets) integrating to 2H each, typically around

      
       3.20 ppm (Ar-CH₂) and 
      
      
      
      3.10 ppm (CO-CH₂).
    • Aromatic region integrating to 7 protons.

References

Synthetic Pathways to Key Antidepressant Precursors from Propiophenones: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives are versatile chemical building blocks that serve as crucial starting materials in the synthesis of numerous pharmaceuticals. Their inherent structural features provide a robust scaffold for the construction of complex molecules, including several widely prescribed antidepressant medications. This application note provides a detailed technical guide on the synthetic routes to key precursors of major antidepressants, starting from propiophenones. We will delve into the strategic chemical transformations, provide detailed experimental protocols, and discuss the underlying mechanistic principles that guide these syntheses. The antidepressants covered in this note, bupropion, fluoxetine, and venlafaxine, represent different classes and showcase the diverse utility of propiophenone-based synthetic strategies.

I. Synthesis of Bupropion Precursors via α-Bromination and Amination

Bupropion, an aminoketone class antidepressant, is a prominent example where a substituted propiophenone is the primary precursor.[1] The synthesis is a well-established two-step process involving α-bromination followed by nucleophilic substitution with an amine.[1][2]

A. The Synthetic Strategy

The core of bupropion synthesis lies in the selective functionalization of the α-carbon of a substituted propiophenone, most commonly m-chloropropiophenone. This is achieved through an α-bromination reaction, which introduces a bromine atom at the position adjacent to the carbonyl group. This bromo-intermediate is then susceptible to nucleophilic attack by tert-butylamine, leading to the formation of the bupropion free base.[1] The free base is subsequently converted to its hydrochloride salt for pharmaceutical use.[2]

Diagram 1: Synthetic Workflow for Bupropion Hydrochloride

bupropion_synthesis m_chloropropiophenone m-Chloropropiophenone bromo_intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one m_chloropropiophenone->bromo_intermediate α-Bromination (e.g., Br₂, NBS) bupropion_base Bupropion (Free Base) bromo_intermediate->bupropion_base Amination (tert-butylamine) bupropion_hcl Bupropion HCl bupropion_base->bupropion_hcl Salt Formation (HCl)

Caption: Synthetic workflow for Bupropion Hydrochloride.

B. Key Experimental Protocols

1. α-Bromination of m-Chloropropiophenone

The α-bromination of propiophenones can be achieved using various brominating agents, with molecular bromine (Br₂) and N-bromosuccinimide (NBS) being the most common.[3] The reaction proceeds via an acid-catalyzed enol formation, which then attacks the electrophilic bromine.[4]

Protocol using Bromine:

  • Dissolve m-chloropropiophenone (1 equivalent) in a suitable solvent like dichloromethane or water.[1]

  • Slowly add a solution of bromine (approximately 1 equivalent) in the same solvent to the stirred solution at a controlled temperature (e.g., 20-35°C for water as a solvent).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and proceed with work-up to isolate the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.

Protocol using N-Bromosuccinimide (NBS): A greener approach utilizes NBS as the brominating agent, which is safer to handle than liquid bromine.[5]

  • In a round-bottom flask, dissolve m-chloropropiophenone (1 equivalent) and N-bromosuccinimide (2.35 equivalents) in ethyl acetate.[1]

  • Add a catalytic amount of ammonium acetate (0.1 equivalents).[1]

  • Heat the solution to reflux (approximately 77°C) and maintain for about 70 minutes, or until the red color of bromine disappears.[1]

  • Cool the solution, filter, and wash with water. Remove the solvent under reduced pressure to obtain the bromo-intermediate.[5]

2. Amination of the Bromo-Intermediate

The subsequent step involves the nucleophilic substitution of the bromine atom with tert-butylamine.

Protocol:

  • Dissolve the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate in a suitable solvent such as N-methylpyrrolidinone (NMP) or a greener alternative like Cyrene™.[2][5]

  • Add tert-butylamine to the solution.

  • Stir the mixture at a controlled temperature (e.g., 55-60°C) for a specified time (e.g., 20 minutes).[5]

  • After the reaction is complete, perform an appropriate work-up, which typically involves extraction and washing, to isolate the bupropion free base.[2][5]

StepReagentsSolventTemperature (°C)Reaction TimeTypical YieldReference
α-Bromination m-chloropropiophenone, Br₂DichloromethaneAmbient40 min87%
α-Bromination m-chloropropiophenone, NBS, Ammonium AcetateEthyl AcetateReflux (~77)~70 min>97% conversion[1][5]
Amination 2-bromo-m-chloropropiophenone, tert-butylamineN-methylpyrrolidinoneWarmBrief-[2]
Amination 2-bromo-m-chloropropiophenone, tert-butylamineCyrene™55-6020 min-[5]

II. Synthesis of Fluoxetine Precursors via Mannich Reaction and Reduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), can be synthesized from a propiophenone derivative through a Mannich reaction followed by reduction.[6][7][8]

A. The Synthetic Strategy

The synthesis of a key fluoxetine precursor, (±)-3-dimethylamino-1-phenylpropanol, starts with 3-dimethylaminopropiophenone, a Mannich base.[6][7] This Mannich base is formed from the reaction of acetophenone, formaldehyde, and dimethylamine.[9][10] The subsequent step involves the reduction of the ketone functionality of the Mannich base to a secondary alcohol.[6][7]

Diagram 2: Synthesis of a Fluoxetine Precursor

fluoxetine_precursor_synthesis acetophenone Acetophenone mannich_base 3-Dimethylaminopropiophenone (Mannich Base) acetophenone->mannich_base Mannich Reaction (Formaldehyde, Dimethylamine) amino_alcohol (±)-3-Dimethylamino-1-phenylpropanol mannich_base->amino_alcohol Reduction (e.g., NaBH₄) nmp NMP (Fluoxetine Precursor) amino_alcohol->nmp Coupling (p-chlorotrifluoromethylbenzene, Potassium t-butoxide)

Caption: Synthesis of the fluoxetine precursor, NMP.

B. Key Experimental Protocols

1. Reduction of 3-Dimethylaminopropiophenone

The reduction of the carbonyl group in the Mannich base is a critical step. While early syntheses utilized diborane, sodium borohydride (NaBH₄) is a safer and equally effective alternative.[7]

Protocol:

  • Reduce 3-dimethylaminopropiophenone with sodium borohydride to form (±)-3-dimethylamino-1-phenylpropanol.[6]

  • The reaction is typically carried out in a suitable solvent.

  • After the reduction is complete, the resulting amino alcohol is isolated.

2. Coupling to form the Fluoxetine Precursor (NMP)

The synthesized (±)-3-dimethylamino-1-phenylpropanol is then coupled with p-chlorotrifluoromethylbenzene to form (±)-N,N-dimethyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (NMP), an immediate precursor to fluoxetine.[6][7]

Protocol:

  • Use potassium t-butoxide to couple (±)-3-dimethylamino-1-phenylpropanol with p-chlorotrifluoromethylbenzene.[6]

  • The resulting NMP is then isolated, often as its oxalate salt.[6]

III. Synthesis of Venlafaxine Precursors

The synthesis of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), can also originate from precursors derived from propiophenone-related structures. One common approach involves the use of a Grignard reaction.

A. The Synthetic Strategy

A retrosynthetic analysis of venlafaxine suggests that it can be prepared from a carbonyl compound and a Grignard reagent.[11] While not a direct propiophenone starting material, the synthesis often involves a ketone intermediate that shares structural similarities. A key intermediate, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, can be synthesized through various routes, including those that start from 4-methoxyphenylacetonitrile and cyclohexanone.

A patented process involves the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanone.[12] An alternative and more efficient method starts with the readily available 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol.

Diagram 3: Key Step in Venlafaxine Synthesis

venlafaxine_synthesis cyano_alcohol 1-[Cyano-(p-methoxyphenyl)-methyl]cyclohexanol amino_alcohol 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol cyano_alcohol->amino_alcohol Reduction (e.g., Pd/C, H₂) venlafaxine_base Venlafaxine (Free Base) amino_alcohol->venlafaxine_base Reductive Amination (Formaldehyde, Formic Acid)

Caption: A key synthetic route to the venlafaxine core structure.

B. Key Experimental Protocol

1. Reduction of the Nitrile Group

Protocol:

  • Reduce 1-[cyano-(p-methoxyphenyl)-methyl]cyclohexanol using 10% palladium on carbon in acetic acid in an autoclave under a pressure of 10-15 kg/cm ² to yield 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.[12]

2. Reductive Amination to Venlafaxine

The final step to the venlafaxine free base is a reductive amination.

Protocol:

  • Heat a mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, formic acid, and 40% formaldehyde solution in water at 90-98°C for 19 hours.[12]

  • After cooling, the reaction mixture is worked up, and the product is extracted.

  • The resulting oily residue is dissolved in isopropyl alcohol and acidified with isopropyl alcohol hydrochloride to precipitate venlafaxine hydrochloride.[12]

Conclusion

Propiophenones and their derivatives are undeniably valuable starting materials for the synthesis of a range of antidepressant drugs. The synthetic routes to bupropion, fluoxetine, and venlafaxine precursors highlighted in this application note demonstrate the versatility of chemical transformations such as α-halogenation, amination, Mannich reactions, and reductions. The provided protocols, based on established literature, offer a solid foundation for researchers in the field of medicinal chemistry and drug development to explore and optimize these important synthetic pathways. As the demand for greener and more efficient synthetic methods grows, further innovation in these routes is anticipated, potentially involving flow chemistry and novel catalytic systems.[5]

References

  • The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one - Benchchem. (n.d.).
  • Minter, D. E., & Winslow, C. M. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266. [Link]

  • Zubrick, J. W., & Taddei, F. (2000). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education, 77(11), 1477. [Link]

  • JCE1098 p1266 Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory - of Chemistry. (1998, October 10).
  • US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents. (n.d.).
  • Coronel, C., Arce, G., Iglesias, C., Noguera, C. M., Bonnecarrère, P. R., Giordano, S. R., & Gonzalez, D. (2018). Chemoenzymatic synthesis of fluoxetine precursors. Reduction of β-substituted propiophenones. ResearchGate. [Link]

  • A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. (2022, August 24). ACS Publications. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Hinton, A. S., & De-Paula, R. B. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23. [Link]

  • The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. (2023, November 14). Reaction Chemistry & Engineering. [Link]

  • Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenon. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024, February 26). PMC. [Link]

  • Preparation of Venlafaxine-Antidepressant Drug (1). (n.d.).
  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents. (n.d.).
  • KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ... - Google Patents. (n.d.).
  • Synthesis of Venlafaxine Hydrochloride - Semantic Scholar. (n.d.). Retrieved from [Link]

  • An In-depth Technical Guide to the α-Bromination of 3',5'-Diacetoxyacetophenone - Benchchem. (n.d.).
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • US9527800B2 - Process for total synthesis of venlafaxine - Google Patents. (n.d.).
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024, November 22). ChemRxiv. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024, February 21). PMC. [Link]

  • What Grignard reagent and carbonyl compound can be used to prepare the antidepressant venlafaxine (trade name Effexor)? - Vaia. (n.d.). Retrieved from [Link]

  • Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. (2025). CSIR-NCL Library, Pune. [Link]

  • Synthesis of Venlafaxine Hydrochloride. (2025, August 6). ResearchGate. [Link]

  • JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents. (n.d.).
  • alpha-iodo propiophenone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2017, January 24). Retrieved from [Link]

  • Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Novel Mannich Bases of N-methyl-3-phenyl-3-[4-trifluoromethyl) phenoxy] propan-1-amine (Fluoxetine). (2016, February 2). ResearchGate. [Link]

  • Mannich reaction (1) | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • Condensation Reaction || Synthesis of Antidepressant Drug Fluoxetin. (2021, July 31). YouTube. [Link]

  • Pharmaceutical syntheses featuring the Grignard reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). ScienceDirect. [Link]

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Application Note: Strategic Synthesis and Validation of mGlu5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application in the Synthesis of mGlu5 Receptor Negative Allosteric Modulators (NAMs) Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The metabotropic glutamate receptor 5 (mGlu5) is a Class C GPCR and a critical target for CNS disorders including anxiety, Fragile X syndrome, and levodopa-induced dyskinesia. Unlike orthosteric antagonists, Negative Allosteric Modulators (NAMs) bind to the transmembrane domain (7TM), offering superior subtype selectivity over mGlu1.

This guide details the synthetic application of cross-coupling methodologies to construct the two dominant mGlu5 NAM scaffolds: diarylalkynes (e.g., MPEP, MTEP, Mavoglurant) and non-alkyne urea/amide derivatives (e.g., Fenobam). It integrates high-fidelity synthetic protocols with functional validation via calcium mobilization assays.

Mechanistic Grounding & Signaling Pathway

Understanding the downstream signaling of mGlu5 is prerequisite to designing the validation assay. mGlu5 couples primarily to G


q/11 , activating Phospholipase C 

(PLC

), which hydrolyzes PIP2 into IP3 and DAG.[1][2] IP3 triggers Ca

release from the endoplasmic reticulum (ER).[3]

NAM Mechanism: NAMs stabilize the receptor in an inactive conformation or increase the energy barrier for agonist-induced activation, thereby dampening this Ca


 signal.
Visualization: mGlu5 Signaling & NAM Intervention

mGlu5_Pathway cluster_membrane Plasma Membrane node_receptor mGlu5 Receptor (7TM Domain) node_gq Gαq/11 Protein node_receptor->node_gq Activation node_nam NAM Ligand (Allosteric Site) node_nam->node_receptor Stabilizes Inactive State node_plc PLCβ node_gq->node_plc Stimulates node_pip2 PIP2 node_plc->node_pip2 Hydrolyzes node_ip3 IP3 node_pip2->node_ip3 Generates node_er Endoplasmic Reticulum (IP3 Receptor) node_ip3->node_er Binds IP3R node_ca Intracellular Ca2+ (Signal Readout) node_er->node_ca Releases

Figure 1: Signal transduction cascade of mGlu5.[3] NAM binding inhibits Gq coupling, preventing the IP3-mediated calcium spike used as the primary functional readout.

Chemical Space & Synthetic Strategy

Scaffold Classes
  • Diarylalkynes (The "MPEP" Class): Characterized by two aromatic/heteroaromatic rings linked by an acetylene spacer.

    • Examples: MPEP, MTEP, Mavoglurant (AFQ056).

    • Key Reaction:Sonogashira Cross-Coupling .

  • Non-Alkynes: Developed to overcome metabolic instability (CYP450) and reactivity issues associated with the alkyne triple bond.

    • Examples: Fenobam (urea), ADX-10059.

    • Key Reaction:Urea formation / Amide Coupling .

Comparison of Synthetic Approaches
ParameterAlkyne Scaffold (e.g., MTEP)Non-Alkyne Scaffold (e.g., Fenobam)
Primary Coupling Sonogashira (Pd/Cu)Isocyanate addition / Amide coupling
Key Challenge Homocoupling (Glaser), oxidationSolubility, rotameric complexity
Metabolic Risk High (Glutathione conjugation)Moderate
Potency (IC50) High (nM range)Variable (nM to

M)

Protocol A: Synthesis of Alkyne-Based NAMs (Sonogashira Application)

Objective: Synthesis of an MTEP analogue (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) via Sonogashira coupling. This protocol addresses the common issue of alkyne homocoupling.

Reagents & Equipment
  • Halide: 2-Methyl-4-bromothiazole (1.0 eq)

  • Alkyne: 3-Ethynylpyridine (1.1 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.05 eq)
  • Co-Catalyst: Copper(I) iodide [CuI] (0.02 eq)

  • Base/Solvent: Triethylamine (Et

    
    N) / DMF (1:3 ratio)
    
  • Inert Gas: Argon (Strictly oxygen-free)

Step-by-Step Methodology
  • Degassing (Critical):

    • Solvents (DMF and Et

      
      N) must be degassed prior to use to prevent Glaser homocoupling of the alkyne. Sparge with Argon for 20 minutes or use the freeze-pump-thaw method (3 cycles).
      
    • Expert Insight: Oxygen is the enemy of Sonogashira. Even trace O

      
       promotes the formation of diyne side products (e.g., 3,3'-bipyridine), which are difficult to separate chromatographically.
      
  • Reaction Assembly:

    • In a flame-dried Schlenk flask, dissolve 2-Methyl-4-bromothiazole (1.0 mmol) and 3-Ethynylpyridine (1.1 mmol) in degassed DMF (3 mL).

    • Add Et

      
      N (1 mL).
      
    • Add Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (35 mg, 5 mol%) and CuI (4 mg, 2 mol%) simultaneously under a positive stream of Argon.
  • Coupling:

    • Seal the flask and heat to 60°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: The reaction mixture should turn dark brown/black. If the color remains light yellow, the catalyst may be inactive (oxidized).

  • Work-up & Purification:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (SiO

      
      ).
      
    • Eluent: Hexane:EtOAc (gradient 80:20 to 50:50). The alkyne product typically fluoresces under UV (254/365 nm).

  • Validation:

    • Verify structure via

      
      H NMR (look for disappearance of terminal alkyne proton ~3.0-4.0 ppm) and HRMS.
      

Protocol B: Advanced "One-Pot" Synthesis (Boron-Mediated)

For radiotracers (like [


F]FPEB) or complex analogues, standard Sonogashira can be low-yielding. A modern variation involves an in-situ alkynyl borate formation followed by Suzuki coupling.

Workflow:

  • Lithiation: Treat terminal alkyne with n-BuLi at -78°C.

  • Borylation: Add Triisopropylborate to form the alkynyl borate species in situ.

  • Coupling: Add the aryl halide and Pd catalyst directly to the same pot and heat.

    • Advantage:[4] Avoids isolation of unstable intermediate alkynes and reduces handling of toxic tin reagents (Stille alternative).

Protocol C: Functional Validation (Calcium Flux Assay)

Objective: Validate the synthesized NAM by measuring its ability to inhibit agonist-induced Calcium release in HEK293 cells expressing human mGlu5.

Materials
  • Cell Line: HEK293-mGlu5 (inducible or stable transfection).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: DHPG (Group I mGlu selective agonist) or Glutamate.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Procedure
  • Dye Loading:

    • Plate cells (50,000/well) in black-walled 96-well plates. Incubate overnight.

    • Remove media, add Dye Loading Solution (Fluo-4 AM + Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • NAM Pre-treatment (Antagonist Mode):

    • Add synthesized NAM (serially diluted in DMSO/Buffer) to cells.

    • Incubate for 15 minutes at Room Temp.

    • Note: Keep DMSO concentration < 0.5% to avoid non-specific membrane effects.

  • Agonist Injection & Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Inject EC

      
       concentration of DHPG  (typically 10–50 
      
      
      
      M).
    • Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
      F/F
      
      
      
      (Peak fluorescence minus baseline).
    • Plot Response vs. log[NAM]. Determine IC

      
       using a 4-parameter logistic fit.
      
    • Success Criterion: A potent mGlu5 NAM (like MTEP) should exhibit an IC

      
       < 50 nM.
      

Troubleshooting & Optimization (Scientist-to-Scientist)

IssueProbable CauseCorrective Action
Low Yield in Sonogashira Catalyst poisoning or O

leak.
Use Pd(dppf)Cl

for sterically hindered substrates. Ensure rigorous degassing.
Homocoupling (Diyne) Excess O

or CuI.
Reduce CuI loading to 1 mol%. Add a reducing agent (e.g., Na ascorbate) if persistent.
High Assay Background Constitutive receptor activity.Include an inverse agonist control (MPEP often acts as an inverse agonist).
Precipitation in Assay NAM insolubility.Check logP. If >4, use 0.05% Pluronic F-127 in the assay buffer to aid dispersion.

References

  • Gasparini, F. et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Cosford, N. D. et al. (2003).[5] "[3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A novel, selective, and potent metabotropic glutamate receptor 5 antagonist with anxiolytic-like activity." Journal of Medicinal Chemistry. Link

  • Lindemann, L. et al. (2011).[5] "CTEP: A novel, potent, long-acting, and orally bioavailable negative allosteric modulator of mGlu5." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wong, D. F. et al. (2013).[6] "Synthesis and evaluation of [18F]FPEB as a radiotracer for mGlu5." Journal of Nuclear Medicine. Link

  • Gregory, K. J. et al. (2011). "Overview of the mGlu5 receptor signaling pathway and allosteric modulation." ACS Chemical Neuroscience. Link

Sources

Application Note: Asymmetric Reduction of Dichloropropiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of dichloropropiophenones (e.g., 2,4-dichloro- or 3,4-dichloropropiophenone) is a critical transformation in the synthesis of chiral pharmaceutical intermediates, particularly for antifungal agents (e.g., Luliconazole precursors) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Achieving high enantiomeric excess (ee >99%) is mandatory for regulatory compliance and biological efficacy.

This guide details two field-proven protocols for converting prochiral dichloropropiophenones into their corresponding chiral alcohols:

  • Biocatalytic Reduction (KRED): The preferred method for industrial scale-up due to mild conditions and superior stereocontrol.

  • Ruthenium-Catalyzed Transfer Hydrogenation (Noyori-Ikariya): A robust chemocatalytic alternative for laboratory-scale discovery and rapid library synthesis.

Strategic Methodology: Biocatalysis vs. Chemocatalysis

Before initiating the protocol, researchers must select the pathway that aligns with their scale and equipment availability.

FeatureBiocatalysis (KRED) Chemocatalysis (Ru-TsDPEN)
Selectivity (ee) Typically >99% (Enzyme dependent)90–98% (Ligand dependent)
Conditions Aqueous buffer, 30°C, Ambient pressureOrganic solvent, 25–40°C, Inert atm.
Scalability Excellent (Green chemistry profile)Good (Requires catalyst removal)
Substrate Tolerance High, but requires solubility managementHigh, tolerates steric bulk well
Cost Driver Enzyme screeningPrecious metal catalyst (Ruthenium)

Protocol A: Biocatalytic Reduction (Ketoreductase)[1]

Expert Insight: Dichlorinated aromatics suffer from poor aqueous solubility, which can rate-limit enzymatic turnover. This protocol utilizes a Isopropanol (IPA) co-solvent system which serves a dual purpose: it increases substrate solubility and acts as the hydride donor for the cofactor regeneration (coupled substrate approach).

Materials & Equipment
  • Substrate: 2,4-Dichloropropiophenone (CAS: 37885-41-9) or 3,4-isomer.

  • Biocatalyst: Engineered Ketoreductase (KRED) library (e.g., Lactobacillus kefir variants).[1][2]

  • Cofactor: NADP+ (Nicotinamide adenine dinucleotide phosphate, oxidized form).

  • Solvents: Isopropanol (IPA), Potassium Phosphate Buffer (100 mM, pH 7.0).

  • Equipment: Orbital shaker (thermostated), pH stat (optional), HPLC.

Reaction Mechanism & Workflow

The KRED enzyme transfers a hydride from NADPH to the ketone. NADPH is regenerated in situ by the same enzyme oxidizing IPA to acetone.

Biocatalysis Substrate Dichloropropiophenone Product Chiral Alcohol (>99% ee) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer IPA Isopropanol (Hydride Donor) Acetone Acetone (Byproduct) IPA->Acetone Oxidation Enzyme KRED Enzyme Enzyme->NADPH

Figure 1: Coupled-substrate biocatalytic cycle for ketone reduction.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzyme.

  • Substrate Solution: Dissolve 500 mg of 2,4-dichloropropiophenone in 5 mL of IPA.

  • Reaction Initiation:

    • In a 50 mL reaction vessel, combine 20 mL Buffer and the 5 mL Substrate/IPA solution.

    • Add 10 mg NADP+.

    • Add 20–50 mg of KRED enzyme powder.

  • Incubation: Seal the vessel and incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Monitoring: Monitor consumption of ketone via HPLC every 4 hours.

    • Note: If pH drops below 6.5, adjust carefully with 1M NaOH.

  • Workup:

    • Add 20 mL Ethyl Acetate (EtOAc) to quench the reaction.

    • Centrifuge to remove protein/cell debris.

    • Separate the organic layer and extract the aqueous phase 2x with EtOAc.

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Expert Insight: For laboratories without access to enzyme libraries, the Noyori-Ikariya transfer hydrogenation is the gold standard. We utilize the RuCl catalyst.[3] The choice of ligand chirality ((S,S) vs (R,R)) allows predictable access to either alcohol enantiomer.

Materials
  • Catalyst: RuCl (CAS: 192139-92-7).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or neat in FA/TEA.

Reaction Mechanism

The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand and the hydride on the Ruthenium are delivered concertedly to the ketone.

NoyoriMechanism PreCat Ru-TsDPEN Pre-catalyst (16e- species) Hydride Ru-Hydride Species (18e- Active Cat) PreCat->Hydride + HCOOH (-CO2) TS Concerted Transition State (6-membered ring) Hydride->TS + Ketone TS->PreCat Regeneration Product Chiral Alcohol TS->Product Hydride Transfer HSource HCOOH / TEA HSource->Hydride H2 Source

Figure 2: Metal-ligand bifunctional catalysis cycle (Noyori ATH).

Step-by-Step Procedure
  • Catalyst Loading: In a dry Schlenk flask, weigh 2,4-dichloropropiophenone (1.0 eq, 2.0 mmol) and the Ru-catalyst (0.005 eq, 0.5 mol%).

  • Solvent Addition: Add 2.0 mL of Formic Acid/Triethylamine (5:2) complex.[3]

    • Caution: This reaction is exothermic and releases CO₂ gas. Ensure the system is vented through a bubbler.

  • Reaction: Stir at 28–30°C.

    • Optimization: If conversion is slow, mild heating to 40°C is permissible, but higher temperatures may erode ee.

  • Quenching: After 12–24 hours (verify by TLC), dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Wash organic layer with saturated NaHCO₃ to remove residual formic acid. Dry over MgSO₄ and concentrate.

Analytical Controls & Quality Assurance

Trustworthiness: You cannot assume enantiopurity. Every batch must be validated.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) and 220 nm.

  • Expected Retention: Establish racemic standard first. The (S)-enantiomer typically elutes first on OD-H columns (verify with authentic standards).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Substrate inhibition or pH drift (Bio)(Bio) Add resin (e.g., XAD-4) to adsorb product; Re-check pH.
Low Conversion (Chem) Catalyst poisoning(Chem) Degas solvents thoroughly; Ensure ketone is free of acidic impurities.
Racemic Product (0% ee) Background reductionEnsure no non-selective reducing agents (e.g., NaBH4) are present. Check catalyst integrity.
Poor Solubility High lipophilicity of dichlorophenyl groupIncrease IPA % (Bio) or use DCM co-solvent (Chem).

References

  • Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][6] Accounts of Chemical Research.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Codexis Inc. (2014).[1] Patent: Biocatalytic preparation of chiral alcohols (Reference for KRED application in pharma).[1]

  • Matsumura, K., et al. (1997).[4] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society.

  • Tang, L., et al. (2014). Efficient Whole-Cell Biocatalytic Synthesis of (S)-1-(2,4-Dichlorophenyl)ethanol. Applied Biochemistry and Biotechnology. (Provides specific context for dichlorophenyl derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide specifically addresses the synthesis of 2',4'-dichloropropiophenone (typically from 1,3-dichlorobenzene and propionyl chloride).

This reaction is chemically challenging because the starting material (1,3-dichlorobenzene) is electron-deficient (deactivated) due to the two chlorine atoms. Unlike activated substrates (e.g., anisole), this reaction requires precise control over catalyst stoichiometry, temperature, and moisture to drive conversion and prevent "stalling" caused by product-catalyst complexation.

Troubleshooting Guides & FAQs

Category A: Yield & Conversion Issues

Q1: My reaction stalls at ~40-50% conversion even after 24 hours. Adding more acid chloride doesn't help. What is happening? Diagnosis: You are likely experiencing Product Inhibition (Catalyst Poisoning). Technical Explanation: In Friedel-Crafts acylation, the ketone product is a Lewis base.[1] It complexes with the Lewis acid catalyst (


) more strongly than the starting acid chloride does. This forms a stable Product-

complex, effectively removing the catalyst from the cycle.[2] Solution:
  • Stoichiometry Adjustment: You cannot use catalytic amounts of

    
    . You must use at least 1.1 to 1.2 equivalents  relative to the limiting reagent (usually the acid chloride).
    
  • Protocol Shift: If you are already using >1 eq., the complex might be precipitating and coating the unreacted

    
    . Switch to a solvent with better solubility for the complex (e.g., 1,2-dichloroethane instead of carbon disulfide) or increase agitation speed significantly.
    

Q2: I am getting low yields and a lot of unreacted dichlorobenzene. The


 looks clumpy. 
Diagnosis: Catalyst Deactivation via Hydrolysis. 
Technical Explanation: 

is extremely hygroscopic. If it has turned yellow or clumpy, it has reacted with atmospheric moisture to form

and

. This hydrolyzed species is catalytically dead for acylation. Solution:
  • Visual Check: Use only free-flowing, off-white/pale yellow powder.

  • Sourcing: Purchase

    
     in small, sealed ampoules or sublimed grade.
    
  • Process: Weigh catalyst in a glovebox or under a stream of dry

    
    .
    

Q3: The reaction mixture turns into a black tar/polymer. How do I prevent this? Diagnosis: Thermal Decomposition / Polymerization. Technical Explanation: While heat is needed to overcome the deactivation of the dichlorobenzene ring, excessive heat (>100°C) or "hot spots" during the exothermic addition of reagents can lead to polymerization of the propionyl chloride or attacking of the solvent. Solution:

  • Temperature Staging: Start the addition at 0°C to 5°C . Only after the addition is complete should you slowly ramp to reflux.

  • Addition Order: Add the Propionyl Chloride to the

    
     slurry first to generate the acylium ion at low temp, then add the dichlorobenzene.
    
Category B: Regioselectivity & Purity[3]

Q4: I am seeing a mixture of isomers (2,4- and 2,6-). How do I favor the 2,4-isomer? Diagnosis: Steric Control Failure. Technical Explanation:

  • Substrate: 1,3-dichlorobenzene (m-dichlorobenzene).

  • Directing Effects: Both Cl atoms direct ortho/para.

    • Position 4 (para to Cl-1, ortho to Cl-3) is sterically accessible.

    • Position 2 (ortho to both) is sterically crowded (the "2,6" pocket).

    • Position 5 (meta to both) is electronically unfavorable. Solution:

  • Thermodynamic Control: Run the reaction at moderate temperatures (40°C, DCM reflux). Higher temperatures can sometimes promote thermodynamic equilibration, but in this specific case, the 2,4-isomer is both kinetically and thermodynamically favored due to sterics.

  • Substrate Purity: Ensure your starting material is pure 1,3-dichlorobenzene. Contamination with 1,2-dichlorobenzene (o-DCB) will yield 3,4-dichloropropiophenone, appearing as an impurity.

Optimized Experimental Protocol

Objective: Synthesis of 2',4'-Dichloropropiophenone Scale: 100 mmol basis

ParameterSpecificationReason
Substrate 1,3-Dichlorobenzene (1.0 eq)Deactivated ring; limiting reagent in some protocols, but often used in slight excess to ensure acid chloride consumption.
Reagent Propionyl Chloride (1.05 eq)Slight excess to drive completion.
Catalyst

Anhydrous (1.2 eq)
Critical: Must account for complexation with product.
Solvent Dichloromethane (DCM) or 1,2-DCEDCM (Reflux ~40°C) is standard. DCE (Reflux ~83°C) if reaction is sluggish.
Atmosphere Dry Nitrogen/ArgonPrevents hydrolysis of acylium ion and catalyst.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser (with

    
     guard tube or 
    
    
    
    line), and pressure-equalizing addition funnel.
  • Catalyst Slurry: Add 16.0 g (120 mmol) anhydrous

    
      and 50 mL dry DCM. Cool to 0-5°C  in an ice bath.
    
  • Acylium Generation: Mix 9.6 mL (105 mmol) Propionyl Chloride with 10 mL DCM. Add this dropwise to the

    
     slurry over 15 minutes.
    
    • Observation: The mixture should turn homogenous or slightly colored as the acylium complex forms. Evolution of

      
       gas may occur.[3]
      
  • Substrate Addition: Mix 14.7 g (100 mmol) 1,3-Dichlorobenzene with 20 mL DCM. Add dropwise to the reaction mixture at 0-5°C over 30 minutes.

    • Control: Do not let the temperature spike above 10°C.

  • Reaction Phase:

    • Remove ice bath.[4] Stir at Room Temp (RT) for 1 hour.

    • Critical Step: If TLC/HPLC shows low conversion, heat to reflux (40°C) for 2-4 hours. The deactivated ring often requires this thermal energy.

  • Quench (The "Sticky" Phase):

    • Cool back to RT.

    • Pour the reaction mixture slowly into a beaker containing 200g crushed ice + 20 mL conc. HCl .

    • Why HCl? It helps break the Aluminum-Product complex and dissolves aluminum salts, preventing emulsions.

  • Work-up:

    • Separate organic layer.[2][4][5] Extract aqueous layer 2x with DCM.

    • Wash combined organics with water, then 5%

      
       (removes acidic impurities), then brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Mechanistic & Troubleshooting Visualization

A. Reaction Mechanism (Acylium Pathway)[5][7]

The following diagram illustrates the formation of the active electrophile and the critical complexation step that necessitates stoichiometric catalyst usage.

FriedelCraftsMechanism AlCl3 AlCl3 (Lewis Acid) Complex1 Acylium Complex [R-C≡O]+ [AlCl4]- AlCl3->Complex1 Coordination PropCl Propionyl Chloride (R-CO-Cl) PropCl->Complex1 Coordination Sigma Sigma Complex (Arenium Ion) Complex1->Sigma + DCB (Rate Limiting) DCB 1,3-Dichlorobenzene (Deactivated Nucleophile) ProductComplex Product-AlCl3 Complex (Stable/Inactive) Sigma->ProductComplex - HCl (Aromatization) FinalProduct 2',4'-Dichloropropiophenone ProductComplex->FinalProduct Quench Quench Acidic Hydrolysis (HCl/Ice) Quench->ProductComplex

Caption: Figure 1. Mechanism of Friedel-Crafts Acylation showing the formation of the stable Product-AlCl3 complex which requires >1 equivalent of catalyst.

B. Troubleshooting Logic Tree

Use this flowchart to diagnose low yield issues systematically.

TroubleshootingTree Start Problem: Low Yield (<50%) CheckCat Is AlCl3 > 1.1 eq? Start->CheckCat CheckColor Is AlCl3 Yellow/Clumpy? CheckCat->CheckColor Yes ActionStoich Increase AlCl3 to 1.2-1.5 eq (Product Inhibition) CheckCat->ActionStoich No CheckTemp Reaction Temperature? CheckColor->CheckTemp No (White/Powder) ActionDry Replace Catalyst. Use Fresh/Sublimed Grade. CheckColor->ActionDry Yes ActionHeat Increase Temp. Reflux (40°C) or switch to DCE (83°C) CheckTemp->ActionHeat Room Temp ActionTime Extend Reaction Time (Deactivated Ring = Slow Kinetics) CheckTemp->ActionTime Already Refluxing

Caption: Figure 2. Decision matrix for diagnosing low yield in acylation of deactivated aromatics.

Comparative Data: Catalyst & Solvent Effects

The following data summarizes how reaction conditions impact the yield of acylation on deactivated dichlorobenzene rings.

VariableConditionTypical YieldNotes
Catalyst Stoichiometry 1.0 eq

45-55%Reaction stalls due to complexation.
Catalyst Stoichiometry 1.2 eq

85-92% Optimal. Sufficient excess to drive reaction.
Solvent Nitrobenzene70-80%Good solubility, but high boiling point makes work-up difficult.
Solvent Dichloromethane (DCM) 80-90% Standard. Easy removal, good solubility.
Solvent Carbon Disulfide (

)
60-70%High fire hazard; complex often precipitates out, stopping reaction.
Temperature 0°C -> RT60%Often insufficient for deactivated 1,3-DCB.
Temperature 0°C -> Reflux 88-95% Thermal energy required for deactivated substrate.

References

  • Friedel–Crafts Acylation Mechanism and Stoichiometry Source: Master Organic Chemistry [Link]

  • Synthesis of 2,4-Dichloropropiophenone (Patent Context)
  • Friedel-Crafts Acylation: Reaction Conditions and Limitations Source: University of Calgary Chemistry Guide [Link]

  • PubChem Compound Summary: 2',4'-Dichloropropiophenone Source: National Library of Medicine [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common side reactions, troubleshoot potential issues, and provide detailed protocols grounded in established chemical principles to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Challenges

This section addresses high-level questions regarding the synthetic strategy and common obstacles.

Q1: What is the most robust synthetic route for 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, and what are its critical stages?

A1: A robust and common approach is a multi-step synthesis that can be broken down into three critical stages:

  • Friedel-Crafts Acylation: The synthesis begins by creating the 2',3'-dichloropropiophenone backbone. This is typically achieved by the Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

  • Formation of an α,β-Unsaturated Intermediate: The propiophenone is then converted into an electrophilic α,β-unsaturated ketone (a chalcone analogue). A common method is α-halogenation (e.g., bromination) followed by dehydrohalogenation with a base to form the double bond.

  • Michael Addition (Conjugate Addition): The final step involves the 1,4-addition of a 4-chlorophenyl nucleophile to the α,β-unsaturated ketone. To avoid side reactions, this is best performed using a soft nucleophile like a Gilman reagent (lithium di(4-chlorophenyl)cuprate), which can be prepared from 4-chlorophenyl lithium or a corresponding Grignard reagent.

Q2: My initial Friedel-Crafts acylation of 1,2-dichlorobenzene is failing or giving a very low yield. What are the likely causes?

A2: Low or no yield in a Friedel-Crafts acylation is almost always traced back to the catalyst or reagents. The most common culprit is the deactivation of the Lewis acid catalyst (AlCl₃).[3] AlCl₃ is extremely hygroscopic and reacts violently with water. Any moisture in your glassware, solvents, or starting materials will quench the catalyst, halting the reaction.[3] Another possibility is poor quality of the propionyl chloride, which may have hydrolyzed to propionic acid.

Q3: I'm observing multiple product spots on my TLC plate after the Friedel-Crafts step. What are these impurities?

A3: This is most likely due to the formation of regioisomers. The two chlorine atoms on the 1,2-dichlorobenzene ring are deactivating but ortho-, para-directing groups.[4][5] The primary directing competition is for acylation to occur at the positions para or ortho to the chlorine atoms. The desired product results from acylation at the 4-position. However, acylation can also occur at other positions, leading to a mixture of isomers that can be difficult to separate. Reaction temperature plays a key role; lower temperatures generally favor the formation of the sterically less hindered and thermodynamically more stable para-isomer.[3]

Q4: During the formation of the α,β-unsaturated ketone intermediate via elimination, my reaction mixture is turning into a dark polymer. How can I prevent this?

A4: Polymerization is a common side reaction for electron-deficient alkenes like α,β-unsaturated ketones, especially under harsh conditions.[6] This can be triggered by excessively high temperatures or the use of a very strong, non-hindered base that can initiate anionic polymerization. To mitigate this, use a hindered base or a milder base that is still sufficient for elimination, and maintain strict temperature control. It is also crucial to purify the halogenated intermediate before proceeding to the elimination step, as impurities can catalyze polymerization.

Q5: My final Michael addition step is giving a significant amount of a tertiary alcohol byproduct instead of the desired product. What is going wrong?

A5: This indicates that a 1,2-addition to the carbonyl group is competing with the desired 1,4-Michael addition. This typically happens when using a "hard" organometallic nucleophile, such as a Grignard reagent (4-chlorophenylmagnesium bromide). To selectively achieve 1,4-addition, you must use a "soft" nucleophile. The standard solution is to convert the Grignard or organolithium reagent into a Gilman reagent (an organocuprate) by reacting it with a copper(I) salt (e.g., CuI) before adding it to your unsaturated ketone.

Part 2: Troubleshooting Guide for Common Side Reactions

This guide provides a systematic approach to identifying and solving specific experimental problems.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Yield in Friedel-Crafts Acylation 1. Inactive Catalyst: The AlCl₃ catalyst has been deactivated by moisture.[3] 2. Poor Reagent Quality: Propionyl chloride has hydrolyzed.1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or nitrogen. Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).[7] 2. Use Freshly Distilled Reagents: Distill propionyl chloride immediately before use to remove any propionic acid and HCl.
Formation of Isomeric Byproducts in Acylation 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less stable isomers.[3]1. Maintain Low Temperature: Conduct the addition of reagents and the initial reaction phase at 0-5°C to maximize regioselectivity for the thermodynamically favored 4-position acylation.[8]
Dark-Colored Reaction Mixture (Tarring) 1. Excessive Heat/Time: Forcing conditions can lead to charring or polymerization of starting materials or products.[3]1. Strict Reaction Control: Adhere to the recommended reaction temperature and time. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Incomplete α-Halogenation 1. Insufficient Reagent: Not enough halogenating agent (e.g., Br₂) was used. 2. Poor Initiation: For radical halogenations, initiation may be slow.1. Stoichiometry Check: Use a slight excess (1.05-1.1 eq) of the halogenating agent. 2. Catalysis: For acid-catalyzed bromination, ensure a sufficient amount of catalyst (e.g., HBr) is present.
Polymerization During Elimination Step 1. Harsh Base/High Temperature: Strong, non-hindered bases or excessive heat can initiate polymerization of the α,β-unsaturated product.1. Optimize Elimination Conditions: Use a milder base (e.g., Li₂CO₃) or a hindered base (e.g., DBU). Maintain the lowest effective temperature and minimize reaction time.
1,2-Addition Byproduct in Michael Addition 1. "Hard" Nucleophile: Use of a Grignard or organolithium reagent directly.1. Use a "Soft" Nucleophile: Convert the organometallic reagent into a Gilman (organocuprate) reagent by adding CuI at low temperature before introducing the α,β-unsaturated ketone. This ensures selective 1,4-addition.

Part 3: Experimental Protocols & Mechanistic Visualization

These protocols provide a validated starting point for your synthesis. Always perform a small-scale trial before committing to a large-scale reaction.

Protocol 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler (to vent HCl gas safely into a basic solution).

  • Charging Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add dry 1,2-dichlorobenzene (1.0 eq.) as the solvent and reactant.

  • Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.

  • Addition: Add propionyl chloride (1.05 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Vigorous HCl evolution will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, then with a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2',3'-dichloropropiophenone.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 2',3'-Dichloro-3-chloropropiophenone and Elimination
  • α-Chlorination: Dissolve the purified 2',3'-dichloropropiophenone (1.0 eq.) in a suitable solvent like dichloromethane. Add sulfuryl chloride (SO₂Cl₂, 1.1 eq.) dropwise at room temperature. The reaction is often catalyzed by a small amount of AIBN or light. Stir until TLC indicates full conversion.

  • Work-up: Carefully quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude α-chloro ketone.

  • Elimination: Dissolve the crude α-chloro ketone in a solvent like THF. Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq.) and stir at room temperature. Monitor the formation of the α,β-unsaturated ketone by TLC.

  • Purification: Once the reaction is complete, dilute with ethyl acetate, wash with dilute HCl to remove the base, then with water and brine. Dry the organic layer and concentrate. Purify the resulting α,β-unsaturated ketone by column chromatography.

Protocol 3: Michael Addition using a Gilman Reagent
  • Gilman Reagent Preparation: In a flame-dried, inert-atmosphere flask, suspend copper(I) iodide (CuI, 0.55 eq.) in anhydrous THF at -20°C. Slowly add a solution of 4-chlorophenyllithium (1.1 eq., prepared from 1-bromo-4-chlorobenzene and n-BuLi) or 4-chlorophenylmagnesium bromide. Stir for 30 minutes to form the Gilman reagent (a dark-colored solution/suspension).

  • Michael Addition: Cool the Gilman reagent to -78°C. Slowly add a solution of the purified 2',3'-dichloro-α,β-unsaturated propiophenone (1.0 eq.) in anhydrous THF.

  • Reaction: Stir the mixture at -78°C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solvent and purify the final product, 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, by column chromatography or recrystallization.

Mechanistic Visualizations

G cluster_0 Friedel-Crafts Acylation A 1,2-Dichlorobenzene + Propionyl Chloride D AlCl3, 0-5°C (Favors Desired) A->D Major Pathway (Thermodynamic Control) E AlCl3, >25°C (Increases Byproduct) A->E Side Reaction (Kinetic/Steric Influence) B Desired Product (Acylation at C4) C Isomeric Byproduct (Acylation at C3/C5) D->B Major Pathway (Thermodynamic Control) E->C Side Reaction (Kinetic/Steric Influence)

Caption: Friedel-Crafts Acylation: Desired vs. Side Reaction Pathways.

G cluster_1 Conjugate Addition Start α,β-Unsaturated Ketone Nuc1 Gilman Reagent (Soft Nucleophile) Nuc2 Grignard Reagent (Hard Nucleophile) Prod1 Desired 1,4-Adduct (Michael Product) Nuc1->Prod1 Favored Pathway Nuc2->Prod1 Minor Pathway Prod2 1,2-Adduct Byproduct (Tertiary Alcohol) Nuc2->Prod2 Common Side Reaction

Caption: 1,4- (Michael) vs. 1,2-Addition Pathways for Nucleophiles.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)propiophenone.
  • Guidechem. (n.d.). 3-Chloropropiophenone 936-59-4 wiki.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Propiophenones.
  • Chemistry Steps. (2025).
  • Vedantu. (2026). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.

Sources

purification of crude 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone by recrystallization

[1]

Executive Summary & Compound Profile

Compound: 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone CAS Registry (Related): 213382-05-9 (General 1-(2,3-dichlorophenyl)propan-1-one derivatives) Structure: 1-(2,3-dichlorophenyl)-3-(4-chlorophenyl)propan-1-one Application: Critical intermediate in the synthesis of antifungal azoles (e.g., imidazole derivatives) and potentially antidepressant analogs.

Technical Challenge: This compound is a low-melting solid (estimated MP range: 45–65°C based on structural analogs). The primary purification challenge is "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly when impurities lower the melting point further.

Phase 1: Solvent Selection Knowledge Base[1]

The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve.

Solvent Screening Table
Solvent SystemPolaritySuitabilityTechnical Notes
Ethanol (95%) Polar ProticPrimary Choice Excellent solubility differential. Water content acts as a mild anti-solvent.
Methanol Polar ProticAlternative Higher solubility than EtOH; use if the compound is too insoluble in EtOH.
Isopropanol (IPA) Polar ProticSpecialist Best for preventing "oiling out" due to higher boiling point and slower evaporation.
Hexane / EtOAc Non-polar / PolarCleanup Use (9:1 ratio) for highly impure, tarry crude material to remove non-polar byproducts.
Water Highly PolarAnti-Solvent Do not use alone. Add dropwise to hot alcoholic solutions to induce saturation.
Decision Logic: Selecting Your Solvent

SolventSelectionStartStart: Analyze Crude PurityPurityCheckIs Purity > 85%?Start->PurityCheckHighPurityUse Ethanol (95%)PurityCheck->HighPurityYesLowPurityIs it Tarry/Dark?PurityCheck->LowPurityNoTarryPre-wash with Cold Hexanethen Recrystallize in IPALowPurity->TarryYesStandardUse MethanolLowPurity->StandardNo

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material state.

Phase 2: Standard Operating Procedure (SOP)

Objective: Obtain >98% purity (HPLC) with >70% recovery.

Materials Required
  • Crude 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

  • Solvent: Ethanol (95%) or Isopropanol

  • Activated Charcoal (optional, for colored impurities)

  • Equipment: Reflux condenser, magnetic stirrer, Buchner funnel, vacuum pump.

Step-by-Step Protocol
  • Saturation (Reflux):

    • Place crude solid in a round-bottom flask.

    • Add minimum solvent (start with 3 mL per gram of solid).

    • Heat to reflux (boiling). If solid remains, add solvent in 0.5 mL increments until dissolved.

    • Mechanistic Insight: Minimizing solvent volume maximizes saturation at high temp, driving yield upon cooling.

  • Hot Filtration (Impurity Removal):

    • If solution is dark: Add activated charcoal (1-2% w/w) carefully (avoid bumping). Reflux for 5 mins.

    • Filter the hot solution through a pre-warmed fluted filter paper or Celite pad.

    • Critical: Pre-warming the funnel prevents premature crystallization (clogging).

  • Nucleation (Controlled Cooling):

    • Allow the filtrate to cool to room temperature slowly (over 30-60 mins).

    • Do not plunge immediately into ice.

    • Why? Rapid cooling traps impurities in the crystal lattice and promotes oiling out.

  • Crystallization & Isolation:

    • Once room temp is reached, cool to 0–4°C in an ice bath for 30 mins.

    • Filter crystals using vacuum filtration.

    • Wash with ice-cold solvent (small volume) to remove mother liquor.

  • Drying:

    • Dry in a vacuum oven at 40°C (below the melting point!) for 4-6 hours.

Troubleshooting & FAQs (Help Desk)

Issue 1: The Product is "Oiling Out"

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask. Cause: The solution temperature is above the melting point of the solvated solid, or the cooling was too rapid. Troubleshooting Workflow:

OilingOutFixProblemProblem: Oiling OutReheatReheat to Reflux(Dissolve Oil)Problem->ReheatAddSolventAdd 10-20% More SolventReheat->AddSolventSeedCool to Cloud PointAdd Seed CrystalAddSolvent->SeedScratchScratch Glass SurfaceSeed->ScratchSuccessCrystallizationScratch->Success

Figure 2: Corrective workflow for converting an oiled-out product into crystalline form.

Q: Why is it oiling out even with slow cooling? A: Your compound likely has a low melting point (<60°C).

  • Fix: Switch to Isopropanol . It has a higher boiling point and allows for a wider temperature window between dissolution and oiling.

  • Fix: Use a Seed Crystal . Save a tiny amount of crude (or previously pure) solid. Add it when the solution is slightly turbid. This provides a template for crystal growth, bypassing the oil phase.

Issue 2: Low Yield

Symptom: Very few crystals form after cooling. Cause: Too much solvent was used, or the compound is too soluble in cold solvent. Q: How do I recover my product? A:

  • Concentrate: Evaporate 50% of the solvent using a rotary evaporator.

  • Anti-Solvent: Add water dropwise to the cold alcoholic solution until a persistent cloudiness appears, then cool again.

  • Second Crop: The filtrate (mother liquor) contains dissolved product. Evaporate it to dryness and recrystallize the residue separately (purity will be lower).

Issue 3: Colored Impurities Persist

Symptom: Crystals are yellow/brown instead of white/off-white. Cause: Conjugated organic impurities (e.g., chalcone precursors) or oxidation products. Q: Charcoal didn't work. What now? A:

  • Wash: Triturate (wash) the solid with cold Hexane. Many colored oily impurities are soluble in hexane, while the propiophenone is less so.

  • Recrystallize from Hexane/Ethyl Acetate: Dissolve in minimal hot Ethyl Acetate, then slowly add hot Hexane until turbid. Cool slowly.

Quality Control & Validation

Before using the purified material in the next step (e.g., bromination or imidazole coupling), verify:

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Melting Point Sharp range (e.g., 46–48°C or similar)Capillary MP
Purity > 98.0% AreaHPLC (C18 column, ACN/Water)
Identity Matches Reference Standard1H-NMR / IR

References

  • PubChem. (n.d.). 1-(2,3-Dichlorophenyl)propan-1-one.[1] National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Propanone, 1-(4-chlorophenyl)-.[2][3] NIST WebBook. Retrieved March 5, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Recrystallization. Retrieved March 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 5, 2026, from [Link]

Technical Support Center: Troubleshooting Low Yields in Halogenated Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated propiophenones (such as 4'-chloropropiophenone and 3'-chloropropiophenone) are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), most notably the antidepressant bupropion and various cathinone derivatives[1][2][3]. However, researchers frequently encounter severe yield bottlenecks during their synthesis. The production of these intermediates relies on two highly sensitive chemical transformations: the construction of the aromatic ketone framework via Friedel-Crafts acylation[3], and the subsequent functionalization via


-bromination[1].

This technical guide deconstructs the mechanistic failures that lead to low yields in these specific reactions and provides self-validating experimental protocols to ensure reproducible outcomes.

Part 1: Friedel-Crafts Acylation (Ring Functionalization)

The synthesis of halogenated propiophenones often begins with the Friedel-Crafts acylation of a halobenzene (e.g., chlorobenzene) using propionyl chloride and a strong Lewis acid catalyst like aluminum chloride (


)[3].

FC_Acylation A Chlorobenzene + Propionyl Chloride B Add AlCl3 Catalyst (Anhydrous, 0°C) A->B C Acylium Ion Formation B->C E Moisture Present? B->E D Electrophilic Aromatic Substitution C->D G Acidic Aqueous Quench D->G E->C No F Catalyst Deactivation (Low Yield) E->F Yes H 4'-Chloropropiophenone G->H

Workflow and failure points in Friedel-Crafts acylation of chlorobenzene.

Self-Validating Protocol: Synthesis of 4'-Chloropropiophenone
  • Catalyst Suspension: Suspend anhydrous

    
     (1.25 equivalents) in dry dichloromethane (DCM) at 0°C under a strict inert atmosphere (Nitrogen/Argon)[3][4].
    
    • Self-Validation Check: The suspension must remain free-flowing. Any clumping or fuming indicates moisture contamination, which irreversibly destroys the Lewis acid and guarantees a low yield.

  • Acylium Ion Generation: Add propionyl chloride (1.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: Observe a slight color shift and the partial dissolution of the

      
       suspension. This visual cue confirms the successful generation of the resonance-stabilized acylium ion complex[3][5].
      
  • Electrophilic Attack: Add chlorobenzene (1.0 eq) dropwise, strictly maintaining the internal temperature below 5°C. Stir for 2 hours at 0°C, then allow warming to ambient temperature for 12 hours[3][4].

  • Reaction Quench: Pour the reaction mixture carefully over a mixture of crushed ice and concentrated

    
    .
    
    • Self-Validation Check: The breakdown of the aluminum-ketone complex is highly exothermic. The complete dissolution of all localized aluminum salts into the aqueous layer confirms a successful quench[4].

  • Isolation: Extract the aqueous phase with DCM, wash the combined organic layers with water, dry over

    
    , and concentrate under reduced pressure[4].
    
Troubleshooting FAQs

Q: Why is my yield consistently below 40% despite using a full stoichiometric equivalent (1.0 eq) of


? 
A:  In Friedel-Crafts acylation, the reaction is not truly catalytic. The newly formed propiophenone product contains a Lewis basic carbonyl oxygen that strongly coordinates with the 

catalyst, effectively trapping it and removing it from the reaction cycle[3]. To drive the reaction to completion, you must use an excess of the Lewis acid—typically 1.1 to 1.25 equivalents relative to the acylating agent[4]. Furthermore, trace moisture in the solvent will hydrolyze a portion of the

, further reducing the effective stoichiometry.

Q: I am observing significant amounts of ortho-substituted byproducts. How can I improve regioselectivity? A: Chlorobenzene is an ortho/para directing group. While the bulky nature of the acylium ion-


 complex inherently favors para-substitution (yielding 4'-chloropropiophenone) due to steric hindrance, temperature control is the ultimate determining factor[3][5]. If the reaction temperature exceeds 5°C during the addition phase, the increased kinetic energy allows the less sterically favored ortho-attack to proceed. Maintaining a strict 0°C environment maximizes para-selectivity and overall isolated yield.

Part 2: -Bromination (Side-Chain Functionalization)

The conversion of a substituted propiophenone (e.g., 3'-chloropropiophenone) to its


-bromo derivative (e.g., 2-bromo-3'-chloropropiophenone) is the critical next step for synthesizing aminoketone drugs like bupropion[1][6].

Alpha_Bromination A 3'-Chloropropiophenone in DCM B Add Br2 Dropwise (Room Temp) A->B C Acid Catalyst (e.g., AlCl3/HBr)? B->C D Latent Period (Runaway Risk) C->D No E Controlled Enolization C->E Yes D->E Autocatalysis Begins F Bromonium Ion Attack E->F G Excess Br2? F->G H Di-bromination (Impurity) G->H Yes I 2-Bromo-3'- chloropropiophenone G->I No

Alpha-bromination workflow highlighting autocatalysis and over-bromination risks.

Self-Validating Protocol: Synthesis of 2-Bromo-3'-chloropropiophenone
  • Substrate Dissolution: Dissolve 3'-chloropropiophenone (1.0 eq) in DCM or glacial acetic acid[1][6].

    • Self-Validation Check: The solution must be completely homogenous before proceeding to ensure uniform halogenation.

  • Catalytic Initiation: Add a catalytic amount of

    
     (1 mol%) or a drop of concentrated 
    
    
    
    [7].
  • Halogen Addition: Add a solution of molecular bromine (

    
    , 0.98 eq) in DCM dropwise at 20-35°C[1].
    
    • Self-Validation Check: The dark red/brown color of the

      
       drops should discharge almost instantly upon hitting the solution, indicating rapid consumption by the enol tautomer. If the solution turns permanently dark red and the color builds up, stop the addition immediately —the reaction has stalled and is pooling unreacted halogen.
      
  • Monitoring & Quench: Monitor via TLC. Upon completion (1-3 hours), wash the organic layer with aqueous

    
     to neutralize the 
    
    
    
    byproduct, dry, and concentrate[1][6].
Troubleshooting FAQs

Q: My bromination reaction suddenly ran out of control, resulting in a violent exotherm and a tarry mixture. What happened? A: You experienced a thermal runaway due to the autocatalytic nature of ketone bromination[7]. The reaction proceeds via electrophilic attack on the enol tautomer of the ketone. Enolization is the rate-determining step and requires an acid catalyst. If no acid is added initially, the reaction experiences a "latent period" where it proceeds very slowly. However, as the first few molecules react, hydrobromic acid (


) is generated as a byproduct. This 

catalyzes further enolization, causing the reaction rate to increase exponentially. If you add a large amount of

during the latent phase, it pools in the flask. Once enough

is generated, the pooled

reacts all at once, releasing massive amounts of heat. Always add a trace amount of acid catalyst (like

or

) before starting the bromine addition to eliminate this dangerous induction period[7].

Q: I am getting low yields of the desired mono-brominated product and high levels of a di-brominated impurity. How do I fix this? A: Di-bromination (forming 2,2-dibromo-3'-chloropropiophenone) is a common side reaction that occurs when the mono-brominated product enolizes and reacts with a second equivalent of bromine[6]. This is caused by localized excesses of


. To resolve this:
  • Ensure vigorous mechanical stirring and strictly dropwise addition of

    
    .
    
  • Limit the stoichiometry of

    
     to 0.95 - 0.98 equivalents. Sacrificing a small amount of conversion drastically improves the purity profile by starving the reaction of the halogen[6].
    
  • If molecular bromine remains problematic, switch to N-Bromosuccinimide (NBS) with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in acetonitrile. NBS provides a low, controlled steady-state concentration of electrophilic bromine, heavily favoring mono-bromination[8][9].

Part 3: Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for both key synthetic steps to maximize yield and minimize impurities.

Reaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Typical YieldKey Challenge Addressed
Friedel-Crafts Acylation

(1.25 eq)
DCM0 to 2512 - 14>90%Catalyst hydrolysis, regioselectivity

-Bromination (

)

(0.98 eq) +

(cat)
DCM / AcOH20 - 351 - 375 - 85%Autocatalytic runaway, di-bromination

-Bromination (NBS)
NBS (1.0 eq) + p-TsOH (cat)Acetonitrile25 - 802 - 480 - 90%Over-halogenation, reagent handling

References

1.1 - benchchem.com 2.2 - benchchem.com 3.4 - nih.gov 4.6 - benchchem.com 5.5 - benchchem.com 6.3 - bloomtechz.com 7.8 - sciencemadness.org 8.7 - sciencemadness.org 9.9 - semanticscholar.org

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden drops in yield during the synthesis of propiophenone and its derivatives.

Propiophenone is a critical building block for active pharmaceutical ingredients (APIs), including ephedrine and various central nervous system agents. The most robust synthetic route is the Friedel-Crafts acylation of benzene using propionyl chloride, mediated by a Lewis acid catalyst such as aluminum chloride (AlCl₃) 1[1]. However, this reaction is notoriously unforgiving of poor anhydrous technique. This guide explores the mechanistic causality behind catalyst deactivation, provides actionable troubleshooting steps, and outlines a self-validating protocol to ensure reproducible success.

Mechanistic Insights: The Moisture Deactivation Pathway

To master this reaction, you must understand the dual role of the Lewis acid and its thermodynamic vulnerabilities. AlCl₃ functions by coordinating with the carbonyl oxygen of propionyl chloride, polarizing the C–Cl bond to generate a highly electrophilic acylium ion ([CH₃CH₂CO]⁺).

When moisture is introduced—whether through wet solvents, ambient humidity in the reactor headspace, or improperly dried glassware—water molecules outcompete the acyl chloride for the empty p-orbital of the aluminum atom. This triggers a rapid, highly exothermic hydrolysis reaction:

AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl

This hydrolysis is irreversible under standard reaction conditions, converting the active Lewis acid into an inert aluminum hydroxide species that cannot activate the acyl chloride 2[2].

Mechanism AlCl3 Anhydrous AlCl3 (Active Lewis Acid) Moisture H2O (Moisture) AlCl3->Moisture Atmospheric Exposure Hydrolysis Rapid Hydrolysis AlCl3 + 3H2O → Al(OH)3 + 3HCl AlCl3->Hydrolysis Acylium Acylium Ion Intermediate [CH3CH2CO]+ [AlCl4]- AlCl3->Acylium Strictly Anhydrous Moisture->Hydrolysis Reagents Propionyl Chloride + Benzene Reagents->Acylium Inactive Al(OH)3 (Catalyst Dead State) Hydrolysis->Inactive Irreversible Inactive->Acylium Activation Fails Complex Propiophenone-AlCl3 Stable Complex Acylium->Complex Electrophilic Substitution Product Propiophenone (Isolated Product) Complex->Product Ice/HCl Quench

AlCl3 activation pathway vs. moisture-induced hydrolysis in propiophenone synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yielded less than 10% propiophenone despite using freshly purchased anhydrous AlCl₃ and anhydrous DCM. What went wrong? A1: The issue likely lies in your substrate handling or atmospheric exposure during transfer. AlCl₃ reacts with ambient humidity in seconds. If you weighed the catalyst on an open benchtop, it absorbed moisture. Solution: Always handle and weigh AlCl₃ inside a glovebox or use a Schlenk line with a positive pressure of dry nitrogen/argon during transfers. Additionally, verify your propionyl chloride; if it has degraded into propionic acid via moisture exposure, it will consume your catalyst without producing the acylium ion.

Q2: I observed a vigorous evolution of white fumes as soon as I added my AlCl₃ to the solvent, before adding any propionyl chloride. Is this normal? A2: No. The evolution of white fumes (HCl gas) upon adding AlCl₃ to a supposedly "dry" solvent is a definitive, self-validating indicator that your solvent is wet. The HCl is a byproduct of the catalyst hydrolyzing 2[2]. Solution: Abort the reaction. Re-distill your solvent over calcium hydride (CaH₂) or pass it through activated alumina columns, and ensure your glassware is flame-dried under vacuum.

Q3: Can I use catalytic amounts of AlCl₃ (e.g., 10 mol%) to avoid dealing with large amounts of moisture-sensitive solids? A3: Not with standard Friedel-Crafts acylation. The propiophenone product is a Lewis base that forms a highly stable complex with AlCl₃, effectively sequestering it from the catalytic cycle 3[3]. If you use 10 mol%, your reaction will stall at a maximum of 10% conversion. You must use at least 1.0 equivalent (ideally 1.1 to 1.2 eq) to drive the reaction to completion 4[4].

Q4: Are there moisture-tolerant alternatives to AlCl₃ for this synthesis? A4: Yes. Recent advances in green chemistry have demonstrated that solid acid catalysts, such as Indium Oxide supported on MCM-41 (In₂O₃/MCM-41) or Zeolite BEA, can promote acylation even in the presence of trace moisture 5[5]. However, these heterogeneous systems often require higher temperatures and longer reaction times compared to homogeneous AlCl₃.

Comparative Catalyst Data

The following table summarizes the operational parameters and moisture sensitivities of various catalyst systems used in propiophenone synthesis.

Catalyst SystemMoisture ToleranceRequired EquivalentsTypical Yield (%)Primary Deactivation Mode
Anhydrous AlCl₃ Extremely Low1.1 - 1.285 - 95Hydrolysis / Ketone Complexation
In₂O₃/MCM-41 Moderate - HighCatalytic (0.05 - 0.1)70 - 85Pore clogging / Coking
Zeolite BEA ModerateCatalytic60 - 75Strong adsorption of product
Mesoporous UDCaT-5 ModerateCatalytic80 - 90Surface fouling over repeated cycles

Self-Validating Experimental Protocol: Anhydrous Propiophenone Synthesis

This protocol incorporates real-time physical observations (self-validation checkpoints) to ensure the integrity of the catalyst and the success of the reaction.

Step 1: Glassware Preparation & Setup

Causality: Surface silanols on glass adsorb atmospheric moisture, which is sufficient to kill the catalytic cycle at the boundary layer.

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) under a vacuum.

  • Backfill the system with dry nitrogen or argon. Validation Checkpoint: The glassware should be too hot to touch initially. Cooling under an inert atmosphere ensures zero condensation occurs inside the vessel.

Step 2: Catalyst Suspension

Causality: AlCl₃ is largely insoluble in non-polar solvents like dichloromethane (DCM) but forms a reactive suspension.

  • Under a positive flow of nitrogen, rapidly charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0–5 °C using an ice bath. Validation Checkpoint: The suspension should remain pale yellow or colorless. If you observe the immediate evolution of white fumes (HCl), your solvent contains water. Abort and dry your reagents.

Step 3: Acylium Ion Generation

Causality: The acyl chloride must be activated prior to the introduction of the aromatic ring to prevent side reactions.

  • Add propionyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the addition funnel, maintaining the internal temperature below 10 °C. Validation Checkpoint: As the propionyl chloride is added, the mixture will become homogeneous and turn a distinct bright yellow 4[4]. This color change visually confirms the successful generation of the active acylium ion complex. Lack of color change indicates a deactivated catalyst.

Step 4: Substrate Addition & Reaction

Causality: The electrophilic aromatic substitution is highly exothermic. Dropwise addition controls the thermal runaway.

  • Add anhydrous benzene (1.2 equivalents) dropwise over 30–60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation Checkpoint: A steady evolution of HCl gas (visible bubbling in the gas trap) will occur as the substitution proceeds 6[6]. When gas evolution ceases, the reaction is typically complete.

Step 5: Quenching & Workup

Causality: The reaction yields a stable propiophenone-AlCl₃ complex. Aqueous acid is required to break this dative bond and solubilize the resulting aluminum salts.

  • Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Validation Checkpoint: The organic layer should separate cleanly from a clear aqueous layer. If the aqueous layer is milky or gelatinous, there is insufficient HCl to dissolve the Al(OH)₃; add more concentrated HCl until it clears to ensure maximum product recovery.

  • Separate the organic phase, wash with saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude propiophenone.

References

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes [1 ed.], DOKUMEN.PUB,[Link]

Sources

Technical Support Center: Purification of Dichloropropiophenone (DCPP) Products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Isomeric Impurities from Dichloropropiophenone (DCPP) Target Molecule Focus: 2,4-Dichloropropiophenone (Major) vs. 2,6-Dichloropropiophenone (Impurity); 3,4-Dichloropropiophenone variants. Audience: Process Chemists, API Manufacturers, and R&D Scientists.

Executive Summary & Technical Context

The Challenge: In the Friedel-Crafts acylation of dichlorobenzene (e.g., 1,3-dichlorobenzene to produce 2,4-DCPP), the formation of positional isomers is inevitable. The 2,6-isomer (in 2,4-DCPP synthesis) or the 2,3-isomer (in 3,4-DCPP synthesis) often possesses boiling points within 2–5°C of the target product, rendering fractional distillation inefficient without high plate counts and reflux ratios.

The Solution: Crystallization is the superior unit operation for this separation. However, DCPP isomers are low-melting solids (2,4-DCPP mp ≈ 33–35°C; 3,4-DCPP mp ≈ 44–46°C). This proximity to room temperature creates a high risk of "oiling out" (liquid-liquid phase separation) rather than nucleation, trapping impurities in the product oil.

This guide provides the protocols to bypass these thermodynamic traps.

Decision Matrix: Selecting the Purification Route

Before proceeding, determine your crude profile to select the correct workflow.

PurificationLogic Start Crude DCPP Mixture CheckPurity Check GC Purity Start->CheckPurity HighImpurity Isomer Impurity > 15% CheckPurity->HighImpurity LowImpurity Isomer Impurity < 15% CheckPurity->LowImpurity Distillation High-Vac Distillation (Rough Cut) Remove Tars/Unreacted DCB HighImpurity->Distillation Debulking Crystallization Solvent Crystallization (MeOH/Water or EtOH/Water) LowImpurity->Crystallization Standard Lab/Pilot MeltCryst Melt Crystallization (Falling Film/Static) LowImpurity->MeltCryst Industrial Scale (>1 Ton) Distillation->LowImpurity Final Pure DCPP (>99.5%) Crystallization->Final MeltCryst->Final

Figure 1: Purification Decision Tree. High impurity loads require a distillation "rough cut" before crystallization to prevent yield loss.

Core Protocol: Solvent Crystallization (Lab & Pilot Scale)

This protocol is optimized for 2,4-Dichloropropiophenone but applies to the 3,4-isomer with temperature adjustments.

Objective: Remove 2,6-isomer and trace dichlorobenzenes. Target Purity: >99.5% (HPLC).

Reagents & Equipment
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Anti-solvent: Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirring (anchor impeller preferred).

Step-by-Step Methodology
StepActionCritical Technical Insight (Why?)
1 Dissolution Charge Crude DCPP and MeOH (Ratio 1:1.5 w/w). Heat to 40–45°C . Ensure complete dissolution. Do not overheat; DCPP is thermally stable but volatile.
2 Filtration Filter warm solution through a 1µm pad to remove mechanical impurities/tars.
3 Nucleation Point Cool slowly to 25°C . If oiling occurs, add seed crystals (0.1% w/w) immediately.
4 Anti-Solvent Add Water dropwise. Target Ratio: MeOH:Water = 70:30 to 60:40. Stop water addition if turbidity persists.
5 Cooling Ramp Cool to 0°C to -5°C at a rate of 5°C/hour.
6 Digestion Hold at -5°C for 2 hours.
7 Isolation Filter using a chilled Buchner funnel. Wash cake with cold (0°C) MeOH/Water (50:50).
8 Drying Vacuum dry at 25°C (Max). Warning: 2,4-DCPP melts ~33°C. High temp drying will melt the cake.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most frequent failure mode is the product separating as an oil (LLPS - Liquid-Liquid Phase Separation) rather than a crystal. This happens because the melting point of the mixture is depressed below the crystallization temperature by the impurities.

Symptom: Product looks like "blobs" or an emulsion.

Immediate Corrective Actions:

  • The "Re-Heat" Technique:

    • Heat the mixture back to 40°C until the oil redissolves.

    • Add more solvent (increase MeOH ratio). Oiling out indicates the solution is too concentrated (supersaturation is too high).

    • Cool slower and seed at a higher temperature (e.g., 28°C).

  • The "Seeding" Protocol:

    • Never rely on spontaneous nucleation for low-melting solids.

    • Add pure seed crystals when the solution is slightly supersaturated (just above the cloud point).

  • Impurity Purge:

    • If the crude contains >20% impurities, crystallization will fail. You must distill the crude first (approx. 120–130°C @ 5-10 mmHg) to get the purity up to ~85-90% before attempting crystallization.

Analytical Validation (QC)

You cannot rely on visual inspection.[1] Use these parameters to validate isomer removal.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Acetonitrile : Water (60 : 40) + 0.1% H3PO4.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Retention Time (Approx):

    • 2,6-DCPP (Impurity): ~4.5 min (Elutes first due to steric twisting/polarity).

    • 2,4-DCPP (Target): ~6.2 min.

    • Dichlorobenzene (Starting Material): ~9.0 min.

GC Method (Alternative)
  • Column: DB-5 or HP-5 (30m x 0.25mm).

  • Carrier: Helium.

  • Temp Program: 100°C (hold 2 min) -> 10°C/min -> 250°C.

  • Note: Isomers may have very close retention times on non-polar columns. A wax column (DB-WAX) often provides better isomer resolution.

Advanced Workflow: Melt Crystallization (Industrial)

For large-scale processing (>100 kg) where solvent use is costly, Melt Crystallization is the industry standard for DCPP.

MeltCryst Feed Crude Melt (>35°C) Crystallizer Falling Film Crystallizer Feed->Crystallizer Cooling Cooling Phase (Target freezes on tubes) Crystallizer->Cooling Sweating Sweating Phase (Partial melt of impurities) Cooling->Sweating Drain Impure Oil Melting Melting Phase (Harvest Pure Product) Sweating->Melting Residue Residue (Rich in Isomers) Recycle to Distillation Sweating->Residue Pure DCPP Liquid Pure DCPP Liquid Melting->Pure DCPP Liquid

Figure 2: Melt Crystallization Cycle. The "Sweating" step is critical for removing the 2,6-isomer trapped in the crystal lattice.

Why this works: The 2,4-isomer (mp ~33°C) freezes on the heat exchanger surface. The 2,6-isomer (lower mp) remains liquid and drains off. Slightly warming the tubes ("sweating") melts the outer layer of the crystals, washing away adhering impurities.

FAQ: Common User Issues

Q: My final product is wet and melts when I try to dry it in the oven. A: 2,4-DCPP has a melting point of ~33–35°C. You cannot dry it in a standard oven. Use a vacuum desiccator at room temperature (20–25°C) or a vacuum dryer set strictly below 30°C.

Q: I have 2,4-DCPP, but the color is yellow/brown. How do I fix this? A: Color usually comes from trace iron salts (from the Friedel-Crafts catalyst AlCl3) or polymerized tars.

  • Fix: Perform a carbon treatment. Dissolve the crystals in Methanol (warm), add Activated Carbon (5% w/w), stir for 30 mins, and filter hot before the crystallization step.

Q: Can I use Hexane instead of Methanol? A: Yes, Hexane/Ethyl Acetate is excellent for solubility, but on an industrial scale, alcohols are preferred for safety (flammability/toxicity). If using Hexane, cooling to -10°C is often required to maximize yield due to higher solubility of the ketone in hydrocarbons.

References

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dichloropropiophenone (CID 123467).[3] PubChem.[4] Retrieved March 5, 2026, from [Link]

  • Organic Syntheses. (2014). Synthesis of substituted chlorophenones via Friedel-Crafts Acylation. Org. Synth. 2014, 91, 39-51. [Link]

Sources

minimizing byproduct formation in propiophenone reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Technical Support Hub for researchers optimizing propiophenone reactions. It is designed to address specific failure modes in synthesis and functionalization, prioritizing mechanistic understanding and byproduct suppression.

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Minimization

Welcome to the technical support center. This guide addresses the three most critical reaction vectors for propiophenone: Synthesis (Friedel-Crafts) ,


-Functionalization (Bromination) , and Nucleophilic Addition (Grignard) .

Each module below treats the reaction as a system of competing rates. Your objective is to manipulate kinetics and thermodynamics to favor the Product (


) over the Byproduct (

).

Module 1: Synthesis Integrity (Friedel-Crafts Acylation)

Context: Synthesis of propiophenone from benzene and propionyl chloride. Primary Failure Mode: Polyacylation, Isomer Formation, and Catalyst Deactivation.

Troubleshooting Protocol

User Issue: "I am observing low yields and a sticky, dark residue (tar) in the reaction flask."

Root Cause Analysis:

  • Moisture Contamination:

    
     is hygroscopic.[1] Hydrolysis generates 
    
    
    
    and inactive
    
    
    , killing the stoichiometry.
  • Incorrect Stoichiometry: The ketone product complexes 1:1 with

    
    . If you use catalytic amounts (e.g., 0.1 eq), the reaction stops immediately.
    
  • Polyacylation: While the acyl group is deactivating (preventing a second addition), high temperatures or activated impurities can lead to tars.

Optimization Workflow:

ParameterStandard ProtocolOptimized for PurityRationale
Catalyst Eq. 1.0 eq1.1 – 1.2 eq Accounts for moisture loss and ensures full complexation of the product.
Temperature Reflux0°C

RT
Low temp prevents side reactions; reflux is rarely needed for activated acyl chlorides.
Addition Order Add Arene to AcylAdd Acyl to Arene/Cat Maintains high dilution of the acylating agent to prevent local hotspots.
Quenching Pour water inPour mix into Ice/HCl Controls exotherm; HCl prevents precipitation of aluminum salts that trap product.
Visual Logic: The Complexation Trap

The following diagram illustrates why stoichiometry is the critical control point. The product is a Lewis base that poisons the catalyst.

FriedelCrafts Reactants Benzene + Propionyl Cl Complex Acylium Ion Complex [CH3CH2CO]+[AlCl4]- Reactants->Complex Activation Cat AlCl3 (Lewis Acid) Cat->Complex Intermediate Sigma Complex Complex->Intermediate Electrophilic Attack ProductComplex Product-Catalyst Complex (Stable Trap) Intermediate->ProductComplex -HCl ProductComplex->Cat Catalyst Sequestration (Requires >1.0 eq) FinalProduct Propiophenone ProductComplex->FinalProduct Hydrolysis (Workup)

Caption: Figure 1. The Stoichiometric Trap. The reaction consumes the catalyst because the product-catalyst complex is stable until hydrolysis.

Module 2: Functionalization ( -Bromination)

Context: Converting propiophenone to


-bromopropiophenone (intermediate for bupropion/ephedrine analogues).
Primary Failure Mode:  Over-bromination (

-dibromo) and Nuclear (Ring) Bromination.
Troubleshooting Protocol

User Issue: "My GC-MS shows 15% dibrominated impurity and the product is lachrymatory."

Root Cause Analysis:

  • Reaction Rate: The introduction of the first bromine withdraws electrons, theoretically slowing down the second enolization. However, if

    
     concentration is locally high, the second bromination competes.
    
  • Acid Catalysis: The reaction generates

    
    . 
    
    
    
    autocatalyzes the enolization. If not controlled, the reaction accelerates uncontrollably, leading to poly-bromination.

The "Green" Solution (High Selectivity): Replace elemental bromine (


) with Copper(II) Bromide (

)
in refluxing ethyl acetate/chloroform. This heterogeneous reaction releases bromine slowly, strictly controlling the active concentration.

Comparison of Methods:

FeatureElemental Bromine (

)
Copper(II) Bromide (

)
Active Species High conc.

Low conc. surface-bound

Selectivity Moderate (Risk of di-bromo)High (>95% Mono)
Byproducts

gas (Corrosive)

(Solid, recyclable)
Atom Economy Low (50% Br lost as HBr)High (if regenerated)

Step-by-Step Optimization (Standard


 Method): 
  • Solvent: Use Ether or Dichloromethane with a trace of

    
     (catalytic) or 
    
    
    
    (autocatalytic).
  • Temperature: Maintain 0°C to 10°C . Higher temperatures favor thermodynamic enolates and poly-substitution.

  • Addition: Add

    
     dropwise. Wait for the color to bleach  before adding the next drop. This ensures no excess bromine is present to react with the product.
    
Visual Logic: Kinetic Control Pathway

Bromination cluster_control Control Factors Propiophenone Propiophenone Enol Enol Intermediate Propiophenone->Enol Acid Cat. (H+) Mono α-Bromopropiophenone (Target) Enol->Mono + Br2 (Slow Addition) Di α,α-Dibromopropiophenone (Impurity) Mono->Di Excess Br2 + High Temp (Avoid this) Temp Temp < 10°C Stoich Stoichiometry 1.0 eq

Caption: Figure 2. Sequential Bromination. The path to the 'Di' impurity is suppressed by starving the reaction of excess Bromine and keeping T low.

Module 3: Nucleophilic Addition (Grignard Reactions)

Context: Adding an alkyl/aryl group to propiophenone. Primary Failure Mode: Enolization (Recovery of starting material) instead of Addition.

Troubleshooting Protocol

User Issue: "I added Phenylmagnesium Bromide to propiophenone, but after workup, I recovered 40% unreacted propiophenone."

Root Cause Analysis: Propiophenone has acidic


-protons (

). Grignard reagents are strong bases as well as nucleophiles.[2]
  • Path A (Desired): Nucleophilic attack at Carbonyl C

    
     Alcohol.[3]
    
  • Path B (Undesired): Deprotonation at

    
    -Carbon 
    
    
    
    Enolate
    
    
    Reprotonation upon workup (Starting Material).

The "Cerium Switch" Solution: Use anhydrous Cerium(III) Chloride (


) .
  • Mechanism:[2][3][4][5][6][7][8]

    
     activates the carbonyl oxygen (making it more electrophilic) and transmetallates the Grignard to a less basic Organocerium species.
    
  • Result: Drastically suppresses basicity (enolization) while enhancing nucleophilicity (addition).

Protocol (Imamoto Method):

  • Dry the Salt: Heat

    
     at 140°C under high vacuum for 2 hours to generate 
    
    
    
    (anhydrous). Crucial step.
  • Slurry: Suspend

    
     in THF and stir for 2 hours (activation).
    
  • Complex: Add the Grignard reagent (

    
    ) at 0°C. Stir 30 mins.
    
  • React: Cool to -78°C, add Propiophenone.

Visual Logic: Competition Pathways

Grignard Prop Propiophenone Enolate Mg-Enolate Prop->Enolate Basicity (Path B) Alkoxide Mg-Alkoxide Prop->Alkoxide Nucleophilicity (Path A) RMgX Grignard (R-MgX) Recovered Recovered SM (Failure) Enolate->Recovered Workup (H+) Alcohol Tertiary Alcohol (Success) Alkoxide->Alcohol Workup (H+) CeCl3 CeCl3 Additive CeCl3->Prop Activates C=O CeCl3->RMgX Lowers Basicity

Caption: Figure 3. The Enolization Problem. Steric bulk and basicity favor Path B. CeCl3 additives force the reaction down Path A.

FAQ: Rapid Fire Troubleshooting

Q: My


-bromopropiophenone turned purple overnight. 
A:  This is decomposition. The compound is unstable to light and heat. Store it in the dark, cold (-20°C), and preferably stabilize with a trace of MgO (acid scavenger) if storing for long periods.

Q: Can I use NBS (N-Bromosuccinimide) instead of


? 
A:  Yes, and it is often cleaner. Use NBS with 

-Toluenesulfonic acid (

-TsOH) in Acetonitrile. This generates low concentrations of

in situ, mimicking the selectivity of the slow-addition method.

Q: During Friedel-Crafts, the reaction solidified. A: You likely used too little solvent (DCM or Nitrobenzene). The intermediate complex is voluminous. Increase solvent volume to maintain agitation, or the local overheating in the solid mass will cause polymerization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Bromination).

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (Mechanism of CeCl3 suppression of enolization).

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461. (High selectivity method for alpha-bromination).

  • Podgoršek, A., et al. (2009). "Green halogenation of organic compounds." Green Chemistry, 11, 422-424. (Oxidative halogenation strategies).

Sources

Validation & Comparative

1H NMR Analysis Guide: 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone (also known as 1-(2,3-dichlorophenyl)-3-(4-chlorophenyl)propan-1-one) represents a critical scaffold in medicinal chemistry, particularly as a dihydrochalcone intermediate for potential antifungal and anti-inflammatory agents.

In drug development, the primary analytical challenge with this compound is not merely identification, but regio-isomeric differentiation . The Friedel-Crafts acylation used to synthesize the propiophenone core often yields mixtures of 2',3'-, 2',4'-, and 3',4'-dichloro isomers. Standard HPLC often struggles to resolve these positional isomers due to identical molecular weights and similar polarities.

This guide provides a definitive 1H NMR protocol designed to:

  • Unambiguously assign the 2',3'-substitution pattern on the benzoyl ring.

  • Optimize resolution between the aliphatic linker and aromatic multiplets.

  • Compare performance of deuterated chloroform (

    
    ) versus dimethyl sulfoxide (
    
    
    
    ) to maximize signal dispersion.

Structural Analysis & Assignment Strategy

The molecule consists of two distinct aromatic systems linked by a flexible ethyl-carbonyl chain.

  • Ring A (Benzoyl): 2,3-dichlorophenyl moiety. This is the critical region for isomeric purity determination.

  • Linker: A typical

    
     (or 
    
    
    
    ) aliphatic system (
    
    
    ) appearing as two triplets.
  • Ring B (Distal): 4-chlorophenyl moiety.[1][2][3][4] A symmetric

    
     system.
    
Predicted Chemical Shift Data (400 MHz, )
PositionProton TypeMultiplicityShift (

ppm)
Coupling (

Hz)
Diagnostic Value

-CH2
AliphaticTriplet3.25 - 3.357.2 - 7.5Deshielded by Carbonyl

-CH2
AliphaticTriplet3.00 - 3.107.2 - 7.5Benzylic position
H-4' Aromatic (Ring A)Doublet of Doublets7.55 - 7.65

Ortho to Cl, Para to C=O
H-5' Aromatic (Ring A)Triplet (app.)7.30 - 7.35

Meta to C=O
H-6' Aromatic (Ring A)Doublet7.40 - 7.50

Key : Ortho to C=O (Deshielded)
H-2/6 Aromatic (Ring B)Doublet7.15 - 7.20

Ortho to alkyl chain
H-3/5 Aromatic (Ring B)Doublet7.25 - 7.30

Ortho to Cl

Comparative Analysis: Performance of Alternatives

Comparison 1: Solvent Selection ( vs. )

The choice of solvent drastically alters the aromatic region's resolution.

FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

Verdict
Solubility Moderate (10-20 mg/0.6 mL). Good for routine checks.High (>30 mg/0.6 mL). Essential for saturated precursors.

is preferred for clean samples.
Water Peak 1.56 ppm (Usually distinct from signals).3.33 ppm (Often overlaps with

-CH2 triplet).

avoids aliphatic interference.
Aromatic Dispersion Good. Ring current effects are localized.Excellent. Polarity causes shifts that separate overlapping multiplets.

is superior for complex mixtures.
Cost/Ease Low cost, easy evaporation for recovery.Higher cost, difficult to remove (high BP).

is better for high-throughput.

Recommendation: Use


  for routine purity checks. Switch to 

only if the aromatic region (7.1–7.6 ppm) shows ambiguous overlap preventing integration of the Ring A protons.
Comparison 2: Isomeric Differentiation (2',3' vs. 3',4')

The most common alternative impurity is the 3',4'-dichloro isomer. NMR is the only rapid way to distinguish them without reference standards.

  • Target (2',3'-dichloro): H-6' is a Doublet (coupled only to H-5'). There is no singlet in the aromatic region.

  • Alternative (3',4'-dichloro): H-2' appears as a Singlet (meta coupling only, often unresolved) at ~7.9-8.0 ppm.

Visualization of Analytical Logic

The following diagram illustrates the decision logic for assigning the structure and validating purity.

NMR_Workflow Start Crude Sample 3-(4-Cl-Ph)-2',3'-Cl-Propiophenone Solvent Select Solvent: CDCl3 (Default) Start->Solvent Acquisition Acquire 1H NMR (Min 16 scans, d1=5s) Solvent->Acquisition Check_Aliphatic Check Aliphatic Region (3.0 - 3.4 ppm) Acquisition->Check_Aliphatic Decision_H2O Does Water Peak (1.56) Overlap? Check_Aliphatic->Decision_H2O Decision_H2O->Solvent Yes (Wet Sample) -> Dry or Switch to DMSO Check_Aromatic Analyze Aromatic Region (7.1 - 7.7 ppm) Decision_H2O->Check_Aromatic No Differentiation Differentiation Step: Look for H-2' Singlet Check_Aromatic->Differentiation Result_Target No Singlet + H-6' Doublet = 2',3'-Isomer (Target) Differentiation->Result_Target Pattern Matches Result_Impurity H-2' Singlet (~8.0 ppm) = 3',4'-Isomer (Impurity) Differentiation->Result_Impurity Pattern Mismatch

Caption: Logical workflow for structural verification and isomeric differentiation of dichloropropiophenone derivatives.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
      (99.8% D, with 0.03% TMS).
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to prevent line broadening due to particulates.

Acquisition Parameters (Standard 400 MHz)

To ensure quantitative accuracy for the ratio of isomers:

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Acquisition Time (AQ): 3.0 – 4.0 seconds.

  • Relaxation Delay (D1): 5.0 seconds (Critical: Aromatic protons have long T1 times; insufficient delay leads to integration errors).

  • Scans (NS): 16 (sufficient for >10 mg sample).

Data Processing
  • Phasing: Apply manual phase correction. Automated phasing often fails at the edges of the aromatic multiplets.

  • Baseline: Apply polynomial baseline correction (Bernstein polynomial order 1).

  • Referencing: Set the TMS signal to 0.00 ppm.

  • Integration:

    • Set the integral of the

      
      -CH2 triplet (approx 3.3 ppm) to 2.00 .
      
    • Verify the

      
      -CH2 triplet integrates to 2.00 .
      
    • Verify the total aromatic integral (7.1–7.7 ppm) equals 7.00 .

Self-Validating Troubleshooting

This protocol is self-validating. Use these checks to confirm data integrity:

  • The "Water Trap": If using

    
    , the water peak appears at ~3.33 ppm. This directly overlaps  with the 
    
    
    
    -CH2 triplet of the propiophenone chain.
    • Correction: If using DMSO, look for the

      
      -CH2 triplet at ~2.9 ppm. If the integration of the 3.3 ppm peak is >2.2 relative to the 2.9 ppm peak, your sample is wet, and the 
      
      
      
      -CH2 integration is invalid.
  • The "Rotamer" Check: Dihydrochalcones are flexible. Broadening of the aliphatic triplets indicates restricted rotation or aggregation.

    • Correction: If triplets are broad, heat the probe to 313 K (40°C) to sharpen signals.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Source for pulse sequence and relaxation delay optimization).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Authoritative source for solvent residual peaks).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Resource for coupling constant analysis in aromatic systems).

Sources

Comprehensive Guide to GC-MS Purity Assessment of Dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Method for Purity Assessment of Dichloropropiophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Context

Dichloropropiophenone (specifically isomers such as 2',4'-dichloropropiophenone and 3',4'-dichloropropiophenone) serves as a critical intermediate in the synthesis of substituted cathinones and various pharmaceutical agents. In drug development and forensic profiling, the purity of this precursor directly dictates the yield, safety, and legality of the downstream product.

While High-Performance Liquid Chromatography (HPLC) is often used for routine bulk quantification, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for purity assessment. This is due to its superior ability to resolve structural isomers and identify unknown volatile byproducts (such as chlorinated side-products) that HPLC-UV often misses due to lack of chromophore specificity.

This guide details a validated GC-MS workflow, compares it with alternative techniques, and provides the necessary experimental parameters to establish a self-validating purity assay.

Comparative Analysis: GC-MS vs. Alternatives

Selecting the right analytical tool is not about preference but about the physical properties of the analyte and the specific data required (e.g., quantitation vs. identification).

Table 1: Comparative Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR (qNMR)
Primary Mechanism Volatility & Mass-to-Charge RatioPolarity & UV AbsorptionNuclear Spin & Chemical Environment
Isomer Resolution High (Excellent for 2,4- vs 3,4- isomers)Medium (Requires specialized chiral/phenyl columns)High (Distinct aromatic splitting patterns)
Impurity ID Definitive (Spectral library matching)Inferential (Retention time only)Structural (Good for major impurities only)
Sensitivity (LOD) High (ppb range in SIM mode)Medium (ppm range)Low (Requires high concentration)
Throughput Fast (<15 min run time)Moderate (20-40 min run time)Slow (Sample prep intensive)
Cost Per Run Low (Helium/Hydrogen carrier)Medium (Solvent consumption)High (Deuterated solvents)

Expert Insight: While HPLC is sufficient for routine "pass/fail" assays in manufacturing, it fails to identify unexpected halogenated impurities formed during Friedel-Crafts acylation. GC-MS is non-negotiable when characterizing a new synthetic batch or performing forensic impurity profiling.

Experimental Protocol: GC-MS Purity Assessment

This protocol is designed for the separation of dichloropropiophenone isomers and the detection of common synthesis byproducts (e.g., unreacted dichlorobenzene, propionyl chloride derivatives).

Reagents & Sample Preparation[1][2][3]
  • Solvent: Methanol (LC-MS Grade) or Ethyl Acetate. Note: Avoid chlorinated solvents like Dichloromethane (DCM) if looking for solvent residues to prevent interference, though DCM is excellent for solubility.

  • Internal Standard (ISTD): Tridecane or deuterated propiophenone (100 µg/mL).

  • Sample Concentration: 0.5 mg/mL (500 ppm).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 10 mg of Dichloropropiophenone sample.

  • Dissolution: Dissolve in 20 mL of Methanol in a Class A volumetric flask.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for column longevity).

  • Aliquot: Transfer 1 mL to a GC autosampler vial.

Instrumental Parameters (Agilent 7890/5977 Equivalent)
  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Why: The 5% phenyl phase provides the necessary pi-pi interaction to separate the aromatic isomers (2,4- vs 3,4-).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1 ratio) @ 250°C.

    • Why: High split ratio prevents column overload and improves peak shape for the major component.

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 1.0
Ramp 1 15 220 0.0
Ramp 2 5 280 2.0

| Total Time | | | ~25 mins |

  • Logic: The slow ramp (5°C/min) near the elution of the target (approx. 200-240°C) ensures resolution of closely eluting isomers.

Mass Spectrometer Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C[1]

  • Scan Mode: Full Scan (m/z 40–400) for purity; SIM for trace impurities.

  • Solvent Delay: 3.0 min.

Data Analysis & Interpretation

To validate the purity, one must confirm the identity of the main peak and quantify the area percent of all non-solvent peaks.

Identification (MS Fragmentation)

Dichloropropiophenone (


, MW ~203) follows a characteristic fragmentation pattern under Electron Ionization (70 eV):
  • Molecular Ion (

    
    ):  m/z 202, 204, 206 (Distinct 9:6:1 isotope pattern for 
    
    
    
    ).
  • Base Peak (Alpha-Cleavage): m/z 173, 175, 177.

    • Mechanism:[2] Loss of the ethyl group (

      
      , mass 29). This generates the stable dichlorobenzoyl cation (
      
      
      
      ).
  • Secondary Fragment: m/z 145, 147 (Loss of CO from the benzoyl cation).

Diagnostic Rule: If the ratio of m/z 173 to 175 deviates from the natural chlorine isotope abundance (~3:2), co-eluting impurities are likely present.

Impurity Profiling

Common impurities to monitor:

  • Regioisomers: 2',6'-dichloropropiophenone (elutes earlier due to steric hindrance/ortho-effect).

  • Starting Materials: 1,3-Dichlorobenzene (m/z 146).

  • Over-acylation products: Bis(propionyl)dichlorobenzenes (higher MW, elute late).

Visualization of Analytical Workflow

GCMS_Workflow Sample Crude Dichloropropiophenone Prep Sample Prep (MeOH, 0.5 mg/mL) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter GC GC Separation (DB-5ms Column) Filter->GC Injection (1 µL) MS MS Detection (EI Source, Full Scan) GC->MS Elution Data Data Processing (Peak Integration) MS->Data TIC/Mass Spec Decision Purity Check (>98%?) Data->Decision Release Release Batch Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Sample Re-test

Figure 1: Operational workflow for the GC-MS purity assessment of dichloropropiophenone, including decision gates for batch release.

References

  • BenchChem. (2025).[1][3][4] A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77550, 3',4'-Dichloropropiophenone. Retrieved from

  • Power, J. D., et al. (2011). The identification of impurities in the synthesis of 4-methylmethcathinone (mephedrone). Forensic Science International. (Contextual grounding for propiophenone impurity profiling).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025). Analytical Methods for Dichloropropenes and Related Compounds. Retrieved from

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Application Note 5994-3965EN. Retrieved from

Sources

A Comparative Analysis of Mono- vs. Di-Chloro-Substituted Propiophenones: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of mono- and di-chloro-substituted propiophenones, crucial intermediates in synthetic organic chemistry and drug development. We delve into the nuanced differences in their synthesis, primarily via Friedel-Crafts acylation, and explore how the number and position of chloro substituents dictate reaction outcomes, spectroscopic signatures, and downstream reactivity. This document serves as a technical resource for researchers, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the structure-property relationships that govern these valuable chemical entities.

Introduction: The Significance of Chloro-Substituted Propiophenones

Propiophenone, the simple aromatic ketone, serves as a foundational scaffold for a vast array of more complex molecules. The introduction of chlorine atoms onto its phenyl ring dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications are of paramount importance in drug discovery, where halogenation is a time-tested strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Chloro-substituted propiophenones are key building blocks for various classes of compounds, including synthetic cathinones and other psychoactive substances, making their study relevant for both pharmaceutical development and forensic analysis.[3]

This guide will systematically compare and contrast mono-substituted (e.g., 4'-chloropropiophenone) and di-substituted (e.g., 2',4'-dichloropropiophenone) analogs, providing a clear rationale for experimental choices and interpreting the resulting data.

Synthesis via Friedel-Crafts Acylation: A Mechanistic Comparison

The most direct and reliable method for synthesizing chloro-substituted propiophenones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution (EAS) reaction involves treating a chloro-substituted benzene with propanoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]

The core mechanism involves the generation of a highly electrophilic acylium ion, which is then attacked by the π-electron system of the aromatic ring.[4][7] However, the pre-existing chloro-substituents on the aromatic ring introduce critical effects on both reactivity and regioselectivity.

Mechanism of Friedel-Crafts Acylation

G Reactants Propanoyl Chloride + AlCl₃ Acylium Acylium Ion (Electrophile) [CH₃CH₂C≡O]⁺ Reactants->Acylium Catalyst Activation Sigma σ-Complex (Arenium Ion Intermediate) Acylium->Sigma Nucleophilic Attack Arene Chlorinated Benzene (Nucleophile) Arene->Sigma Nucleophilic Attack Product Acylated Product + Regenerated AlCl₃ + HCl Sigma->Product Deprotonation & Aromaticity Restored

Caption: General workflow of Friedel-Crafts acylation.

Reactivity: The Deactivating Effect of Chlorine

Chlorine atoms are electron-withdrawing groups due to their high electronegativity, exerting a strong negative inductive effect (-I).[8][9] This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[8][10]

  • Mono-chloro Substrates (e.g., Chlorobenzene): The single chloro group deactivates the ring. The reaction is slower than with benzene and may require slightly more forcing conditions (e.g., higher temperature or longer reaction times) to achieve good conversion.[11]

  • Di-chloro Substrates (e.g., Dichlorobenzene): With two electron-withdrawing chloro groups, the ring is significantly more deactivated. These substrates are substantially less reactive than their mono-chloro counterparts, often necessitating stoichiometric or even excess amounts of the catalyst and more vigorous conditions to drive the reaction to completion.

Regioselectivity: An Ortho, Para-Director

Despite being deactivating, the chlorine substituent is an ortho, para-director.[12] This is because the lone pairs on the chlorine atom can be donated into the aromatic ring through resonance (+R effect), stabilizing the positive charge in the σ-complex intermediate when the attack occurs at the ortho or para positions.[8]

  • Acylation of Chlorobenzene: This reaction yields a mixture of ortho- and para-chloropropiophenone. Due to steric hindrance from the adjacent chloro group, the para isomer is typically the major product.[12][13]

  • Acylation of 1,3-Dichlorobenzene: Both chloro groups direct to the positions ortho and para to themselves. The primary site of acylation is C4, which is ortho to one chlorine and para to the other, leading predominantly to 2',4'-dichloropropiophenone.

  • Acylation of 1,4-Dichlorobenzene: All positions are electronically equivalent and deactivated. Acylation will occur at any of the four available positions, leading to 2',5'-dichloropropiophenone.

A key advantage of Friedel-Crafts acylation is that the product ketone is more deactivated than the starting material, which effectively prevents polyacylation reactions.[12][14]

Representative Experimental Protocol: Synthesis of 4'-Chloropropiophenone

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of chlorobenzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene (anhydrous)

  • Propanoyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (N₂ or Argon).

  • Reagent Charging: To the flask, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.0 eq) dropwise to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes.

  • Addition of Arene: Add chlorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.[5] Causality Note: This step hydrolyzes the aluminum chloride complexes and quenches the reaction. It is highly exothermic and must be done with caution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally brine. Causality Note: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes any residual acid, and the brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield the pure product, predominantly 4'-chloropropiophenone.

Spectroscopic and Physicochemical Characterization

The number and position of chloro substituents give rise to distinct and predictable patterns in NMR, IR, and Mass Spectrometry, allowing for unambiguous characterization.

Comparative Data Summary
Property4'-Chloropropiophenone (Mono-substituted)2',4'-Dichloropropiophenone (Di-substituted)Rationale for Difference
Formula C₉H₉ClOC₉H₈Cl₂OAddition of a second chlorine atom.
Mol. Weight 168.62 g/mol [15]203.06 g/mol Mass of one additional chlorine atom (~35.5 g/mol ).
¹H NMR Aromatic: 2 doublets (AA'BB' system), ~7.4 & 7.9 ppm. Propanoyl: Quartet ~3.0 ppm, Triplet ~1.2 ppm.Aromatic: 3 distinct signals (ABC system), ~7.3-7.9 ppm. Propanoyl: Quartet ~3.0 ppm, Triplet ~1.2 ppm.Reduced symmetry in the di-chloro analog leads to more complex splitting in the aromatic region.
¹³C NMR Aromatic: 4 signals. Carbonyl (C=O) ~196 ppm.Aromatic: 6 signals. Carbonyl (C=O) ~195 ppm.The two chlorine atoms render all aromatic carbons chemically non-equivalent.
IR (C=O) ~1685 cm⁻¹~1690 cm⁻¹The additional electron-withdrawing Cl group slightly increases the C=O bond order, shifting the stretch to higher frequency.
Mass Spec (M⁺) Isotope peaks at m/z 168 (M⁺, ³⁵Cl) and 170 (M+2, ³⁷Cl) in ~3:1 ratio.Isotope peaks at m/z 202 (M⁺, ²x³⁵Cl), 204 (M+2), and 206 (M+4) in ~9:6:1 ratio.The natural abundance of ³⁵Cl and ³⁷Cl isotopes creates characteristic patterns for one vs. two chlorine atoms.

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for 4'-Chloropropiophenone is supported by PubChem CID 22697.[15]

Protocol: Sample Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying isomers and impurities from a synthesis.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~1 mg/mL.

  • GC Method:

    • Injector: Set to 250 °C, split mode (e.g., 50:1).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality Note: This temperature program ensures good separation of the propiophenone isomers from residual solvents and starting materials.

  • MS Method:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the product peak by its retention time. Analyze the corresponding mass spectrum, paying close attention to the molecular ion (M⁺) and its characteristic chlorine isotope pattern to confirm the number of chlorine atoms. The fragmentation pattern (e.g., loss of the ethyl group, C₂H₅) can further confirm the structure.

Comparative Reactivity and Synthetic Utility

The electronic differences between mono- and di-chloro-substituted propiophenones directly influence their reactivity in subsequent transformations.

Electronic Effects of Chloro Substituents

G cluster_0 Mono-Chloro (4'-) cluster_1 Di-Chloro (2',4'-) M1 Inductive Effect (-I): - Strong e⁻ withdrawal - Deactivates entire ring M2 Resonance Effect (+R): - Weak e⁻ donation - Directs ortho/para Conclusion Overall Reactivity: Mono-chloro > Di-chloro M2->Conclusion Slower EAS D1 Inductive Effect (-I): - Very strong e⁻ withdrawal - Highly deactivates ring D2 Resonance Effect (+R): - Competing donation - Directs to remaining positions D2->Conclusion Much Slower EAS

Caption: Comparison of electronic effects on the aromatic ring.

  • Reactivity of the Carbonyl Group: The reactivity of the ketone (e.g., towards nucleophiles in Grignard reactions or reduction by NaBH₄) is enhanced by the electron-withdrawing nature of the chloro substituents. The carbonyl carbon in di-chloropropiophenone is more electrophilic and thus more reactive than in the mono-chloro analog.

  • Reactivity of the Aromatic Ring: For further electrophilic aromatic substitution (e.g., nitration), the di-chloro-substituted ring is significantly less reactive. The strong deactivation makes subsequent EAS reactions challenging. Conversely, the ring is more susceptible to nucleophilic aromatic substitution (SₙAr), especially if activating groups (like -NO₂) are also present.

  • Applications as Precursors: These compounds are valuable precursors. For instance, α-bromination followed by reaction with an amine is a common route to synthetic cathinone derivatives.[16] The specific substitution pattern on the propiophenone ring is a key determinant of the final product's pharmacological activity.[3]

Conclusion

The choice between a mono- or di-chloro-substituted propiophenone is a critical decision in a synthetic campaign, driven by the desired reactivity and target molecule properties. While mono-chloro analogs are more reactive in their synthesis and subsequent electrophilic substitutions, the di-chloro analogs offer a more electron-deficient carbonyl center and a scaffold that is more resistant to oxidative metabolism—a desirable trait in drug design. Understanding the interplay of inductive and resonance effects is fundamental to predicting their behavior and successfully employing them as versatile intermediates in research and development.

References

  • Title: Friedel-Crafts Acylation - Chemistry Steps. Source: Chemistry Steps. [4]

  • Title: Friedel Crafts Acylation And Alkylation Reaction. Source: BYJU'S. [6]

  • Title: ORGANIC REACTION MECHANISM. Source: University of Babylon. [14]

  • Title: EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems. Source: Pearson+. [17]

  • Title: the acylation of benzene - electrophilic substitution. Source: Chemguide. [7]

  • Title: Reactivity of chlorobenzene and benzene in electrophilic substitutions. Source: Stack Exchange. [8]

  • Title: 4'-Chloropropiophenone. Source: PubChem, National Institutes of Health. [15]

  • Title: 16.4 Substituent Effects in Electrophilic Substitutions. Source: OpenStax. [10]

  • Title: Ch12: Substituent Effects. Source: University of Calgary.

  • Title: Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Source: National Center for Biotechnology Information (PMC). [3]

  • Title: 4'-Chloropropiophenone(6285-05-8) IR Spectrum. Source: ChemicalBook.

  • Title: 4'-Chloropropiophenone - Optional[ATR-IR] - Spectrum. Source: SpectraBase.

  • Title: 4-chloropropiophenone, 4'-Chloropropiophenone 99%. Source: SYNTHETIKA.

  • Title: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Source: PG.CHEMEASY. [12]

  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds. Source: Michigan State University. [11]

  • Title: 16.4: Substituent Effects in Substituted Aromatic Rings. Source: Chemistry LibreTexts. [9]

  • Title: Synthesis of 2,3,5-trihydroxyphenylprop-1-ene and its 4-chloro-, 6-chloro-, and 4,6-dichloro- derivatives. Source: Royal Society of Chemistry.

  • Title: The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Source: Royal Society of Chemistry.

  • Title: 6285-05-8 | 4'-Chloropropiophenone | Aryls. Source: Ambeed.com.

  • Title: Meta chloro substituted-alpha-butylamino-propiophenones. Source: Google Patents. [16]

  • Title: Roles of the Chloro and Methoxy Groups in Drug Discovery. Source: Drug Hunter. [1]

  • Title: Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Source: Benchchem. [5]

  • Title: Synthesis of mono-chlorinated acetophenone. Source: Google Patents.

  • Title: "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Source: ResearchGate. [2]

  • Title: Improved synthesis of monochlorinated acetophenone. Source: Google Patents.

  • Title: Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Source: YouTube. [13]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: National Center for Biotechnology Information (PMC).

  • Title: IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE. Source: European Patent Office.

  • Title: Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Source: Beilstein Journal of Organic Chemistry.

  • Title: [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Source: Royal Society of Chemistry.

  • Title: 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Source: SpectraBase.

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: University of Washington.

  • Title: Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Source: PubMed.

  • Title: NMR, mass spectroscopy, IR - finding compound structure ?. Source: ResearchGate.

  • Title: (PDF) Reactivity Indices for ortho/para Monosubstituted Phenols. Source: ResearchGate.

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A Comparative Guide to HPLC Method Development for the Separation of Propiophenone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The separation of isomeric species presents a significant analytical challenge in pharmaceutical development and quality control, where structurally similar molecules can exhibit vastly different pharmacological and toxicological profiles. Propiophenone and its derivatives, common intermediates in organic and pharmaceutical synthesis, frequently occur as mixtures of positional or structural isomers.[1][] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for resolving these mixtures, yet achieving baseline separation requires a systematic and scientifically grounded approach to method development. This guide provides an in-depth comparison of HPLC strategies, focusing on the critical interplay between stationary phase chemistry and mobile phase composition to optimize the separation of propiophenone isomers. We will explore the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in developing selective and reliable analytical methods.

The Analytical Challenge: Understanding Propiophenone Isomers

Propiophenone (1-phenyl-1-propanone) is an aromatic ketone with a molecular weight of 134.18 g/mol .[3][4] It is sparingly soluble in water but miscible with common organic solvents like methanol and acetonitrile.[4][5] The primary challenge in its analysis often lies not with the parent compound, but with the separation from its closely related isomers which may be process-related impurities or intended products.

The key to effective method development is understanding the subtle physicochemical differences between these isomers.

  • Positional Isomers: These isomers, such as 2'-, 3'-, or 4'-hydroxypropiophenone, differ in the substitution position on the phenyl ring. These substitutions can drastically alter the molecule's polarity, hydrogen bonding capability, and pKa.

  • Structural Isomers: An example is isobutyrophenone, which shares the same molecular formula (C₉H₁₀O) as propiophenone but has a different carbon skeleton. These isomers can have nearly identical boiling points, making chromatographic separation essential.[6]

  • Chiral Isomers (Enantiomers): While propiophenone itself is achiral, many of its derivatives used in pharmaceuticals are chiral. Enantiomers possess identical physical properties in a non-chiral environment, necessitating specialized chiral stationary phases (CSPs) for separation.[7][8]

These differences, however subtle, are the levers we can pull during method development to achieve separation.

A Strategic Workflow for Method Development

A successful method development strategy is not a random walk but a logical progression. The goal is to systematically evaluate the most influential parameters—stationary phase and mobile phase—to achieve the desired resolution.

G cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Define Isomer Type (Positional, Structural, Chiral) B Review Physicochemical Properties (Polarity, pKa, UV λmax) A->B C Define Separation Goals (Resolution > 1.5, Run Time < 10 min) B->C D Select Chromatographic Mode (Reversed-Phase vs. Normal-Phase) C->D E Choose Initial Column (e.g., C18 for RP, Silica for NP) D->E F Run Generic Gradient (e.g., 5-95% ACN in 20 min) E->F G Optimize Stationary Phase (Screen C18, Phenyl, PFP) F->G H Optimize Mobile Phase (ACN vs. MeOH, pH, Buffer) G->H I Fine-tune Gradient/Isocratic Elution H->I J Adjust Temperature & Flow Rate I->J K Validate Method (ICH Guidelines: Specificity, Linearity, Accuracy, Precision) J->K

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes
3.1. Reversed-Phase (RP-HPLC): The Universal Starting Point

RP-HPLC is the most widely used mode in chromatography, employing a non-polar stationary phase and a polar mobile phase.[9][10] For propiophenone and its isomers, a C18 column is the conventional first choice.[11] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

  • Principle: More hydrophobic molecules are retained longer.

  • Advantages: High reproducibility, broad applicability, and column stability.

  • Limitation: May provide insufficient selectivity for closely related positional isomers where hydrophobicity differences are minimal.

3.2. Normal-Phase (NP-HPLC): A Powerful Tool for Isomer Separations

NP-HPLC utilizes a polar stationary phase (like bare silica) and a non-polar mobile phase (like hexane/ethanol).[12] This mode separates compounds based on their polarity, driven by adsorption interactions with the stationary phase.

  • Principle: More polar molecules, especially those with hydrogen-bonding capabilities (e.g., hydroxypropiophenone), are retained longer.[12]

  • Advantages: NP-HPLC often provides superior selectivity for positional isomers, as small changes in the position of a polar functional group can lead to significant differences in adsorption.[13]

  • Causality: The separation mechanism in NP-HPLC is highly sensitive to steric factors and the accessibility of polar functional groups to the polar stationary phase, making it ideal for distinguishing isomers.[12]

In-Depth Parameter Optimization: A Comparative Study

Once an initial separation is achieved, the focus shifts to optimization. Selectivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is the most powerful parameter for improving resolution and is most effectively manipulated by changing the stationary and mobile phases.[14]
4.1. Stationary Phase Selectivity: Beyond C18

While C18 is an excellent starting point, relying solely on it can be a pitfall. Screening alternative stationary phases that offer different retention mechanisms is a cornerstone of robust method development.

Table 1: Comparison of RP-HPLC Stationary Phases for Aromatic Isomer Separation

Stationary PhasePrimary Interaction Mechanism(s)Advantages for Propiophenone IsomersDisadvantages
C18 (Octadecylsilane) HydrophobicExcellent general-purpose retention for non-polar to moderately polar compounds.[11]May lack selectivity for isomers with similar hydrophobicity.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic, π-π Interactions Enhanced selectivity for aromatic compounds due to interactions between the analyte's phenyl ring and the stationary phase.[15][16]π-π interactions can be disrupted by acetonitrile in the mobile phase.[17]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, ShapeOffers unique selectivity for positional isomers, especially those with halogen or nitro groups. The electron-deficient ring provides strong Lewis acid interactions.[18]Can have different retention orders compared to C18, requiring re-evaluation of elution.
Polar-Embedded (e.g., Amide) Hydrophobic, Hydrogen BondingCan provide alternative selectivity for polar isomers and are more stable in highly aqueous mobile phases.[19]May have lower hydrophobic retention than traditional C18.

Expert Insight: For separating aromatic positional isomers, a Phenyl or PFP column is often superior to a C18. The additional π-π and dipole-dipole interactions provide an orthogonal separation mechanism to pure hydrophobicity, which is often the key to resolving compounds that co-elute on a C18 phase.[18][15]

4.2. Mobile Phase Optimization: The Engine of Selectivity

The mobile phase composition directly controls analyte retention and can be tuned to dramatically alter selectivity.

Acetonitrile (ACN) vs. Methanol (MeOH)

ACN and MeOH are the most common organic modifiers in RP-HPLC, but they are not interchangeable.

  • Elution Strength: ACN is a stronger solvent than MeOH, meaning lower concentrations are needed to achieve the same retention time.

  • Selectivity: The choice of solvent can significantly alter peak spacing (selectivity). Methanol, being a protic solvent, is a better hydrogen bond donor and acceptor.[20] Critically, for phenyl columns, methanol is often a more effective solvent for leveraging the unique π-π selectivity of the phase .[17][20] The π-electrons of the nitrile bond in ACN can disrupt the desired π-π interactions between the analyte and the stationary phase.[17][20]

The Critical Role of pH

For ionizable isomers (e.g., those with hydroxyl or amino groups), mobile phase pH is the most powerful tool for manipulating retention.

  • Principle: By adjusting the mobile phase pH relative to the analyte's pKa, one can control the degree of ionization. The ionized form of a molecule is more polar and will elute earlier in RP-HPLC.[21][22]

  • Causality: Consider separating 2'- and 4'-hydroxypropiophenone. Their pKa values will be slightly different. By setting the mobile phase pH between their pKa values, one isomer can be made to be predominantly ionized while the other remains neutral, leading to a dramatic increase in separation. It is generally recommended to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form exists, leading to sharp, symmetrical peaks.[21]

G cluster_0 Stationary Phase Choice cluster_1 Mobile Phase Choice C18 C18 Primary: Hydrophobic ACN Acetonitrile (ACN) Strong Eluent Disrupts π-π C18->ACN Good general pairing Phenyl Phenyl / PFP Primary: Hydrophobic Secondary: π-π, Dipole Phenyl->ACN Sub-optimal (reduces selectivity) MeOH Methanol (MeOH) Weaker Eluent Preserves π-π Phenyl->MeOH Optimal for π-π selectivity pH pH Control Manipulates Ionization Critical for polar isomers Phenyl->pH Affects retention of ionizable aromatics

Caption: Interdependency of stationary and mobile phase choices.

Recommended Experimental Protocol: A Starting Point

This protocol provides a robust starting point for screening the separation of non-chiral propiophenone isomers using RP-HPLC.

Table 2: General Protocol for Isomer Screening

ParameterRecommended ConditionRationale / Notes
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard analytical instrumentation.
Columns 1. C18, 150 x 4.6 mm, 5 µm 2. Phenyl-Hexyl, 150 x 4.6 mm, 5 µmScreen both to compare hydrophobic and π-π selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure acidic compounds are protonated and peaks are sharp.[11]
Mobile Phase B Acetonitrile or MethanolScreen both organic modifiers to evaluate selectivity differences.
Gradient 10-90% B over 20 minutes, followed by 5 min hold at 90% BA generic scouting gradient to elute compounds of a wide polarity range.[23]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Detection UV at 245 nmPropiophenone has a strong absorbance maximum around this wavelength. A PDA detector is recommended to check for peak purity.
Injection Vol. 5-10 µL[11]
Sample Prep. Dissolve sample in Mobile Phase (50:50 A:B) to ~0.1 mg/mL. Filter through 0.45 µm filter.Ensures sample is soluble and free of particulates.
Troubleshooting Common Separation Issues
  • Poor Resolution (Rs < 1.5):

    • Solution 1 (Primary): Change the stationary phase (e.g., from C18 to Phenyl) or the organic modifier (ACN to MeOH) to alter selectivity. This is the most effective approach.

    • Solution 2: Decrease the gradient slope (i.e., make it shallower) to increase the separation window between peaks.[24]

  • Peak Tailing (especially for basic isomers):

    • Cause: Secondary interactions with acidic silanol groups on the silica support.

    • Solution: Add a competing base to the mobile phase (e.g., 0.1% triethylamine) or use a mobile phase with a higher pH (if the column allows) to suppress the ionization of the basic analyte.

  • Co-elution on All Columns:

    • Solution 1: If dealing with ionizable compounds, perform a pH study (e.g., test mobile phases at pH 3, 5, and 7) to find a pH that maximizes selectivity.[24]

    • Solution 2: Consider an alternative chromatographic mode like Normal-Phase HPLC, which offers a completely different separation mechanism.[13]

Conclusion

The successful HPLC separation of propiophenone isomers is an exercise in applied chemical principles. It requires moving beyond a one-size-fits-all C18 approach and embracing a systematic evaluation of both stationary and mobile phase variables. By understanding the underlying physicochemical properties of the isomers and leveraging orthogonal separation mechanisms—such as the π-π interactions offered by phenyl-based columns—analysts can develop robust, selective, and reliable methods. The strategic workflow and comparative data presented in this guide serve as a blueprint for tackling this common yet critical analytical challenge, ensuring the accuracy and integrity of pharmaceutical analysis.

References
  • SIELC. (n.d.). Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone | C9H10O. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Foley, J. P. (1996). The Effect of Stationary-Phase Pore Size on Retention Behavior in Micellar Liquid Chromatography.
  • Grokipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(64), 51833-51840.
  • Global Substance Registration System. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • Araniti, F., et al. (2023).
  • Kumar, P., & Singh, R. (2020). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmacy and Technology, 13(2), 735-739.
  • ResearchGate. (n.d.). Comparison between E-and Z-isomers for the propiophenone series. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone.
  • National Center for Biotechnology Information. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of mobile phase composition on the separation of propranolol enantiomers using a perphenylcarbamate beta-cyclodextrin bonded chiral stationary phase. PubMed. Retrieved from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-164.
  • Agilent Technologies. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Prontosil HPLC Phases. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • ResearchGate. (2025). Separation of propranolol enantiomers using chiral HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions. PubMed. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Queen's University Belfast. (n.d.). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • LCGC International. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PMC. Retrieved from [Link]

Sources

Structural Elucidation of Dichloropropiophenone Byproducts: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of Dichloropropiophenone Byproducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the synthesis of pharmaceutical precursors like 3,4-dichloropropiophenone (a key intermediate for bupropion) or its isomer 2,4-dichloropropiophenone (used in antifungal synthesis), impurity profiling is critical.[1][2][3] "Routine" screening methods often fail to definitively distinguish between positional isomers and complex condensation byproducts due to spectral similarities.[1][2]

This guide compares the industry-standard Routine GC-MS Screening against an Advanced Integrated Elucidation Workflow (LC-HRMS + 2D-NMR) . We demonstrate why the latter is the necessary "product" for definitive structural assignment in regulated drug development, despite the higher resource demand.

Part 1: The Challenge – Isomeric Ambiguity

The core challenge in characterizing dichloropropiophenone (DCP) byproducts is regio-isomerism .[1][2]

  • Target: 3,4-Dichloropropiophenone.[1][2][4][5][6]

  • Common Impurity: 2,4-Dichloropropiophenone (arising from lack of regioselectivity in Friedel-Crafts acylation).[1][2]

  • Byproducts:

    
    -halo derivatives, reduction products (alcohols), and dimers.[1][2]
    

Both isomers share the exact molecular formula (


) and nominal mass (

Da). Standard low-resolution mass spectrometry (LRMS) often yields identical fragmentation patterns, making definitive identification impossible without retention time standards.[1][2]

Part 2: Comparative Analysis of Analytical Workflows

We compare the Routine Workflow (GC-MS EI) with the Advanced Workflow (LC-QToF-MS + NMR).

Comparison Matrix: Performance & Utility
FeatureRoutine Workflow (GC-MS) Advanced Workflow (LC-HRMS + NMR)
Primary Detection Electron Ionization (EI) - 70 eVElectrospray Ionization (ESI) / APCI
Isomer Resolution Low. Relies solely on Retention Time matching with known standards.[1][2]High. NMR coupling constants (

-values) definitively map substitution patterns.[1]
Unknown ID Limited. Library matching (NIST) often fails for novel process impurities.[1][2]Excellent. De novo structure elucidation via exact mass and connectivity.
Sensitivity (LOD) High (ng/mL range).[1][2]Ultra-High (pg/mL range).[1][2]
Throughput High (20-30 min/sample).[1][2]Low (Hours to Days for full elucidation).
Sample State Must be volatile and thermally stable.Can analyze polar, non-volatile, or thermally labile species.[1][2][7]
Critical Insight: Why GC-MS Falls Short

While GC-MS is excellent for quantifying known impurities, it struggles with unknown structural elucidation of DCP byproducts because:

  • Thermal Degradation:

    
    -halo byproducts (e.g., 2-bromo-1-(3,4-dichlorophenyl)propan-1-one) can dehalogenate in the hot injector port, mimicking the parent ketone.[1][2]
    
  • Spectral Identity: The Electron Ionization (EI) spectra of 2,4-DCP and 3,4-DCP are dominated by the benzoyl cation (

    
     173/175) and the molecular ion, offering little unique structural information.[1][2]
    

Part 3: The Advanced Elucidation Workflow (The "Product")

This section details the Integrated Elucidation Protocol required to solve complex byproduct structures when GC-MS yields ambiguous results.

Phase 1: High-Resolution Mass Spectrometry (LC-QToF)

Objective: Determine Exact Mass and Elemental Composition.[1][2]

Protocol:

  • Ionization: Use ESI(+) mode. If the byproduct is non-polar (like the parent ketone), switch to APCI (Atmospheric Pressure Chemical Ionization) to promote protonation

    
    .[1]
    
  • Isotope Pattern Analysis: Analyze the isotopic envelope.[1][2] A dichlorinated byproduct will exhibit a distinct

    
     intensity ratio for 
    
    
    
    peaks due to
    
    
    and
    
    
    natural abundance.[1]
  • MS/MS Fragmentation: Perform Collision-Induced Dissociation (CID).

    • Observation: Look for the loss of the alkyl chain.[2]

    • Diagnostic: A fragment at

      
       172.96  (exact mass) confirms the dichlorobenzoyl core.[1]
      
Phase 2: NMR Spectroscopy (The "Gold Standard")

Objective: Regio-isomer Assignment.[1][2]

Protocol:

  • Isolation: Isolate the impurity using Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient).

  • Solvent: Dissolve dried residue in

    
     or 
    
    
    
    .
  • 1H-NMR Analysis (400 MHz+): Focus on the aromatic region (7.0 – 8.0 ppm).

Self-Validating Logic (The "Fingerprint"):

  • 2,4-Dichloropropiophenone:

    • Protons are at positions 3, 5, and 6.[1][2]

    • H-6 (ortho to carbonyl) appears as a doublet (

      
      , 
      
      
      
      Hz).[1][2]
    • H-3 (meta to carbonyl) appears as a doublet (

      
      , 
      
      
      
      Hz).[1][2]
    • H-5 appears as a doublet of doublets (

      
      ).[1][2]
      
  • 3,4-Dichloropropiophenone:

    • Protons are at positions 2, 5, and 6.[1][2]

    • H-2 (ortho to carbonyl, meta to Cl) appears as a doublet (

      
      , 
      
      
      
      Hz).[1][2]
    • H-5 (ortho to Cl) appears as a doublet (

      
      , 
      
      
      
      Hz).[1][2]
    • H-6 appears as a doublet of doublets (

      
      , 
      
      
      
      Hz).[1][2]

Causality: The coupling constants (


) are dictated by the number of bonds between protons.[2] Ortho-coupling is strong (~8 Hz); Meta-coupling is weak (~2 Hz).[1][2] This physical constant validates the structure regardless of retention time.[2]

Part 4: Visualizations

Figure 1: Elucidation Decision Tree

Caption: Logical workflow for determining when to escalate from routine screening to advanced structural elucidation.

ElucidationWorkflow Start Sample: Crude Reaction Mixture GCMS Routine GC-MS (EI) Start->GCMS Decision Library Match > 95%? GCMS->Decision Quant Quantify & Report Decision->Quant Yes Ambiguous Ambiguous/Isomeric? Decision->Ambiguous No LCHRMS LC-QToF MS (Exact Mass + Isotope Pattern) Ambiguous->LCHRMS Yes (Unknown) Isolation Semi-Prep HPLC Isolation LCHRMS->Isolation NMR 1H & 2D-NMR (HSQC/HMBC) Isolation->NMR Structure De Novo Structure Confirmation NMR->Structure

Figure 2: Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation mechanism for dichloropropiophenone, illustrating the diagnostic benzoyl cation formation.

Fragmentation Parent Parent Ion [M]+ m/z 202/204/206 AlphaCleavage α-Cleavage Parent->AlphaCleavage Benzoyl Dichlorobenzoyl Cation m/z 173/175 (Base Peak) AlphaCleavage->Benzoyl - C2H5• Ethyl Ethyl Radical (Neutral Loss) AlphaCleavage->Ethyl Phenyl Dichlorophenyl Cation m/z 145/147 Benzoyl->Phenyl - CO

[1][2][8]

Part 5: Experimental Protocol Summary

Protocol A: Routine GC-MS Screening
  • Sample Prep: Dilute 10 mg of crude product in 10 mL HPLC-grade Dichloromethane.

  • Instrument: Agilent 7890B/5977B GC-MS (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

  • Inlet: Split 20:1 @ 250°C. Note: High temp may degrade thermally labile byproducts.

  • Oven: 50°C (1 min) → 20°C/min → 300°C (5 min).

Protocol B: Advanced NMR Elucidation
  • Isolation: Collect the peak of interest using a Fraction Collector on an Agilent 1260 Infinity II Prep-LC.

  • Concentration: Evaporate solvent under

    
     stream (avoid heat to prevent degradation).
    
  • Acquisition:

    • Instrument: Bruker Avance III 400 MHz.

    • Pulse Program: zg30 (Proton), hsqcetgp (HSQC).[1][2]

    • Scans: 16 (Proton), 8 (HSQC).[1][2]

  • Validation: Verify the integral ratio of aromatic protons is 1:1:1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77550, 3,4'-Dichloropropiophenone. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123467, 2',4'-Dichloropropiophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Methods for the Determination of Organic Compounds in Drinking Water. (Method 524.2 - GC/MS).[1][2][8] Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

Sources

Validation of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone Reference Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your reference standard is the single point of failure. This guide addresses the validation of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone , a complex halogenated aromatic ketone often encountered as a critical process intermediate or specific impurity in the synthesis of aryl-ketone based therapeutics (e.g., specific antidepressant or antifungal classes).[1]

Unlike simple reagents, this molecule possesses multiple chlorination sites (2', 3', and 4-positions across two rings), creating significant challenges in isomeric differentiation and response factor variability. This guide contrasts the performance of a Certified Reference Material (CRM) against In-House Synthesized Standards and Commercial Reagent Grade alternatives, providing a rigorous, self-validating protocol for purity assignment.

Comparative Analysis: The "Gold Standard" vs. Alternatives

The following analysis compares the three common sources of reference materials. The data below is derived from a composite study of batch release data for halogenated propiophenone derivatives.

Table 1: Performance & Risk Profile[1]
FeatureOption A: Certified Reference Material (The Product) Option B: In-House Working Standard Option C: Commercial Reagent Grade
Purity Assignment Mass Balance Approach (100% - Impurities - Volatiles - Ash)HPLC Area % (Often overestimates purity)Minimum Assay (e.g., >95% by GC)
Traceability SI-Traceable via qNMR or NIST-traceable weightsInternal traceability onlyNone / Lot-specific only
Water/Solvent Data Quantified via Karl Fischer (KF) & GC-HeadspaceOften ignored or assumed "Dry"Rarely reported
Isomeric Purity Regio-isomers (2',4' or 3',4') quantified and excludedRisk of co-eluting isomers inflating purityUnknown
Regulatory Risk Low: Accepted for pivotal stability/release testingMedium: Requires full internal validation reportHigh: Rejected for GMP release testing
Why "Area %" Fails for this Molecule

Researchers often default to HPLC Area % for Option B and C. For 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, this is scientifically flawed because:

  • Response Factors: The chlorinated rings have different UV extinction coefficients than potential dechlorinated impurities.

  • Invisible Impurities: Area % ignores moisture and residual inorganic salts (catalyst residues like AlCl3 from Friedel-Crafts synthesis), leading to a potency bias of 2-5% .[1]

Technical Validation Protocol

This protocol outlines the Mass Balance Strategy required to validate this standard to CRM grade. This methodology is self-validating because it relies on orthogonal techniques that must mathematically converge.[1]

Phase I: Structural Elucidation (Identity)

Objective: Confirm the specific substitution pattern (2',3'-dichloro vs. 4-chlorophenyl).[1]

  • 1H-NMR (600 MHz, CDCl3):

    • Diagnostic Signal 1: The ethylene bridge (-CH2-CH2-) will appear as two triplets (or multiplet) around

      
       3.0–3.4 ppm.[1]
      
    • Diagnostic Signal 2: The 2',3'-dichlorophenyl ring protons.[1] Look for the specific splitting pattern (doublet of doublets) distinct from the symmetric AA'BB' system of the 4-chlorophenyl ring.

  • Mass Spectrometry (LC-MS/ESI+):

    • Observe parent ion

      
      .[1]
      
    • Isotope Pattern: Critical for validation.[1] The molecule has three chlorine atoms (

      
      ). The isotopic envelope must match the theoretical abundance ratio of 
      
      
      
      vs
      
      
      (approx 3:1 ratio logic applied to 3 atoms).
Phase II: Purity & Potency Assignment (The Mass Balance Equation)

Objective: Determine the absolute content (


) without assuming a response factor.

[1]

Where:

  • 
     = Total organic impurities by HPLC (Chromatographic Purity)
    
  • 
     = Volatiles (Water by KF + Residual Solvents by GC)
    
  • 
     = Non-volatiles (Residue on Ignition/Ash)
    
Step 1: Chromatographic Purity (HPLC-UV)[1][2]
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Rationale: Acidic modifier prevents tailing of the ketone; high organic ramp required to elute the hydrophobic 4-chlorophenyl tail.

  • Detection: UV at 254 nm (max absorption for chlorinated benzenes).

  • Limit: Run for 3x retention time of main peak to detect late-eluting dimers.

Step 2: Volatile Content (The "Silent" Killers)
  • Water (Karl Fischer): Direct injection coulometric titration.

    • Expectation: Hydrophobic molecule, likely <0.5% water, but surface moisture is possible.

  • Residual Solvents (GC-Headspace):

    • Target solvents from synthesis: Dichloromethane (DCM), Aluminum Chloride related solvents.

    • Limit: Must be <5000 ppm total.[1]

Step 3: Inorganic Residue[1]
  • Residue on Ignition (ROI): Sulfated ash method.

    • Critical: Catalyst residues (Al, Fe) from Friedel-Crafts acylation are common in lower-grade alternatives.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the decision matrix for selecting the appropriate standard.

Diagram 1: The Mass Balance Purity Assignment Workflow

MassBalanceWorkflow Start Raw Material (Crude 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone) Identity Phase I: Identity Confirmation (NMR, MS, IR) Start->Identity HPLC Phase II: Organic Impurities (HPLC-UV Gradient) Identity->HPLC Volatiles Phase III: Volatile Content (KF + GC-Headspace) Identity->Volatiles Inorganic Phase IV: Inorganic Content (ROI / TGA) Identity->Inorganic Calc Calculation: Mass Balance Equation HPLC->Calc Subtract % Org Imp Volatiles->Calc Subtract % Water/Solvents Inorganic->Calc Subtract % Ash Orthogonal Orthogonal Check: qNMR (Internal Standard) Calc->Orthogonal Compare Values Final Final Certified Value (Potency + Uncertainty) Orthogonal->Final If Deviation < 1.0%

Caption: The rigorous Mass Balance workflow ensures all impurities (organic, volatile, and inorganic) are accounted for, preventing potency overestimation common in Area% methods.

Diagram 2: Decision Matrix - When to Use Which Standard

DecisionMatrix Task Analytical Task Release GMP Release Testing (API or Drug Product) Task->Release Stability Stability Studies Task->Stability Screening Early Route Scouting (R&D) Task->Screening UseCRM MUST USE: Certified Reference Material (Traceable) Release->UseCRM Critical Risk Stability->UseCRM High Risk UseHouse ACCEPTABLE: In-House Standard (Full Characterization) Stability->UseHouse If Validated UseReagent ACCEPTABLE: Reagent Grade (>95%) Screening->UseReagent Low Risk

Caption: Selection guide based on regulatory risk. GMP release and pivotal stability data require Certified Reference Materials to ensure traceability.

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • United States Pharmacopeia (USP) . General Chapter <1086> Impurities in Drug Substances and Drug Products.

  • National Institute of Standards and Technology (NIST) . Metrological approaches to organic chemical purity: primary reference materials.

  • European Medicines Agency . Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents (ICH Q3D).

Sources

Comparative Reactivity of Halogenated Propiophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of halogenated propiophenone derivatives, specifically focusing on the reactivity differences between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-chloro, 

-bromo, and

-iodo variants. It is designed for researchers and process chemists optimizing synthetic routes for pharmaceutical intermediates.

Executive Summary

In the synthesis of aminoketones (e.g., bupropion) and heterocyclic compounds,


-halopropiophenones are critical electrophiles. The choice of halogen—Chlorine (Cl), Bromine (Br), or Iodine (I)—dictates reaction kinetics, impurity profiles, and process scalability.

The Verdict:

  • 
    -Bromopropiophenone:  The industry standard. It offers the optimal balance between reactivity (fast kinetics at mild temperatures) and stability (manageable shelf-life).
    
  • 
    -Chloropropiophenone:  Significantly less reactive (
    
    
    
    vs Br). Requires elevated temperatures or iodide catalysis (Finkelstein conditions) to proceed efficiently. Often leads to higher elimination side-products due to harsher conditions.
  • 
    -Iodopropiophenone:  The most reactive (
    
    
    
    vs Br) but practically non-viable for large-scale storage due to rapid photolytic degradation and high cost. Best generated in situ.

Mechanistic Principles of Reactivity

The reactivity of


-halopropiophenones in nucleophilic substitution (

) is governed by three primary factors: Leaving Group Ability, Electronic Effects, and Steric Hindrance.
Leaving Group Ability (The Dominant Factor)

The rate-determining step in the amination of these ketones is the breaking of the Carbon-Halogen (C-X) bond. The reaction rate correlates with the weakness of the C-X bond and the stability of the halide ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
Halogen (X)Bond Energy (C-X)pKa of H-X (Leaving Group Stability)Relative Reactivity (

)*
Fluorine (F) ~116 kcal/mol3.2<

(Inert)
Chlorine (Cl) ~81 kcal/mol-71 (Reference)
Bromine (Br) ~68 kcal/mol-9~160
Iodine (I) ~57 kcal/mol-10~10,000

*Note: Relative rates are extrapolated from Conant-Kirner data on


-haloacetophenones. The ethyl group in propiophenones introduces minor steric drag but preserves the order of magnitude.
Electronic Effects (Ring Substitution)

Substituents on the phenyl ring influence the electrophilicity of the


-carbon.
  • Electron-Withdrawing Groups (EWGs): Substituents like 3-Cl or 4-NO

    
     withdraw electron density from the ring and the carbonyl carbon. This inductive effect (
    
    
    
    ) stabilizes the transition state for nucleophilic attack, increasing the reaction rate compared to unsubstituted propiophenone.
  • Electron-Donating Groups (EDGs): Substituents like 4-OMe donate density, slightly decreasing reactivity.

Steric Hindrance

Unlike acetophenones, propiophenones possess an


-methyl group. This adds steric bulk near the reaction center, making 

attack slightly slower than in acetophenone analogs. This effect is exacerbated if the nucleophile is bulky (e.g., tert-butylamine).

Visualization: Reaction Mechanisms[2][3]

The following diagram illustrates the competing pathways: the desired Nucleophilic Substitution (


) versus the Elimination (

) side reaction, which is more prevalent with poor leaving groups (Cl) requiring high heat.

ReactionPathways Start α-Halopropiophenone (Electrophile) TS_SN2 TS: Substitution (Backside Attack) Start->TS_SN2 Low Temp Good LG (Br, I) TS_E2 TS: Elimination (Proton Abstraction) Start->TS_E2 High Temp Poor LG (Cl) Nu Nucleophile (e.g., t-Butylamine) Nu->TS_SN2 Nu->TS_E2 Product α-Aminopropiophenone (Target) TS_SN2->Product Fast SideProduct 1-Phenyl-1-propene (Enone Side Product) TS_E2->SideProduct Irreversible

Caption: Kinetic competition between Substitution (SN2) and Elimination (E2). Bromides favor the upper path; Chlorides often require heat, increasing flux through the lower path.

Case Study: Synthesis of Bupropion

A comparative analysis of synthetic routes for Bupropion (1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one) highlights the practical implications of halogen choice.

Route A: Via -Bromination (Recommended)[4]
  • Precursor: 3-Chloropropiophenone.[1]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[2][3]
    
  • Conditions: NBS/p-TSA in Acetonitrile at 50°C.

  • Amination: Reaction with tert-butylamine in NMP at 60°C.

  • Performance:

    • Yield: 85-90%

    • Time: 1-2 hours

    • Purity: High (>98%)

Route B: Via -Chlorination
  • Reagent: Sulfuryl chloride (

    
    ).
    
  • Amination: Reaction with tert-butylamine.[2][4]

  • Performance:

    • Yield: 50-60%

    • Time: 12-24 hours (requires reflux >80°C)

    • Issues: The high temperature required to displace the chloride leads to significant dehydrohalogenation (elimination), forming the enone impurity which polymerizes and darkens the mixture.

Synthetic Workflow Diagram

BupropionSynthesis Input 3-Chloropropiophenone Step1_Br Bromination (NBS, p-TSA) Input->Step1_Br Preferred Route Step1_Cl Chlorination (SO2Cl2) Input->Step1_Cl Low Cost / Low Yield Inter_Br α-Bromo Intermediate (Reactive) Step1_Br->Inter_Br Step2 Amination (t-Butylamine, 60°C) Inter_Br->Step2 1-2 hrs Inter_Cl α-Chloro Intermediate (Sluggish) Step1_Cl->Inter_Cl Inter_Cl->Step2 24 hrs / High Heat Final Bupropion Free Base Step2->Final

Caption: Comparison of synthetic efficiency. The Bromine route minimizes thermal stress and reaction time.

Experimental Protocols

Protocol A: Kinetic Comparison (General Method)

To objectively measure reactivity differences in your own lab:

  • Preparation: Prepare 0.1 M solutions of

    
    -bromo-propiophenone and 
    
    
    
    -chloro-propiophenone in Acetonitrile.
  • Nucleophile: Add 2.0 equivalents of a standard amine (e.g., morpholine or benzylamine).

  • Monitoring: Maintain at 25°C. Monitor the disappearance of the ketone peak via HPLC (UV 254 nm) or GC-MS every 10 minutes.

  • Data Analysis: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expectation: The Bromo-derivative slope will be steep; the Chloro-derivative slope will be nearly flat at 25°C.

Protocol B: Optimized -Bromination (Green Chemistry)

This protocol avoids elemental bromine, utilizing NBS for higher atom economy and safety.

  • Charge: To a reactor, add 3-chloropropiophenone (1.0 eq) and Acetonitrile (5 vol).

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.1 eq).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 mins to control exotherm.

  • Reaction: Heat to 45-50°C. Monitor by TLC/HPLC until starting material < 1%.

  • Workup: Cool to 20°C. Filter off succinimide byproduct (solid). Concentrate filtrate to obtain the

    
    -bromo intermediate.
    

References

  • Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society.[5] Link

  • Karaman, R. (2011). Computationally Designed Prodrugs for Improving the Solubility and Permeability of Drugs. Chemical Biology & Drug Design. (Discusses electronic effects on reaction rates). Link

  • Talele, T. T. (2020).[6] Synthetic Approaches to Bupropion: A Review. Organic Process Research & Development. (Detailed comparison of halogenated routes). Link

  • BenchChem. (2025). Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives.[5] (Technical Guide). Link

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[7] (Mechanistic background on halogen selectivity). Link

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Chlorinated Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Chlorinated propiophenones (1-(chlorophenyl)-1-propanone) are critical intermediates in the synthesis of pharmaceutical agents and designer drugs (e.g., substituted cathinones). The three positional isomers—2-chloro (ortho) , 3-chloro (meta) , and 4-chloro (para) —share identical molecular weights (168.62 Da) and elemental composition, making them indistinguishable by low-resolution mass spectrometry alone.

This guide objectively compares the Electron Ionization (EI) Mass Spectrometry performance for these isomers against alternative identification strategies. While EI-MS is the industry standard for high-throughput screening, we demonstrate that it provides definitive structural elucidation only for the ortho isomer via the "Ortho Effect," whereas meta and para isomers require chromatographic separation (GC retention time) or orthogonal detection (IR) for resolution.

Mechanistic Deep Dive: Fragmentation Physics

To interpret the spectra accurately, one must understand the causality behind the ion formation. The fragmentation of chlorinated propiophenones is governed by three competing pathways.

The Dominant Pathways
  • Alpha-Cleavage (

    
    -cleavage):  The radical site on the carbonyl oxygen induces cleavage of the bond between the carbonyl carbon and the ethyl group. This generates the stable chlorobenzoyl cation  (m/z 139/141). This is the Base Peak  for all isomers.
    
  • McLafferty Rearrangement: A site-specific rearrangement involving the transfer of a

    
    -hydrogen from the propyl side chain to the carbonyl oxygen, followed by 
    
    
    
    -cleavage. This expels a neutral ethene molecule (28 Da) and yields the enol radical cation (m/z 140/142).
The "Ortho Effect" (The Differentiator)

The ortho (2-chloro) isomer exhibits a unique fragmentation behavior due to the steric proximity of the chlorine atom to the carbonyl group. Unlike meta and para isomers, the ortho isomer facilitates a direct interaction that destabilizes the molecular ion or promotes the expulsion of the halogen radical (Cl


) or small neutral molecules (HCl), leading to a distinct abundance ratio of fragment ions.
Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways and the specific ion generation for the 4-chloropropiophenone (representative) and the unique ortho deviation.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 168/170 (Radical Cation) Alpha_Path Alpha-Cleavage M_Ion->Alpha_Path McLafferty_Path McLafferty Rearrangement M_Ion->McLafferty_Path Ortho_Path Ortho Effect (2-Cl only) M_Ion->Ortho_Path Steric/Electronic Interaction Benzoyl_Cat Chlorobenzoyl Cation m/z 139/141 (Base Peak) Alpha_Path->Benzoyl_Cat - Ethyl Radical (29 Da) Enol_Ion Enol Radical Cation m/z 140/142 McLafferty_Path->Enol_Ion - Ethene (28 Da) Ortho_Frag [M-Cl]+ Ion m/z 133 (Enhanced in Ortho) Ortho_Path->Ortho_Frag - Cl Radical (35 Da) Phenyl_Cat Chlorophenyl Cation m/z 111/113 Benzoyl_Cat->Phenyl_Cat - CO (28 Da)

Caption: Figure 1. Competing fragmentation pathways for chlorinated propiophenones. The Ortho Effect is unique to the 2-Cl isomer.

Comparative Analysis: Product vs. Alternatives

This section compares the performance of Standard EI-MS against GC-IRD (Infrared Detection) and Chemical Ionization (CI) for resolving these isomers.

Spectral Data Comparison

The following table summarizes the key diagnostic ions. Note the Relative Abundance differences, which are the primary method for distinguishing the ortho isomer from the meta/para pair.

Table 1: Comparative Mass Spectral Data (70 eV EI)

Feature2-Chloropropiophenone (Ortho) 3-Chloropropiophenone (Meta) 4-Chloropropiophenone (Para)
Molecular Ion (M+) m/z 168 (Weak, <5%)m/z 168 (~10-15%)m/z 168 (~10-15%)
Base Peak (100%) m/z 139 (Benzoyl cation)m/z 139 (Benzoyl cation)m/z 139 (Benzoyl cation)
McLafferty Ion m/z 140 (Low abundance)m/z 140 (Moderate)m/z 140 (Moderate)
[M-Cl]+ (m/z 133) Distinctive Peak (Visible) NegligibleNegligible
Differentiation High Confidence (via M-Cl & RT)Low Confidence (Requires RT)Low Confidence (Requires RT)
Performance Matrix
MetricEI-MS (Standard) CI-MS (Alternative) GC-IRD (Alternative)
Sensitivity High (pg levels)HighLow (ng levels)
Ortho ID Excellent (Spectral unique)GoodExcellent
Meta/Para ID Poor (Spectra identical)PoorExcellent (Unique IR bands)
Throughput Fast (Standard workflow)FastSlow (Complex setup)

Analyst Insight: While EI-MS is sufficient for identifying the class of compound and the ortho isomer, it fails to distinguish meta from para without strict retention time locking. For definitive legal or structural confirmation of meta vs para, GC-IRD (Gas Chromatography with Infrared Detection) is the superior alternative because the IR absorption bands for 1,3-disubstitution (meta) and 1,4-disubstitution (para) are distinct (e.g., para showing a strong band at ~800-850 cm⁻¹).

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducibility and trust in the data, the following protocol utilizes a Retention Time Locking (RTL) strategy. This allows the differentiation of meta and para isomers based on elution order, compensating for their identical mass spectra.

Reagents & Standards
  • Analytes: 2-, 3-, and 4-chloropropiophenone standards (>98% purity).

  • Solvent: Ethyl acetate or Methanol (LC-MS grade).

  • Internal Standard: Propiophenone-d5 (to validate retention time shifts).

Instrumentation (GC-MS)
  • System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Note: A non-polar column is standard, but a polar column (e.g., DB-Wax) may offer better isomer separation.

Method Parameters[1][2][3][4][5]
  • Inlet: Splitless mode, 250°C. Injection volume: 1 µL.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C (Critical for isomer separation).

    • Ramp 3: 30°C/min to 300°C (hold 3 min).

  • MS Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–300.

Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) GC GC Separation (DB-5MS Column) Sample->GC Inject 1uL MS MS Detection (EI 70eV) GC->MS Elution Data Data Analysis (EIC Extraction) MS->Data TIC/Mass Spec Decision Isomer ID Data->Decision Compare RT & Ion Ratios

Caption: Figure 2. Standardized GC-MS workflow for chloropropiophenone analysis.

Data Interpretation (Self-Validation)
  • Step 1: Extract Ion Chromatogram (EIC) for m/z 168 (M+) and 139 (Base).

  • Step 2: Check Isotope Ratio. The m/z 168:170 ratio must be 3:1 . If not, the peak is not a monochlorinated compound.

  • Step 3: Ortho Check. Look for m/z 133 or anomalous m/z 111/139 ratios. If present -> 2-Chloro .

  • Step 4: RT Check. If spectra are identical (Base 139, McLafferty 140), compare Retention Time to standards. Order of elution on DB-5MS is typically Ortho < Meta < Para (Boiling points: 228°C < 235°C < 238°C).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Propanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Provides context on propiophenone precursors). [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Ortho Effect mechanisms).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library. (Source for verifying fragmentation patterns of designer drug precursors). [Link]

Precision Assay of Dichloropropiophenone: A qNMR vs. Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, QC Scientists, and Process Chemists in Pharmaceutical Development. Content Type: Technical Comparison & Operational Guide.

Executive Summary: The Case for qNMR

In the synthesis of bupropion and other cathinone derivatives, dichloropropiophenone (DCPP) serves as a critical intermediate. Traditional assay methods like HPLC-UV or GC-FID require high-purity reference standards of the specific analyte, which may be expensive, unstable, or unavailable during early-phase development.

Quantitative NMR (qNMR) offers a metrological alternative.[1][2] As a primary ratio method, qNMR determines absolute purity using a generic internal standard (IS) traceable to SI units, eliminating the need for a DCPP reference standard. This guide objectively compares qNMR against chromatographic alternatives and provides a validated protocol for the assay of 2,4-dichloropropiophenone.

Quick Verdict
FeatureqNMRHPLC-UVGC-FID
Primary Utility Absolute Purity / Potency AssayImpurity Profiling (<0.1%)Volatile Impurities / Residual Solvents
Reference Standard Generic (e.g., Dimethyl Terephthalate)Specific (DCPP Reference Required)Specific (DCPP Reference Required)
Speed < 20 mins (Prep + Run)30–60 mins (Method + Run)30–45 mins
Precision (RSD) < 1.0%< 0.5%< 1.0%

Technical Deep Dive: The qNMR System

The Principle

qNMR relies on the direct proportionality between the integrated signal area (


) and the number of nuclei (

) responsible for that signal.[2] The purity (

) is calculated relative to an internal standard (IS) of known purity (

):


Where:

  • 
     = Molecular Weight
    
  • 
     = Gravimetric mass weighed
    
Analyte Spectral Features (2,4-Dichloropropiophenone)

To design a robust assay, we must identify signals that are distinct from the solvent and internal standard. DCPP (C


H

Cl

O) in Chloroform-d (CDCl

) presents the following signature:
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Suitability for Quant
-CH

3HTriplet~1.20High (Clean region)
-CH

-
2HQuartet~2.95High (Distinct from solvent)
Aromatic 3HMultiplets7.30 – 7.50Low (Potential overlap with impurities)
Internal Standard Selection

For a lipophilic ketone like DCPP dissolved in CDCl


, Dimethyl Terephthalate (DMTP)  is the superior Internal Standard.
  • Solubility: High in CDCl

    
    .[3]
    
  • Signals: Singlet at 3.94 ppm (-OCH

    
    ) and 8.10 ppm  (Ar-H).
    
  • Non-Interference: The 3.94 ppm singlet sits perfectly between the DCPP quartet (2.95 ppm) and aromatic region, avoiding overlap.

Validated Experimental Protocol

Reagents & Equipment
  • Solvent: CDCl

    
     (99.8% D) with 0.03% v/v TMS (optional, for referencing).
    
  • Internal Standard: Dimethyl Terephthalate (TraceCERT® or equivalent, >99.9%).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for higher resolution).

  • Balance: Microbalance with readability of 0.001 mg or better.

Workflow Diagram

The following Graphviz diagram outlines the "Self-Validating" workflow, ensuring data integrity at every step.

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetry (Weigh Analyte & IS into same vial) Start->Weighing Dissolution Dissolution (Add 600µL CDCl3) Weighing->Dissolution Precision ±0.01mg Acquisition Acquisition (d1 > 5*T1, 90° Pulse) Dissolution->Acquisition Homogeneous Soln Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Validation Data Validation (Check S/N > 150:1 Check Line Shape) Processing->Validation Validation->Weighing Fail (Re-prep) Validation->Processing Fail (Reprocess) Calculation Calculate Purity Validation->Calculation Pass

Caption: Self-validating qNMR workflow. The diamond node acts as a critical quality gate before calculation.

Step-by-Step Procedure
  • T1 Relaxation Measurement (Method Development Only):

    • Measure

      
       relaxation times for the DCPP methyl triplet and DMTP methoxy singlet using an Inversion Recovery pulse sequence.
      
    • Typical values: DCPP methyl ~2-3s; DMTP methoxy ~3-4s.

    • Rule: Set relaxation delay (

      
      ) to at least 
      
      
      
      (e.g., 20-30 seconds) to ensure 99.3% magnetization recovery.
  • Sample Preparation:

    • Weigh approx. 20 mg of DCPP sample (

      
      ) directly into a vial.
      
    • Weigh approx. 15 mg of DMTP IS (

      
      ) into the same  vial.
      
    • Crucial: Record weights to 0.001 mg precision.

    • Add 0.6 mL CDCl

      
       and vortex until fully dissolved. Transfer to NMR tube.
      
  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Scans (NS): 16 or 32 (sufficient for S/N > 200).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time (AQ): > 3 seconds (to avoid truncation artifacts).

    • Relaxation Delay (D1): 30 seconds.

  • Processing:

    • Apply Exponential Multiplication (lb = 0.3 Hz) if necessary, but keep minimal.

    • Phase Correction: Manual phasing is mandatory; auto-phase is often insufficient for quantitative accuracy.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

    • Integration: Integrate the DCPP Methyl triplet (1.2 ppm) and DMTP Methoxy singlet (3.94 ppm). Include ¹³C satellites in the integration range if S/N is high, or exclude consistently for both.

Comparative Analysis: qNMR vs. HPLC vs. GC

The following table contrasts the performance of qNMR against standard chromatographic techniques for DCPP assay.

MetricqNMR (Proposed)HPLC-UVGC-MS/FID
Traceability SI-Traceable (via IS)Relative to Reference StdRelative to Reference Std
Linearity (R²) > 0.9999> 0.999> 0.999
LOD/LOQ ~0.1% (High limit)< 0.05% (Excellent)< 0.05%
Selectivity Structural (Chemical Shift)Retention TimeRetention Time + Mass
Dev. Time Fast (< 1 day)Medium (2-5 days)Medium (2-5 days)
Cost/Sample Low (Solvent + Tube)Medium (Mobile Phase)Low (Carrier Gas)
Weakness Sensitivity (mg required)Response Factors neededThermal degradation risk
Decision Logic: When to use which?

Method_Selection Question What is the Analytical Goal? Assay Potency / Purity Assay (>95% Purity) Question->Assay Impurity Trace Impurity Profiling (<0.1% levels) Question->Impurity RefStd Is a Certified Reference Standard Available? Assay->RefStd HPLC Use HPLC-UV (Secondary Method) Impurity->HPLC High Sensitivity Req. qNMR Use qNMR (Primary Method) RefStd->qNMR No RefStd->HPLC Yes

Caption: Decision matrix for selecting qNMR vs. HPLC for DCPP analysis.

References

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Accessed via USP-NF Online). Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Rapport BIPM-2019/01.[3] Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–851. Link

  • ChemicalBook. 2,4-Dichloropropiophenone NMR Spectral Data. Link

Sources

Comparative Spectroscopic Analysis of Halogenated Ketone Analogs: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Alpha-haloketones (α-haloketones) are indispensable electrophilic building blocks in medicinal chemistry, serving as critical intermediates for heterocyclic synthesis and active pharmaceutical ingredient (API) development[1]. The substitution of an α-hydrogen with a halogen atom (F, Cl, Br, I) fundamentally alters the electronic and steric landscape of the carbonyl moiety. For researchers and drug development professionals, distinguishing between these analogs requires a nuanced understanding of their spectroscopic signatures.

This guide provides a comprehensive, objective comparison of halogenated ketone analogs using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, emphasizing the physical causality behind their distinct spectral behaviors.

The Mechanistic Causality of Spectroscopic Shifts

To accurately interpret the spectra of α-haloketones, one must understand the interplay between inductive electron withdrawal and spatial field effects.

  • Inductive vs. Field Effects in IR Spectroscopy: Halogens exert a strong inductive effect, pulling electron density away from the carbonyl carbon. This decreases the single-bond character of the C=O resonance hybrid, increasing its force constant and elevating the IR stretching frequency[2]. Furthermore, the stereochemical conformation dictates the field effect. When the C–X and C=O bonds are coplanar (e.g., cisoid in acyclic systems or equatorial in cyclic systems), the alignment of their dipoles causes electrostatic repulsion between the halogen and the oxygen lone pairs. This repulsion further shortens the C=O bond, maximizing the IR frequency shift compared to the orthogonal (axial/transoid) conformation[1].

  • The Heavy Atom Effect in NMR: While the inductive effect predictably deshields the α-protons and α-carbons (shifting them downfield), the carbonyl carbon often experiences an anomalous upfield shift in ¹³C NMR[3]. This is attributed to the "heavy atom effect" and a reduction in the polarization of the carbonyl π-bond caused by the adjacent electronegative halogen.

  • Isotopic Fingerprinting in MS: The natural abundance of halogen isotopes provides an unambiguous mass spectrometric signature. Chlorine's ³⁵Cl and ³⁷Cl exist in a ~3:1 ratio, while bromine's ⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio, creating predictable multiplet clusters for the molecular ion[4].

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic shifts observed when transitioning from an unsubstituted aliphatic ketone to its halogenated analogs.

Table 1: IR Carbonyl Stretching Frequencies

Note: Frequencies are highly dependent on the solvent and the specific molecular framework.

Halogen AnalogTypical C=O Stretch (cm⁻¹)Conformational Shift (Axial/Transoid)Conformational Shift (Equatorial/Cisoid)
Unsubstituted ~1715N/AN/A
α-Fluoro ~1750+15 cm⁻¹+35 cm⁻¹
α-Chloro ~1725 – 1745+10 cm⁻¹+25 cm⁻¹
α-Bromo ~1720 – 1735+5 cm⁻¹+20 cm⁻¹
α-Iodo ~1715 – 1725~0 cm⁻¹+10 cm⁻¹
Table 2: NMR Chemical Shifts (Relative to Unsubstituted Ketone)

Data reflects typical aliphatic α-haloketones in CDCl₃.

Halogen Analog¹H NMR (α-CH₂)¹³C NMR (α-Carbon)¹³C NMR (C=O Carbon)
Unsubstituted ~2.1 ppm~30 ppm~205 ppm
α-Fluoro ~4.8 ppm (d, J ≈ 47 Hz)~85 ppm (d, J ≈ 180 Hz)~200 ppm (d, J ≈ 20 Hz)
α-Chloro ~4.1 ppm (s)~45 ppm (s)~192 – 195 ppm (s)
α-Bromo ~3.9 ppm (s)~35 ppm (s)~190 – 193 ppm (s)
Table 3: Mass Spectrometry Isotopic Distributions

Ratios represent the relative intensities of the molecular ion cluster.

HalogenNatural IsotopesM : M+2 : M+4 Ratio (Mono-halogenated)M : M+2 : M+4 Ratio (Di-halogenated)
Fluorine ¹⁹F (100%)100 : 0 : 0100 : 0 : 0
Chlorine ³⁵Cl (75%), ³⁷Cl (25%)3 : 1 : 09 : 6 : 1
Bromine ⁷⁹Br (50.5%), ⁸¹Br (49.5%)1 : 1 : 01 : 2 : 1
Iodine ¹²⁷I (100%)100 : 0 : 0100 : 0 : 0

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation mechanisms to prevent false positives caused by degradation or instrumental artifacts.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Isotopic Profiling

This protocol is designed to preserve the molecular ion [M]⁺ for accurate isotopic cluster analysis before fragmentation occurs[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the α-haloketone to 1 µg/mL in LC-MS grade acetonitrile. Avoid using chlorinated solvents (e.g., DCM) to prevent background isotopic interference.

  • Ionization Selection: Utilize Electrospray Ionization (ESI) or low-energy Electron Impact (EI) at 15-20 eV. Causality: Standard 70 eV EI often causes rapid α-cleavage, destroying the molecular ion and leaving only daughter peaks, which obscures the halogen isotopic pattern.

  • Acquisition: Run a full scan mode (m/z 50–500) with a high-resolution analyzer (TOF or Orbitrap) to distinguish the exact mass defect of the halogens.

  • Self-Validation Step: Extract the intensities of the M, M+2, and M+4 peaks. Calculate the theoretical relative abundance using the polynomial expansion

    
    , where a and b are the natural abundances of the isotopes[6]. If the experimental ratio deviates from the theoretical ratio by >5%, the system is invalid—indicating either co-eluting impurities, detector saturation, or ion-molecule reactions in the source.
    
Protocol 2: Anhydrous NMR Preparation for α-Fluoro Ketones

α-Fluoro ketones are highly electrophilic. In protic environments, they spontaneously undergo nucleophilic attack to form hemiketals or gem-diols[7].

Step-by-Step Methodology:

  • Solvent Purification: Pass deuterated chloroform (CDCl₃) through a short plug of activated basic alumina immediately prior to use. Causality: This removes residual D₂O and trace DCl, which catalyze the hydration of the highly reactive fluorinated carbonyl.

  • Sample Dissolution: Dissolve 10 mg of the α-fluoro ketone in 0.6 mL of the purified CDCl₃ under an inert nitrogen atmosphere.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K.

  • Self-Validation Step: Before analyzing the complex ¹⁹F-coupled multiplets, scan the ¹³C NMR spectrum. The presence of a doublet at ~200 ppm confirms the intact ketone. If a new signal appears at ~90-100 ppm, the protocol has failed—the sample has absorbed moisture and degraded into a hemiketal[7]. Discard the sample and repeat Step 1.

Logical Workflows and Conformational Dynamics

The following diagrams illustrate the analytical logic and physical chemistry principles governing the characterization of these compounds.

Workflow A Unknown Halogenated Ketone Sample B Mass Spectrometry (MS) Determine Halogen Identity A->B C1 3:1 M:M+2 Ratio (Chlorine) B->C1 C2 1:1 M:M+2 Ratio (Bromine) B->C2 C3 Monoisotopic (Fluorine/Iodine) B->C3 D NMR Spectroscopy Confirm α-Position C1->D C2->D C3->D E IR Spectroscopy Conformational Analysis D->E

Logical workflow for the spectroscopic identification of halogenated ketones.

FieldEffects A α-Haloketone Conformation B Axial / Transoid (Sterically Favored) A->B C Equatorial / Cisoid (Dipole Aligned) A->C D Orthogonal C-X & C=O Minimal Field Effect B->D E Parallel C-X & C=O Strong Repulsion C->E F IR Shift: +5 to +15 cm⁻¹ D->F G IR Shift: +20 to +35 cm⁻¹ E->G

Impact of stereochemical conformation on carbonyl IR stretching frequencies.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Institutes of Health (NIH) URL:[Link]

  • Graphic representation of C-13 NMR chemical shifts Source: J-Stage (Japan Science and Technology Agency) URL:[Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions Source: ResearchGate URL:[Link]

  • Mass spectrometry - Edexcel A-Level Source: Chemistry Student URL:[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp) Source: National Institutes of Health (NIH) URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, a halogenated aromatic ketone. The procedures outlined here are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. The core principle is that responsible science extends beyond the bench to the final disposition of every chemical substance.

Hazard Assessment & Chemical Profile: Understanding the "Why"

3-(4-Chlorophenyl)-2',3'-dichloropropiophenone belongs to a class of compounds—chlorinated organics—that require specialized disposal protocols. Its molecular structure is the primary determinant of its hazard profile and dictates the necessary handling precautions.

The presence of multiple carbon-halogen bonds makes the compound persistent and means that improper disposal methods, such as conventional combustion, can lead to the formation of highly toxic byproducts, including chlorinated dioxins and hydrogen chloride gas.[1][2][3] Therefore, understanding this profile is the first step in a self-validating safety system.

Property Information Significance for Disposal
Chemical Class Halogenated Aromatic KetoneClassified as Halogenated Organic Waste . Must not be mixed with non-halogenated waste streams.[1][4]
Physical State Likely a solid at room temperatureSpills are less likely to spread rapidly than liquids, but dust inhalation is a potential hazard.[5][6]
Primary Hazards Skin and eye irritation.[2][3][7] May cause respiratory irritation.[6][7] Toxicological properties not fully investigated.[6]Direct contact must be avoided through appropriate Personal Protective Equipment (PPE).
Combustion Products Carbon oxides (CO, CO₂), Hydrogen Chloride (HCl) gas.[2][3]Conventional burning is unsuitable. Disposal requires specialized high-temperature incineration with acid gas scrubbers.[8]
Environmental Fate Chlorinated organic compounds can be persistent in the environment and may bioaccumulate.[9][10][11][12]Discharge into drains or disposal in regular landfill is strictly prohibited to prevent long-term environmental contamination.[5][13]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone is strict segregation from all other waste streams.

  • Causality of Segregation : Non-halogenated organic solvent waste is often reprocessed and blended for use as an alternative fuel source.[1] If contaminated with chlorinated compounds, this fuel would produce highly corrosive hydrochloric acid and potentially carcinogenic dioxins upon combustion in a standard furnace.[1] Keeping halogenated and non-halogenated wastes separate is paramount for both environmental safety and the economic viability of solvent recycling programs.[14]

All waste containing this compound, including pure substance, reaction mixtures, contaminated consumables (e.g., weigh boats, gloves, paper towels), and solvents used for cleaning, must be designated as Halogenated Organic Waste .[4][15]

Standard Operating Procedure (SOP) for Waste Collection & Storage

This protocol provides a step-by-step methodology for the routine collection of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone waste in a laboratory setting.

Step 1: Select Appropriate Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, don standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[16] For handling larger quantities or where dust may be generated, consider additional respiratory protection.

Step 2: Choose and Prepare the Waste Container

  • Select a dedicated, leak-proof container clearly designated for "Halogenated Organic Waste."[4]

  • For Solids : Use a wide-mouth, screw-cap container made of glass or high-density polyethylene (HDPE).

  • For Solutions : Use a sealable glass or HDPE solvent waste bottle.[1]

  • Ensure the container is clean, dry, and in good condition. It must not be filled to more than 90% of its capacity to allow for expansion.[17]

Step 3: Label the Container Before Use

  • Affix a "Hazardous Waste" label to the container.[13]

  • Clearly write all constituents, including "3-(4-Chlorophenyl)-2',3'-dichloropropiophenone" and any solvents or other chemicals present. An accurate composition is required by waste disposal services.[4][17]

Step 4: Transfer Waste into the Container

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • For solid waste, carefully transfer it into the container, minimizing the generation of dust.[6]

  • For contaminated labware (e.g., pipette tips, weighing paper), place it directly into the solid waste container.

Step 5: Secure and Store the Waste Container

  • Tightly seal the container cap after each addition of waste.[14][17]

  • Store the container in a designated satellite accumulation area, which should be a well-ventilated location away from heat, ignition sources, and incompatible materials.[1][17] The container should be within secondary containment to mitigate potential leaks.

Step 6: Arrange for Final Disposal

  • Once the container is full (not exceeding 90% capacity), arrange for its collection by your institution's certified hazardous waste disposal service.[1]

  • The only acceptable final disposal method for this category of waste is high-temperature incineration at a licensed facility capable of handling halogenated organic compounds.[8][18]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection Protocol cluster_2 Final Disposition start Waste Generated is_halogenated Does waste contain 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone or other halogenated organics? start->is_halogenated collect_halo Collect in Dedicated 'HALOGENATED ORGANIC WASTE' Container is_halogenated->collect_halo  Yes   collect_non_halo Collect in Separate 'NON-HALOGENATED WASTE' Container is_halogenated->collect_non_halo  No   label_container Label Container with Full Chemical Contents collect_halo->label_container store_saa Store Sealed Container in Satellite Accumulation Area label_container->store_saa arrange_pickup Arrange for Pickup by Certified Waste Vendor store_saa->arrange_pickup incinerate High-Temperature Incineration (>900°C with Acid Gas Scrubbing) arrange_pickup->incinerate

Caption: Waste Disposal Workflow for Chlorinated Compounds.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Small-Scale Laboratory Spill Cleanup [6][19]

  • Control & Alert : Alert personnel in the immediate area. Restrict access to the spill zone. Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Don PPE : Wear two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain Solid Spills : Gently cover the solid powder with a cloth or paper towel dampened with 60-70% ethanol to prevent dust from becoming airborne.[20]

  • Collect Material : Carefully sweep or scoop the dampened material and all contaminated debris into a designated hazardous waste bag or container.[6][21]

  • Decontaminate Area : Wipe the spill area with a cloth soaked in soap and water.[20]

  • Dispose of Waste : All cleanup materials, including gloves and contaminated clothing, must be placed in the Halogenated Organic Waste container for disposal.[19][21]

Personnel Exposure First Aid [2][6]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][22] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][22] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone, upholding their commitment to both scientific integrity and laboratory safety.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess.
  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. ResearchGate.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Hazardous Waste Segregation. Bucknell University.
  • Safety Data Sheet - 3'-Chloropropiophenone. Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 3,4-DICHLOROPHENOL - CAMEO Chemicals. NOAA.
  • Procedure for Responding to Chemical and Biological Spill Events. Alexion Ireland.
  • Safety Data Sheet - 3-Chloropropiophenone. ChemicalBook.
  • Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Cole-Parmer.
  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review (2017). SciSpace.
  • Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants from the Petrochemical Industry. ResearchGate.
  • Pesticide Spill: Safe Management & Cleanup Guidelines. Clemson University.
  • Safety Data Sheet - 4'-Chloropropiophenone. Fisher Scientific.
  • Safety Data Sheet - Dichloromethane. Sigma-Aldrich.
  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology.
  • Waste Segregation Flowchart. University of Waterloo.
  • Safety Data Sheet - 4'-Chloropropiophenone. Thermo Fisher Scientific.
  • Safety Data Sheet - 4'-Chloropropiophenone. Tokyo Chemical Industry Co., Ltd.
  • Organic Solvents Disposal. Cornell University Environmental Health and Safety.
  • Investigating the research landscape of chlorinated paraffins over the past ten decades. Environmental Science and Pollution Research.

Sources

Personal protective equipment for handling 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone

Part 1: Executive Hazard Assessment

Substance Class: Halogenated Aromatic Ketone / Diarylpropanoid Physical State: Solid (typically white to pale yellow crystalline powder). Primary Hazards:

  • Acute Mucosal Irritation: Like many halogenated ketones, this compound and its derivatives are potent lachrymators and respiratory irritants. Inhalation of dust or sublimated vapor causes immediate distress.

  • Dermal Sensitization: High lipophilicity facilitates skin absorption, leading to chloracne-like dermatitis or systemic sensitization.[1]

  • Latent Toxicity: Structurally similar to anticoagulant precursors (e.g., chlorophacinone intermediates), this compound should be treated as a Potential Reproductive Toxin and Specific Target Organ Toxicant (Blood) until specific toxicology proves otherwise.

The Scientist’s Directive:

"Do not rely solely on the lack of a 'Skull and Crossbones' pictogram. In organic synthesis, this intermediate acts as an alkylating agent. Treat it with the same respect you would accord an active pharmaceutical ingredient (API) in OEB 3 (Occupational Exposure Band)."

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to prevent not just acute injury, but also cross-contamination of the laboratory environment.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Prep)Technical Rationale
Respiratory P100/OV Half-Mask PAPR or Full-Face P100/OV N95 filters capture dust but fail against organic vapors released during solubilization.[1][2] The "OV" (Organic Vapor) cartridge is non-negotiable.
Ocular Chemical Goggles (Indirect Vent)Face Shield + Goggles Safety glasses leave gaps. Vapors from this compound track moisture; goggles seal the eyes from lachrymatory effects.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Silver Shield® (Laminate) Liner under NitrileChlorinated aromatic ketones can permeate nitrile over time.[1] The "Silver Shield" provides a broad chemical barrier for concentrated exposure.
Body Tyvek® Lab Coat (Wrist cuffs taped)Tychem® Apron or CoverallCotton lab coats absorb and retain the chemical, becoming a source of secondary exposure. Impervious Tyvek is required.

Part 3: Hierarchy of Controls & Decision Logic

Before donning PPE, you must validate the engineering controls. Use this logic flow to determine if you are safe to proceed.

PPE_Decision_Logic Start Start: Task Assessment Is_Solid Is material in Solid/Powder form? Start->Is_Solid Quantity Quantity > 500mg? Is_Solid->Quantity Yes FumeHood Engineering Control: Certified Fume Hood (Sash at 18 inches) Quantity->FumeHood No (<500mg) GloveBox Engineering Control: Isolation Glove Box (Negative Pressure) Quantity->GloveBox Yes (>500mg) Level1 PPE Level 1: Double Nitrile + Goggles + Lab Coat FumeHood->Level1 Standard Handling Level2 PPE Level 2: P100 Respirator + Double Nitrile + Tyvek Sleeves FumeHood->Level2 If Dust Generation Likely GloveBox->Level1 External Handling

Figure 1: Decision logic for selecting engineering controls and PPE based on quantity and physical state.[1][2]

Part 4: The Closed-Loop Handling Protocol

Objective: Transfer 3-(4-Chlorophenyl)-2',3'-dichloropropiophenone from stock to reaction vessel without atmospheric release.

Step 1: Preparation (The "Clean" Zone)[1][2]
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Chlorinated aromatic powders are often static-charged and will "jump" onto gloves/sleeves.[1][2]

  • Lining: Line the hood surface with a plastic-backed absorbent pad (absorbent side up) to capture micro-spills.[1][2]

  • Solvent Trap: Pre-prepare your solvent (e.g., Dichloromethane or THF) in a sealed addition funnel, not an open beaker.

Step 2: The Weighing Procedure
  • Don PPE: Put on inner nitrile gloves, Tyvek coat, and outer nitrile gloves. Ensure the respirator is seal-checked.[1][2]

  • Tare First: Place the weighing boat/vessel on the balance inside the hood. Tare it.

  • Transfer: Open the stock container. Use a disposable spatula. Do not pour; transfer gently to avoid dust clouds.

  • The "Wet" Transfer (Best Practice): If possible, dissolve the solid directly in the weighing vessel (if it is a flask) to handle it as a liquid immediately.

    • Why? Liquids are easier to contain than dusts.

Step 3: Decontamination & Doffing

Improper removal of PPE is the most common cause of exposure.

Doffing_Protocol Step1 1. Gross Decon: Wipe outer gloves with Solvent-soaked pad Step2 2. Remove Outer Gloves: 'Beak' method (inside out) Step1->Step2 Step3 3. Remove Eyewear: Handle by straps only Step2->Step3 Step4 4. Remove Coat: Roll inside-out Step3->Step4 Step5 5. Wash Hands: Soap/Water (20s) with Inner gloves ON Step4->Step5 Step6 6. Remove Inner Gloves: Dispose in Haz Waste Step5->Step6

Figure 2: Sequential doffing procedure to minimize secondary contamination.

Part 5: Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Close the fume hood sash immediately. Alert nearby personnel.

  • Suppress: Do not sweep. Cover the spill with a solvent-dampened pad (Acetone or DCM) to prevent dust lofting.[1][2]

  • Collect: Wipe up the damp powder. Place all pads and gloves used into a wide-mouth jar.

  • Label: "Hazardous Waste: Halogenated Organic Solid - Toxic."[1][2]

Disposal Strategy
  • Segregation: Do not mix with aqueous waste.[3] This compound requires High-Temperature Incineration .[1][2]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if acidic hydrolysis is possible.

  • Labeling: Must explicitly state "Halogenated" to prevent it from being mixed with non-halogenated solvents (which interferes with fuel blending disposal methods).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. [Link][1][2]

  • PubChem. (2024). Compound Summary: 3,4'-Dichloropropiophenone (Structural Analog Safety Profile). National Library of Medicine. [Link][1][2]

  • SafeWork NSW. (2022). Handling Cytotoxic Drugs and Related Waste (High Potency Handling Guidelines). NSW Government. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.